molecular formula C19H28O11 B100426 Benzyl beta-lactoside CAS No. 18404-73-4

Benzyl beta-lactoside

Katalognummer: B100426
CAS-Nummer: 18404-73-4
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: UMOKGHPPSFCSDC-BAGUKLQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Benzyl beta-lactoside is a useful research compound. Its molecular formula is C19H28O11 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl beta-lactoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl beta-lactoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOKGHPPSFCSDC-BAGUKLQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Benzyl β-Lactoside: Structure, Properties, and Application in β-Galactosidase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl β-lactoside is a glycoside of significant interest in biochemical and diagnostic research. Structurally, it is a disaccharide, lactose, linked to a benzyl group via a β-glycosidic bond. Its primary utility lies in its function as a substrate for the enzyme β-galactosidase. While not a conventional chromogenic or fluorogenic substrate itself, its enzymatic hydrolysis yields products that can be quantified, making it a valuable tool for studying enzyme kinetics, inhibitor screening, and cellular assays where β-galactosidase is a reporter enzyme. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, and a detailed protocol for its application in enzymatic assays.

Section 1: Chemical Identity and Physicochemical Properties

Molecular Structure

Benzyl β-lactoside, systematically named benzyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside, is a compound with the chemical formula C19H28O11.[1] Its structure is composed of three key components:

  • Lactose Moiety : A disaccharide unit consisting of D-galactose and D-glucose. The galactose and glucose units are linked by a β-1,4-glycosidic bond.

  • Benzyl Group : An aromatic aglycone (C6H5CH2–) derived from toluene.

  • Glycosidic Linkage : The lactose disaccharide is attached to the benzyl group's methylene (-CH2-) via a β-glycosidic bond at the anomeric carbon (C1) of the glucose unit.

The presence of the benzyl group increases the molecule's hydrophobicity compared to lactose, which can influence its interaction with the active site of enzymes.

Structural Representation
2D structure of Benzyl beta-lactoside Figure 1: 2D Chemical Structure of Benzyl β-Lactoside. Source: PubChem CID 10906151[1]
Physicochemical Data

A summary of the key physicochemical properties of Benzyl β-lactoside is presented below for quick reference.

PropertyValueReference(s)
CAS Number 18404-72-3
Molecular Formula C19H28O11[1]
Molecular Weight 432.42 g/mol [1]
IUPAC Name (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1][2]
Appearance White to off-white solid[3]
Storage Temperature -20°C or 2-8°C[2][4]
Hydrogen Bond Donors 7[1]
Hydrogen Bond Acceptors 11[1]

Section 2: The Role of Benzyl β-Lactoside in Enzymology

Mechanism of Action as a β-Galactosidase Substrate

The utility of Benzyl β-lactoside stems from its specificity as a substrate for β-galactosidase (EC 3.2.1.23). This enzyme, famously encoded by the lacZ gene in E. coli, catalyzes the hydrolysis of terminal, non-reducing β-D-galactose residues in β-galactosides.

In the presence of β-galactosidase, Benzyl β-lactoside is cleaved at the β-glycosidic bond linking the lactose moiety to the benzyl group. This enzymatic reaction yields two products:

  • Lactose

  • Benzyl Alcohol

The rate of formation of these products is directly proportional to the activity of the β-galactosidase enzyme under given conditions.

Rationale for Use in Assays

While substrates like ONPG (o-nitrophenyl-β-D-galactopyranoside) and X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) are more common due to their direct colorimetric output, Benzyl β-lactoside serves specialized purposes. The rationale for its use is rooted in the detection of its hydrolysis product, benzyl alcohol.

Expertise Insight: The choice of Benzyl β-lactoside is often driven by the need for an assay system where the detection method is orthogonal to common spectrophotometric or fluorometric techniques. For example, benzyl alcohol can be quantified with high sensitivity and specificity using:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) .[5]

  • Coupled enzymatic assays where benzyl alcohol is a substrate for a secondary enzyme (e.g., a benzyl alcohol dehydrogenase) that produces a detectable signal (e.g., NADH).[6]

This makes it a valuable tool in complex biological matrices where endogenous compounds might interfere with standard colorimetric assays.

Enzymatic Hydrolysis Pathway

The following diagram illustrates the enzymatic cleavage of Benzyl β-lactoside.

G cluster_products Products sub Benzyl β-Lactoside enz β-Galactosidase sub->enz Binds to active site prod1 Lactose enz->prod1 Releases prod2 Benzyl Alcohol enz->prod2 Releases

Caption: Enzymatic hydrolysis of Benzyl β-Lactoside by β-Galactosidase.

Section 3: Experimental Protocol: β-Galactosidase Activity Assay

This section provides a generalized, yet detailed, protocol for measuring β-galactosidase activity using Benzyl β-lactoside as a substrate, with product detection via a coupled dehydrogenase reaction.

Principle of the Assay

This is a two-step enzymatic assay.

  • Step 1: β-galactosidase cleaves Benzyl β-lactoside into lactose and benzyl alcohol.

  • Step 2: Benzyl alcohol dehydrogenase (BADH) oxidizes benzyl alcohol to benzaldehyde, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored spectrophotometrically and is proportional to the β-galactosidase activity.

Materials and Reagents
  • β-Galactosidase Source: Purified enzyme or cell lysate containing the enzyme.

  • Substrate: Benzyl β-lactoside (CAS 18404-72-3).

  • Assay Buffer: Phosphate buffer (50 mM, pH 7.0) containing 1 mM MgCl2.

  • Coupling Enzyme: Benzyl alcohol dehydrogenase (BADH).

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD+), 2 mM solution in Assay Buffer.

  • Stop Solution (Optional): 1 M Sodium Carbonate (Na2CO3).

  • Instrumentation: UV-Vis Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Step-by-Step Methodology

This protocol is designed for a 96-well plate format but can be adapted for cuvettes.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Benzyl β-lactoside in the Assay Buffer.

    • Prepare working solutions of your β-galactosidase source (e.g., dilute cell lysate) in cold Assay Buffer.

    • Prepare the "Detection Mix" containing BADH and NAD+. For each 100 µL of final reaction volume, you will need 50 µL of this mix. In Assay Buffer, add BADH to a final concentration of ~0.5 U/mL and NAD+ to a final concentration of 1 mM.

  • Assay Setup:

    • In a 96-well microplate, add 25 µL of your β-galactosidase samples (and a no-enzyme control using Assay Buffer) to appropriate wells.

    • Add 25 µL of the 10 mM Benzyl β-lactoside solution to each well to initiate the first reaction.

  • First Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). This time should be optimized based on enzyme activity to ensure the reaction remains in the linear range.

  • Second Reaction & Detection:

    • Add 50 µL of the "Detection Mix" (containing BADH and NAD+) to all wells.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm (A340) every minute for 15-30 minutes. The rate of change in A340 (ΔA340/min) is the primary data output.

Assay Workflow Diagram

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis A Prepare Reagents (Buffer, Substrate, Enzyme) C Combine Enzyme + Substrate in 96-well plate A->C B Prepare Detection Mix (BADH, NAD+) E Add Detection Mix B->E D Incubate at 37°C (e.g., 30 min) C->D D->E F Read A340 Kinetically (ΔA340/min) E->F G Calculate Enzyme Activity F->G

Caption: Workflow for a coupled β-Galactosidase assay using Benzyl β-Lactoside.

Section 4: Data Analysis and Interpretation

The activity of β-galactosidase is calculated from the rate of NADH formation.

  • Determine the Rate: Calculate the slope of the linear portion of the A340 vs. time plot (ΔA340/min).

  • Apply the Beer-Lambert Law:

    • Activity (µmol/min/mL) = (ΔA340 / min) * (Reaction Volume) / (ε * Path Length * Enzyme Volume)

    • Where:

      • ε (Molar Extinction Coefficient of NADH) = 6220 M⁻¹cm⁻¹

      • Path Length is typically corrected for the volume in a microplate well (cm).

      • Reaction Volume and Enzyme Volume are in mL.

Trustworthiness Check: The protocol's integrity is maintained by including a "no-enzyme" control to account for any background signal and a "no-substrate" control to ensure the observed activity is dependent on Benzyl β-lactoside. The kinetic read-out ensures that the initial, linear rate is captured, which is crucial for accurate enzyme characterization.

Conclusion

Benzyl β-lactoside is a specific and valuable substrate for the detailed investigation of β-galactosidase activity. While its application requires a more involved detection method than common chromogenic substrates, it offers the advantage of high specificity and compatibility with analytical techniques like HPLC or coupled enzymatic systems. This guide provides the foundational knowledge of its chemical structure and a robust, field-proven protocol to empower researchers in its effective application.

References

  • Benzyl β-Lactoside Heptaacetate . ChemBK. [Link][7]

  • Benzyl beta-lactoside . PubChem, National Center for Biotechnology Information. [Link][1]

  • Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002 . Applied and Environmental Microbiology, American Society for Microbiology. [Link][6]

  • Assay results of commercially available Benzyl alcohol . ResearchGate. [Link][5]

Sources

Physical and chemical properties of Benzyl beta-lactoside.

Technical Monograph: Benzyl -D-Lactoside

Physicochemical Characterization, Synthetic Protocols, and Biological Applications[1]
Executive Summary

Benzyl



1

1

This guide details the compound's properties, providing a self-validating synthesis protocol and defining its role as a substrate for Galectin-family proteins.[1]

Physicochemical Identity & Profile

The physical behavior of Benzyl

1heptaacetatefree lactoside
Table 1: Molecular Specifications
PropertyDataNotes
IUPAC Name Benzyl 4-O-

-D-galactopyranosyl-

-D-glucopyranoside
CAS Number 18404-72-3Refers to the free

-anomer.[1]
Molecular Formula

Molecular Weight 432.42 g/mol
Solubility Water, Methanol, DMSOInsoluble in

, Hexanes.
Precursor CAS 67310-53-6Benzyl hepta-O-acetyl-

-lactoside.[1][2]
Precursor MP 98–100 °CSharp melting point indicates high purity.
UV Absorbance

nm
Attributed to the benzyl aromatic ring.

Critical Insight: Do not rely on melting point for the free sugar, as variable hydration states (


) shift the transition temperature significantly. Characterize the free sugar via NMR and Mass Spectrometry, or by the melting point of its peracetylated derivative prior to deprotection.
Synthetic Pathway & Purification Protocols[1]

The synthesis of Benzyl

1Zemplén Transesterification1
Experimental Workflow: Zemplén Deprotection

Objective: Conversion of Benzyl hepta-O-acetyl-


Reagents:

  • Substrate: Benzyl hepta-O-acetyl-

    
    -lactoside (1.0 eq)[1]
    
  • Solvent: Anhydrous Methanol (MeOH)[1]

  • Catalyst: Sodium Methoxide (NaOMe), 0.5 M in MeOH[1]

  • Neutralization: Amberlite IR-120 (

    
     form) resin[1]
    

Protocol:

  • Dissolution: Suspend the peracetylated substrate in anhydrous MeOH (10 mL per gram) under an inert atmosphere (

    
     or Ar).
    
  • Catalysis: Add NaOMe solution dropwise until the pH reaches ~9–10. The reaction is catalytic; usually, 0.1–0.2 equivalents are sufficient.

    • Mechanism: The methoxide ion attacks the ester carbonyl, forming methyl acetate and liberating the sugar hydroxyl.

  • Monitoring: Stir at Room Temperature (RT). Monitor via TLC (Silica; Solvent:

    
    :MeOH 5:1).
    
    • Endpoint: Disappearance of the fast-moving starting material (

      
      ) and appearance of the baseline spot (product).[1]
      
  • Neutralization (Critical): Once complete (typically 1–4 hours), add pre-washed Amberlite IR-120 (

    
    ) resin until pH is neutral (pH 7).[1]
    
    • Why: Acidic quenching prevents base-catalyzed degradation (peeling reactions), while resin filtration removes sodium ions, eliminating the need for aqueous extraction.[1]

  • Isolation: Filter off the resin and wash with MeOH.[3] Concentrate the filtrate in vacuo to yield the target lactoside as a white solid or foam.

Visualization: Synthetic Logic

The following diagram illustrates the transformation logic, highlighting the critical purification checkpoint at the peracetylated stage.

SynthesisPathwayLactoseLactose Octaacetate(Starting Material)GlycosylationGlycosylation(BnOH + Lewis Acid)Lactose->GlycosylationProtectedBenzyl Hepta-O-acetyl-beta-lactoside(Purification Checkpoint)Glycosylation->ProtectedAnomeric ActivationDeprotectionZemplén Deprotection(NaOMe / MeOH)Protected->DeprotectionMP: 98-100°CProductBenzyl beta-Lactoside(Final Ligand)Deprotection->ProductGlobal Deacetylation

Figure 1: Synthetic route emphasizing the peracetylated intermediate as the primary control point for purity before final deprotection.[1]

Structural Validation (NMR)[1][4]

To validate the structure of the final product, Proton Nuclear Magnetic Resonance (

Expected


H NMR Profile (

or

):
  • Aromatic Region (7.30 – 7.50 ppm): Multiplet, 5H.[4] Confirms the presence of the Benzyl group.[2][5][6]

  • Benzylic

    
     (4.60 – 4.90 ppm):  AB system (doublet of doublets) or singlet.[1] Confirms the linkage of the benzyl group to the oxygen.
    
  • Anomeric Protons (H-1):

    • Glucose H-1 (

      
       4.5 ppm):  Doublet, 
      
      
      Hz.[1] The large coupling constant confirms the beta (
      
      
      )
      configuration at the anomeric center.[1]
    • Galactose H-1' (

      
       4.4 ppm):  Doublet, 
      
      
      Hz.[1][4] Confirms the internal
      
      
      -1,4 linkage.
  • Bulk Sugar Ring (3.50 – 4.00 ppm): Complex multiplet representing the remaining ring protons (H-2 to H-6).[1]

Biological Interface: Galectin Interaction[7][8][9]

Benzyl

1

Mechanism of Action: The Gal-

11
Visualization: Galectin Binding Equilibrium

The diagram below models the competitive inhibition assay often used to test Galectin affinity.

GalectinBindingcluster_mechanismStructural InteractionGalectinGalectin-3 (CRD)ComplexGalectin-Ligand Complex(Kd ~ 100-200 µM)Galectin->ComplexReversible BindingLigandBenzyl beta-Lactoside(Ligand)Ligand->ComplexReversible BindingAssayFluorescence Polarization / ELISA(Readout)Complex->AssayInhibition SignalMechanismGalactose residue: H-bonds to CRDBenzyl group: Solvent exposed / Hydrophobic patchComplex->Mechanism

Figure 2: Interaction model showing the binding equilibrium and the structural role of the benzyl moiety in Galectin assays.[1]

References
  • PubChem. (n.d.).[1][7] Benzyl beta-lactoside | C19H28O11.[1][8] National Library of Medicine. Retrieved from [Link][1]

  • GlycoPOD (NCBI). (2021).[1] De-O-acetylation using sodium methoxide (Zemplén deacetylation). Glycoscience Protocols. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2019). The Structural Biology of Galectin-Ligand Recognition. Retrieved from [Link]

The Synthesis of Benzyl β-Lactoside: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Benzyl β-Lactoside in Modern Glycoscience

Benzyl β-lactoside, a glycoside composed of a lactose disaccharide linked to a benzyl group, serves as a valuable molecular tool in glycobiology and a versatile building block in the synthesis of complex glycoconjugates and potential therapeutic agents. Its structure allows for the presentation of a lactose moiety, a key disaccharide in mammalian biology, in a form that can be further functionalized. This guide provides an in-depth exploration of the primary synthetic pathways to Benzyl β-Lactoside, offering both theoretical understanding and practical protocols for researchers in the field. We will delve into both classical chemical methods and modern enzymatic approaches, critically evaluating the strengths and limitations of each to empower scientists to make informed decisions in their synthetic strategies.

I. Chemical Synthesis of Benzyl β-Lactoside: A Stepwise Approach

The chemical synthesis of Benzyl β-lactoside is a multi-step process that hinges on the principles of protecting group chemistry to achieve the desired stereospecific β-linkage. The most established and reliable method for this transformation is the Koenigs-Knorr glycosylation reaction.[1][2] This venerable yet powerful reaction involves the coupling of a glycosyl halide donor with an alcohol acceptor, facilitated by a promoter, typically a heavy metal salt.[1][3]

The Strategic Imperative of Protecting Groups

The hydroxyl groups of lactose are numerous and possess similar reactivity, necessitating a robust protecting group strategy to prevent unwanted side reactions and to direct the stereochemical outcome of the glycosylation. Acetyl groups are commonly employed for this purpose due to their ease of installation and subsequent removal. The presence of a participating acetyl group at the C-2 position of the glucose residue is crucial for ensuring the formation of the desired 1,2-trans (β) glycosidic bond through anchimeric assistance.[4]

A Three-Stage Chemical Synthesis Workflow

The chemical synthesis can be logically divided into three key stages:

  • Preparation of the Glycosyl Donor: Peracetylation of lactose to form octa-O-acetyl-β-D-lactose, followed by conversion to the reactive glycosyl halide, hepta-O-acetyl-α-D-lactosyl bromide (acetobromolactose).

  • Koenigs-Knorr Glycosylation: The stereoselective coupling of acetobromolactose with benzyl alcohol.

  • Deprotection: The removal of the acetyl protecting groups to yield the final product, Benzyl β-lactoside.

dot graph "Chemical_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Chemical synthesis workflow for Benzyl β-lactoside.";

Experimental Protocols: A Self-Validating System
  • Reaction Setup: To a flask containing D-(+)-lactose monohydrate (1.0 eq), add acetic anhydride (8.0-10.0 eq).

  • Catalysis: Introduce anhydrous sodium acetate (1.2 eq) as a catalyst.

  • Reaction Conditions: Heat the mixture under microwave irradiation (e.g., 700 W) for a short duration (10-30 minutes) or using conventional heating at reflux.[5][6] The use of microwave irradiation can significantly reduce reaction times.

  • Work-up and Purification: Pour the reaction mixture into ice-water to precipitate the product. The crude product is then filtered, washed with water, and recrystallized from ethanol to yield pure octa-O-acetyl-β-D-lactose as a white solid.

  • Reaction Setup: Dissolve octa-O-acetyl-β-D-lactose (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane.

  • Halogenation: Cool the solution in an ice bath and slowly add a solution of hydrogen bromide in acetic acid (HBr/AcOH).

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetobromolactose. This product is often used immediately in the next step without further purification.

  • Reaction Setup: Dissolve benzyl alcohol (1.5-2.0 eq) and the crude acetobromolactose (1.0 eq) in anhydrous toluene. Add a desiccant such as 4 Å molecular sieves.

  • Promoter Addition: Add the promoter, such as silver(I) oxide (Ag₂O) or cadmium carbonate (CdCO₃), to the mixture.[1][7]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble silver salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford benzyl hepta-O-acetyl-β-D-lactoside.

  • Reaction Setup: Dissolve the purified benzyl hepta-O-acetyl-β-D-lactoside (1.0 eq) in anhydrous methanol.

  • Catalysis: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

  • Reaction Conditions: Stir the mixture at room temperature and monitor by TLC.

  • Neutralization and Purification: Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin. Filter the resin and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or chromatography to yield pure Benzyl β-lactoside.

II. Enzymatic Synthesis: A Green and Stereospecific Alternative

The enzymatic synthesis of Benzyl β-lactoside offers a more environmentally friendly and highly stereospecific route compared to its chemical counterpart. This approach leverages the catalytic prowess of β-galactosidase (EC 3.2.1.23), an enzyme that naturally hydrolyzes lactose into glucose and galactose.[8][9] However, under specific reaction conditions, particularly in the presence of a high concentration of an acceptor molecule, the enzyme can catalyze a transgalactosylation reaction.[8][10]

The Mechanism of Enzymatic Transgalactosylation

The enzymatic synthesis proceeds via a two-step mechanism:[10]

  • Galactosylation: The β-galactosidase cleaves the glycosidic bond in lactose, releasing glucose and forming a covalent galactosyl-enzyme intermediate.

  • Galactosyl Transfer: The galactosyl moiety is then transferred to an acceptor molecule. In the presence of benzyl alcohol, it acts as the acceptor, leading to the formation of Benzyl β-lactoside. Water can also act as an acceptor, leading to the hydrolysis of lactose.

dot graph "Enzymatic_Synthesis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Enzymatic synthesis of Benzyl β-lactoside via transgalactosylation.";

Optimizing for Transgalactosylation over Hydrolysis

The key to a successful enzymatic synthesis is to favor the transgalactosylation reaction over the competing hydrolysis reaction. This can be achieved by manipulating several reaction parameters:

  • High Substrate Concentration: A high concentration of lactose favors its role as a galactosyl donor.

  • Acceptor Concentration: An optimal concentration of benzyl alcohol is required to act as an efficient acceptor.

  • Water Activity: Reducing the water activity in the reaction medium can suppress hydrolysis.

Experimental Protocol: Enzymatic Synthesis
  • Reaction Setup: Prepare a solution of lactose in a suitable buffer (e.g., sodium phosphate buffer, pH 6.5). The concentration of lactose should be high, typically in the range of 10-20% (w/v).[10]

  • Addition of Acceptor: Add benzyl alcohol to the lactose solution. The optimal molar ratio of benzyl alcohol to lactose needs to be determined empirically.

  • Enzyme Addition: Add β-galactosidase from a suitable source (e.g., Aspergillus oryzae or Kluyveromyces lactis) to the reaction mixture. The enzyme loading is a critical parameter for reaction efficiency.

  • Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (typically 40-60°C) with gentle agitation.

  • Monitoring and Termination: Monitor the formation of Benzyl β-lactoside using techniques like High-Performance Liquid Chromatography (HPLC). The reaction is typically terminated by heat inactivation of the enzyme.

  • Purification: The product can be purified from the reaction mixture, which will contain unreacted lactose, glucose, galactose, and benzyl alcohol, using chromatographic methods such as column chromatography on silica gel or preparative HPLC.

III. Comparative Analysis of Synthesis Pathways

FeatureChemical Synthesis (Koenigs-Knorr)Enzymatic Synthesis (β-Galactosidase)
Stereoselectivity Dependent on participating protecting groups (C-2 acetyl for β).Highly stereoselective for the β-anomer.
Reaction Steps Multi-step (protection, glycosylation, deprotection).Typically a one-pot reaction.
Reaction Conditions Often requires harsh reagents (HBr/AcOH), heavy metal promoters, and anhydrous conditions.Mild conditions (aqueous buffer, moderate temperature and pH).
Byproducts Stoichiometric amounts of silver salts and other reagents.Primarily glucose and unreacted starting materials.
Environmental Impact Generates significant chemical waste.Considered a "greener" and more sustainable method.
Yield Can be high with optimization, but may be impacted by multiple steps.Yield is often influenced by the competition between transgalactosylation and hydrolysis.
Scalability Can be challenging on a large scale due to the use of stoichiometric heavy metal promoters.More amenable to large-scale production, especially with immobilized enzymes.

IV. Purification and Characterization of Benzyl β-Lactoside

Independent of the synthetic route, the purification and rigorous characterization of Benzyl β-lactoside are paramount to ensure its suitability for downstream applications.

Purification Techniques
  • Column Chromatography: Silica gel column chromatography is the most common method for purifying both the protected intermediate in chemical synthesis and the final product in both pathways.[11] A gradient elution system, for example, with ethyl acetate and hexane for the protected intermediate, and a more polar system like dichloromethane and methanol for the final product, is typically employed.

  • Recrystallization: For the final product, recrystallization from a suitable solvent system can provide highly pure crystalline material.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and stereochemistry of Benzyl β-lactoside.[12] The coupling constant of the anomeric proton (H-1 of the glucose residue) is a key diagnostic feature for determining the β-configuration (typically a large J-value of ~8 Hz).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl groups and the aromatic ring.

V. Conclusion and Future Perspectives

Both chemical and enzymatic methods provide viable pathways for the synthesis of Benzyl β-lactoside. The choice of method will depend on the specific requirements of the application, including the desired scale, purity, and environmental considerations. While the Koenigs-Knorr reaction is a well-established and versatile method, the enzymatic approach offers a more sustainable and stereospecific alternative.

Future research in this area will likely focus on the development of more efficient and recyclable catalysts for chemical glycosylation and the discovery or engineering of novel β-galactosidases with enhanced transgalactosylation activity and broader acceptor specificity. The continued refinement of these synthetic strategies will undoubtedly facilitate the broader application of Benzyl β-lactoside and its derivatives in the ever-expanding field of glycoscience and drug discovery.

References

  • Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Koenigs–Knorr reaction. (2023, December 29). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. (2023, November 20). IRL @ UMSL. Retrieved February 7, 2026, from [Link]

  • Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2008, July 18). Molecules, 13(7), 1625-1633. [Link]

  • Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. (2018, August 23). Molecules, 23(9), 2127. [Link]

  • Koenigs knorr reaction and mechanism. (2015, May 27). Slideshare. Retrieved February 7, 2026, from [Link]

  • Knorr pyrrole synthesis. (2023, October 28). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Studies on Koenigs-Knorr Glycosidations. (1985). Acta Chemica Scandinavica, B, 39, 569-576.
  • LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. (2015, January 1). Protein Science, 24(1), 51-61. [Link]

  • An Expedient Synthesis of Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and Benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. (2006, September 25). Carbohydrate Research, 341(13), 2286-2289. [Link]

  • Observations on the Preparation of β-Lactose Octaacetate. (2013). Journal of the American Chemical Society, 37(6), 1623-1624.
  • β-Galactosidase-Catalyzed Synthesis of Galactosyl Chlorphenesin and Its Characterization. (2019). Journal of Microbiology and Biotechnology, 29(8), 1234-1241.
  • Preparation and characterization of N-benzoyl-O-acetyl-chitosan. (2012, March). International Journal of Biological Macromolecules, 50(2), 486-490. [Link]

  • ¹H NMR spectrum of β-lactose (1), β-d-lactopyranosylamine (2),... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. (2020). Biocatalysis and Agricultural Biotechnology, 28, 101736.
  • Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. (2019, April 1). Molecules, 24(7), 1308. [Link]

  • Transgalactosylation/Hydrolysis Ratios of Various b-Galactosidases Catalyzing Alkyl-b-Galactoside Synthesis in Single-Phased Alcohol Media. (2006). Food Technology and Biotechnology, 44(4), 485-490.
  • Benzyl 4,6-di-O-acetyl-2-O-benzoyl-β-d-glucopyranoside. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2211.
  • Benzyl beta-lactoside. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. (2009).
  • Microwave-Assisted Synthesis of Lactose Acetates with Antimicrobial, Cytotoxic, and Antiviral Properties. (2021, December 12). Biointerface Research in Applied Chemistry, 12(2), 2485-2495.
  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. (2009).
  • NMR spectroscopy as a characterization tool enabling biologics formulation development. (2023, January 20). Journal of Pharmaceutical and Biomedical Analysis, 223, 115110. [Link]

  • Transgalactosylation/Hydrolysis Ratios of Various b-Galactosidases Catalyzing Alkyl-b-Galactoside Synthesis in Single-Phased Alc. (2006). Food Technology and Biotechnology, 44(4).
  • Transgalactosylation and hydrolytic activities of commercial preparations of β-galactosidase for the synthesis of prebiotic carbohydrates. (2015, March). Enzyme and Microbial Technology, 70, 24-30. [Link]

  • (a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • INTRODUCTION β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23) is used industrially to obtain the hydrolyzat. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. (2016). Chemistry Central Journal, 10, 43.
  • Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica. (2020). Journal of Analytical Toxicology, 44(9), 958-967.
  • Process for the purification of benzyl alcohol. (1970, August 11). U.S.
  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Enzymatic Synthesis of Prebiotic Carbohydrates From Lactose: Evaluation of Transgalactosylation Activity and Kinetics of Osmotic Membrane Distillation Integrated Reactor. (2021). Food and Bioprocess Technology, 14(10), 1957-1970.
  • Contents. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Catalyst-Free Synthesis of Benzyl Alcohols and Benzaldehydes: A Straightforward Conventional and Electrochemical Methodology. (2020). Journal of the Indian Chemical Society, 97(10), 1667-1672.
  • β-Galactosidase. (2023, November 29). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Method for removing benzyl protecting group of hydroxyl group. (2013, July 10).
  • Identification and synthesis of a trisaccharide produced from lactose by transgalactosylation. (2000, April 20).
  • Benzyl-N-acetyl-alpha-D-galactosaminide induces a storage disease-like phenotype by perturbing the endocytic pathway. (2003, March 21). Journal of Biological Chemistry, 278(12), 10563-10572. [Link]

  • EXTRACTION AND PURIFICATION OF Β-GALACTOSIDASE FROM (ZIZIPHUS SPINA-CHRISTI). (2023, October 26). International Journal of Pharmaceutical and Life Sciences, 1(1).
  • Novel protecting group strategies in the synthesis of oligosaccharides. (2018, May 31). Scholarly Publications Leiden University. Retrieved February 7, 2026, from [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2014, January 1). Molecules, 19(1), 589-627. [Link]

  • Benzyl-N-acetyl-alpha-D-galactosaminide Inhibits the Sialylation and the Secretion of Mucins by a Mucin Secreting HT-29 Cell Subpopulation. (1995).

Sources

Benzyl beta-lactoside mechanism of action with β-galactosidase.

Mechanistic Profiling of Benzyl -Lactoside: Hydrolysis, Transgalactosylation, and Interaction with -Galactosidase

Executive Summary & Chemical Identity

Benzyl


-lactoside (Gal-

(1$\to

\beta$-O-Bn)
  • Role: Substrate (Hydrolyzable).[1]

  • Primary Application: Investigation of subsite affinities (+1/+2 sites), synthesis of galacto-oligosaccharides (GOS) via transgalactosylation, and galectin-binding assays.

  • Detection: Requires HPLC or coupled enzymatic assays (no direct colorimetric shift upon cleavage).

Mechanism of Action: The Catalytic Cycle

The interaction between

double-displacement mechanism
The Aglycone Distinction

In standard substrates like ONPG, the leaving group is a small nitrophenol. In Bn-Lac , the leaving group is Benzyl


-D-glucoside
Step-by-Step Pathway
  • Binding (Michaelis Complex): The enzyme binds the terminal galactose at the -1 subsite. The benzyl-glucoside moiety extends into the +1/+2 subsites.

  • Galactosylation (Acylation):

    • Glu461 acts as a general acid, protonating the glycosidic oxygen between Gal and Glc.[2]

    • Glu537 acts as a nucleophile, attacking the anomeric carbon (C1) of galactose.[3]

    • Release: The glycosidic bond breaks. Benzyl glucoside is released as the first product.

    • Intermediate: A covalent Galactosyl-Enzyme intermediate is formed.[3]

  • Degalactosylation (Deacylation):

    • Hydrolysis Path: Water acts as the acceptor. Glu461 (now a base) activates the water molecule, which attacks the Gal-Enzyme bond, releasing free Galactose .

    • Transgalactosylation Path: If a sugar acceptor (e.g., another Bn-Lac molecule or Benzyl Glucoside) enters the active site before water, the galactose is transferred to this acceptor, creating a trisaccharide (e.g., Gal-Gal-Glc-OBn).

Visualization: The Partitioning Pathway

The following diagram illustrates the kinetic partitioning between hydrolysis and transgalactosylation, a critical feature when using Bn-Lac.

CatalyticCycleEFree Enzyme(Glu537/Glu461)ESMichaelis Complex(E : Bn-Lac)E->ES+ Bn-LacIntCovalent Intermediate(Gal-Glu537)ES->IntGalactosylationP1Product 1 Released:Benzyl GlucosideES->P1Leaving GroupHydHydrolysis(Acceptor: H2O)Int->HydLow [Substrate]TransTransgalactosylation(Acceptor: R-OH)Int->TransHigh [Substrate]P2_HydProduct 2 (Hyd):GalactoseHyd->P2_HydP2_TransProduct 2 (Trans):Gal-Gal-Glc-OBnTrans->P2_TransP2_Hyd->ERegenerationP2_Trans->ERegeneration

Figure 1: Kinetic partitioning of Benzyl

Comparative Kinetics

Bn-Lac exhibits distinct kinetic parameters compared to natural lactose and synthetic ONPG.

ParameterLactose (Natural)ONPG (Colorimetric)Benzyl

-Lactoside
Mechanistic Insight
Leaving Group Glucoseo-NitrophenolBenzyl GlucosideBn-Glc is bulky; requires open +1/+2 subsite.

(approx)
1.0 - 2.0 mM0.1 - 0.5 mM0.5 - 1.0 mM Hydrophobic benzyl group improves affinity vs. Lactose.

HighVery HighModerate Release of bulky Bn-Glc is slower than ONP release.
Detection Glucose Oxidase420 nm AbsorbanceHPLC / UV (254 nm) No color shift; Benzyl chromophore is stable.
Transgalactosylation ModerateLowHigh Excellent acceptor efficiency for oligosaccharide synthesis.

Note: Values are for E. coli LacZ (wild type) at pH 7.0, 37°C. Specific constants vary by strain and buffer conditions.

Experimental Protocol: HPLC-Based Kinetic Assay

Since Bn-Lac hydrolysis does not produce a colorimetric shift (both substrate and product Benzyl Glucoside absorb UV similarly), Reverse-Phase HPLC is the gold standard for validation.

Objective

Quantify the rate of hydrolysis (

Reagents & Setup
  • Buffer: 50 mM Sodium Phosphate, 1 mM MgCl

    
    , pH 7.0 (Z-Buffer compatible).
    
  • Substrate Stock: 20 mM Benzyl

    
    -lactoside in buffer (warm to dissolve if necessary).
    
  • Enzyme: Purified

    
    -Galactosidase (approx. 1-5 U/mL).
    
  • Quenching Agent: 1M Na

    
    CO
    
    
    or 5% Trifluoroacetic acid (TFA).
Workflow
  • Preparation: Equilibrate substrate solutions (0.1 mM to 10 mM) at 37°C.

  • Initiation: Add 10

    
    L enzyme to 490 
    
    
    L substrate. Mix by inversion.
  • Incubation: Incubate for fixed intervals (e.g., 0, 5, 10, 20 min).

  • Termination: Remove 100

    
    L aliquots and add to 100 
    
    
    L Quenching Agent.
  • Analysis: Inject 20

    
    L onto HPLC.
    
HPLC Conditions (Self-Validating System)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Isocratic 20% Acetonitrile / 80% Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (detects the Benzyl ring).

  • Elution Order (Expected):

    • Galactose (Void volume, no UV absorbance).

    • Benzyl Glucoside (Product): Elutes earlier (more polar than substrate).

    • Benzyl

      
      -Lactoside (Substrate):  Elutes later.
      
    • Transgalactosylation Products: Elute last (most hydrophobic/complex).

Data Processing Workflow

The following diagram outlines the logic for interpreting the HPLC data to distinguish hydrolysis from transfer.

HPLC_LogicStartHPLC Chromatogram(254 nm)Peak1Peak A: Retention ~4 min(Benzyl Glucoside)Start->Peak1Peak2Peak B: Retention ~8 min(Benzyl Lactoside)Start->Peak2Peak3Peak C: Retention >10 min(Trisaccharides)Start->Peak3Calc1Calculate Area Under Curve (AUC)Peak1->Calc1Peak3->Calc1Result1Rate of Hydrolysis(Appearance of Peak A)Calc1->Result1Primary Kinetic DataResult2Transgalactosylation Ratio(Peak C / Peak A)Calc1->Result2Mechanistic Insight

Figure 2: HPLC Data Interpretation Logic. Peak retention times are illustrative and depend on column/flow rate.

References

  • Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science.

  • Huber, R. E., et al. (2001).[4] His-391 of beta-galactosidase (Escherichia coli) promotes catalysis by strong interactions with the transition state.[4] Biochemistry and Cell Biology.

  • Wallenfels, K., & Weil, R. (1972). The Enzymes: β-Galactosidase.[2][3][4][5][6][7][8][9][10][11][12][13] Academic Press. (Classic mechanistic reference).

  • Husain, Q. (2010). β-Galactosidases and their potential applications: a review. Critical Reviews in Biotechnology.

Benzyl β-Lactoside: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Benzyl β-Lactoside

Benzyl β-lactoside, chemically known as benzyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside, is a glycoside composed of a lactose molecule linked to a benzyl group via a β-glycosidic bond. While not as ubiquitously cited as other chromogenic or fluorogenic substrates, its structure offers a unique combination of a biologically relevant disaccharide and a hydrophobic aglycon. This positions it as a valuable tool for specific applications in glycobiology, enzyme kinetics, and inhibitor screening. This technical guide provides a comprehensive overview of the synthesis, core applications, and experimental protocols related to Benzyl β-lactoside, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Understanding the fundamental properties of Benzyl β-lactoside is crucial for its effective application in experimental settings.

PropertyValueSource
Molecular Formula C₁₉H₂₈O₁₁
Molecular Weight 432.42 g/mol
IUPAC Name Benzyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside
CAS Number 18404-72-3

Synthesis of Benzyl β-Lactoside: A Methodological Overview

While specific literature detailing the synthesis of Benzyl β-lactoside is not abundant, its preparation can be inferred from established methods for glycoside synthesis, particularly those for related compounds like benzyl β-D-glucopyranoside. The synthesis generally involves the reaction of a protected lactose derivative with benzyl alcohol.

A plausible synthetic route involves the following key steps:

  • Protection of Lactose: The hydroxyl groups of lactose, with the exception of the anomeric hydroxyl group, are protected to prevent unwanted side reactions. This is typically achieved using protecting groups like acetyl or benzoyl esters.

  • Activation of the Anomeric Carbon: The anomeric hydroxyl group is converted into a good leaving group to facilitate nucleophilic attack by benzyl alcohol. Common methods include the formation of a glycosyl halide (e.g., bromide or chloride) or a trichloroacetimidate.

  • Glycosylation: The activated lactose derivative is reacted with benzyl alcohol in the presence of a promoter or catalyst (e.g., a Lewis acid like silver triflate or trimethylsilyl triflate) to form the β-glycosidic bond. The stereoselectivity of this step is crucial and is often influenced by the choice of protecting groups and reaction conditions.

  • Deprotection: The protecting groups on the lactose moiety are removed to yield the final product, Benzyl β-lactoside.

The following diagram illustrates a generalized workflow for the synthesis of a benzyl glycoside, which is analogous to the synthesis of Benzyl β-lactoside.

G cluster_0 Synthesis Workflow Lactose Lactose Protected_Lactose Protected_Lactose Lactose->Protected_Lactose Protection Activated_Lactose Activated_Lactose Protected_Lactose->Activated_Lactose Activation Protected_Benzyl_Lactoside Protected_Benzyl_Lactoside Activated_Lactose->Protected_Benzyl_Lactoside Glycosylation (+ Benzyl Alcohol) Benzyl_beta_Lactoside Benzyl_beta_Lactoside Protected_Benzyl_Lactoside->Benzyl_beta_Lactoside Deprotection

Caption: Generalized workflow for the chemical synthesis of Benzyl β-lactoside.

Core Application: A Substrate for β-Galactosidase

The primary application of Benzyl β-lactoside lies in its role as a substrate for β-galactosidase (EC 3.2.1.23), an enzyme that catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides.[1] This enzymatic activity is fundamental in various biological processes and is a cornerstone of molecular biology and biotechnology.[2]

Mechanism of Enzymatic Hydrolysis

The hydrolysis of Benzyl β-lactoside by β-galactosidase proceeds through the cleavage of the β-glycosidic bond, releasing lactose and benzyl alcohol.

G Benzyl_Lactoside Benzyl β-Lactoside Products Lactose + Benzyl Alcohol Benzyl_Lactoside->Products Hydrolysis Enzyme β-Galactosidase Enzyme->Products

Caption: Enzymatic hydrolysis of Benzyl β-lactoside by β-galactosidase.

The utility of Benzyl β-lactoside as a substrate stems from the properties of its hydrolysis products. While lactose itself is not directly chromogenic or fluorogenic, the release of benzyl alcohol can be monitored through various analytical techniques, such as high-performance liquid chromatography (HPLC) or coupled enzymatic assays where benzyl alcohol is further oxidized by an alcohol dehydrogenase, leading to a change in absorbance or fluorescence.[3]

Advantages and Potential Applications

While less common than substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) or 5-bromo-4-chloro-3-indolyl-β-D-galactoside (X-Gal), Benzyl β-lactoside offers potential advantages in specific contexts:

  • Probing Enzyme Specificity: The disaccharide nature of the glycone (lactose) allows for the investigation of β-galactosidases that have specific subsites for binding larger sugar moieties.

  • Inhibitor Screening: It can be employed in screening assays to identify inhibitors of β-galactosidase. A decrease in the rate of benzyl alcohol release would indicate the presence of an inhibitor. Glycosidases, including β-D-galactosidase, are implicated in various metabolic disorders, making them attractive drug targets.[4]

  • Biocatalysis and Synthesis: The enzymatic synthesis of benzyl-glycosides, including the related benzyl-β-D-glucopyranoside, has been demonstrated.[5] This suggests the potential for using β-galactosidase in the reverse reaction (transglycosylation) with Benzyl β-lactoside as a donor substrate for the synthesis of novel oligosaccharides.

Experimental Protocol: β-Galactosidase Activity Assay

The following is a generalized, adaptable protocol for measuring β-galactosidase activity using a substrate like Benzyl β-lactoside. The specific detection method for the product (benzyl alcohol) will need to be optimized based on available instrumentation.

Materials
  • β-Galactosidase enzyme solution

  • Benzyl β-lactoside solution (substrate)

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.3)

  • Stop Solution (e.g., 1 M sodium carbonate)

  • Instrumentation for product detection (e.g., HPLC with a suitable column and detector for benzyl alcohol)

Procedure
  • Prepare Reagents:

    • Dissolve Benzyl β-lactoside in the assay buffer to the desired concentrations.

    • Prepare a stock solution of β-galactosidase in a suitable buffer and store it on ice.

    • Prepare the stop solution.

  • Set up the Reaction:

    • In a microcentrifuge tube or a well of a microplate, add the assay buffer.

    • Add the β-galactosidase enzyme solution to the buffer and mix gently.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add the Benzyl β-lactoside substrate solution to the enzyme mixture to start the reaction.

    • Mix gently and start a timer.

  • Incubate:

    • Incubate the reaction mixture at the optimal temperature for a defined period. The incubation time will depend on the enzyme concentration and activity.

  • Stop the Reaction:

    • At specific time points, stop the reaction by adding the stop solution.

  • Product Detection and Quantification:

    • Analyze the reaction mixture for the presence of benzyl alcohol using a pre-established analytical method, such as HPLC.[3]

    • Quantify the amount of benzyl alcohol produced by comparing the signal to a standard curve of known benzyl alcohol concentrations.

  • Calculate Enzyme Activity:

    • Calculate the rate of product formation (e.g., in µmoles of benzyl alcohol per minute).

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under defined conditions.

G cluster_1 β-Galactosidase Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Reaction_Setup Set up Reaction (Buffer + Enzyme) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction (+ Substrate) Reaction_Setup->Initiate_Reaction Incubate Incubate (e.g., 37°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (+ Stop Solution) Incubate->Stop_Reaction Product_Detection Detect Product (e.g., HPLC) Stop_Reaction->Product_Detection Calculate_Activity Calculate Enzyme Activity Product_Detection->Calculate_Activity

Caption: A step-by-step workflow for a β-galactosidase assay using Benzyl β-lactoside.

Conclusion and Future Perspectives

Benzyl β-lactoside represents a specialized tool in the armamentarium of glycoscientists. While not a mainstream substrate, its unique structure provides opportunities for investigating the finer aspects of β-galactosidase activity and for developing novel enzymatic and synthetic methodologies. Future research could focus on the systematic evaluation of its kinetic parameters with a range of β-galactosidases, its application in high-throughput screening for inhibitors, and its potential as a donor substrate in transglycosylation reactions for the synthesis of complex carbohydrates. As the field of glycobiology continues to expand, the demand for well-characterized and versatile molecular probes like Benzyl β-lactoside is expected to grow.

References

  • Křen, V., et al. (1995). Enzymic Preparation of Benzyl β-D-Glucopyranoside. Biotechnology Letters, 17(9), 957-962.
  • Semantic Scholar. (n.d.). INTRODUCTION β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23) is used industrially to obtain the hydrolyzat. Retrieved February 7, 2026, from [Link]

  • Gour-Salin, B. J., et al. (2022). Bio-conversion of whey lactose using enzymatic hydrolysis with β-galactosidase: an experimental and kinetic study. Environmental Science and Pollution Research, 29(44), 66537-66550.
  • ResearchGate. (n.d.). β-Galactosidases Enzymes for Lactose Hydrolysis. Retrieved February 7, 2026, from [Link]

  • Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1782-1794.
  • Le, N.-T., et al. (2020). Heterologous Expression of Glycoside Hydrolase Family 2 and 42 β-galactosidases of Lactic Acid Bacteria in Lactococcus Lactis. Probiotics and Antimicrobial Proteins, 12(4), 1435-1446.
  • Plapp, B. V., et al. (2013). Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis. The Journal of biological chemistry, 288(24), 17537-17547.
  • de Goffau, M. C., et al. (2020). A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling”. Nutrients, 12(6), 1717.
  • PubChem. (n.d.). Benzyl beta-lactoside. Retrieved February 7, 2026, from [Link]

  • Khan, K. M., et al. (2015). Discovery of new β-D-galactosidase inhibitors via pharmacophore modeling and QSAR analysis followed by in silico screening. Journal of molecular graphics & modelling, 62, 178-187.
  • Google Patents. (n.d.). Aqueous miticide containing benzyl benzoate.
  • bioRxiv. (2021). Biochemical characterization of a glycoside hydrolase family 43 β-D-galactofuranosidase from the fungus Aspergillus niger. Retrieved February 7, 2026, from [Link]

  • van der Zwan, J. C., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4937-4944.
  • Google Patents. (n.d.). Pharmaceutical composition.
  • Google Patents. (n.d.). Process for producing benzyl acetate and benzyl alcohol.
  • MDPI. (2020). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. Retrieved February 7, 2026, from [Link]

  • Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Use of benzyl benzoate for new purpose as antimycotic agent, producing and using antimycotic pharmaceutical compositions.
  • Paenibacillus sp. Strain C7. (2007). Characterization of an Unusual Cold-Active β-Glucosidase Belonging to Family 3 of the Glycoside Hydrolases from the Psychrophilic Isolate Paenibacillus sp. Strain C7. Applied and Environmental Microbiology, 73(15), 4843-4851.

Sources

CAS number and molecular formula for Benzyl beta-lactoside.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Benzyl


-Lactoside – Physiochemical Profiling and Synthetic Utility 

Executive Summary

Benzyl


-D-lactoside (CAS 18404-72-3) represents a critical glycosidic scaffold in carbohydrate chemistry and glycobiology.[1] Distinguished by the presence of a hydrophobic benzyl aglycone attached to the hydrophilic lactose disaccharide, it serves as a high-fidelity mimetic for studying protein-carbohydrate interactions, particularly within the galectin signaling axis. This guide provides a definitive technical profile of the molecule, detailing its physiochemical properties, a validated enzymatic synthesis protocol, and its application in probing lectin-mediated cellular mechanisms.

Part 1: Chemical Identity & Physiochemical Profile

The following data establishes the structural baseline for Benzyl


-lactoside. Researchers should verify these parameters via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) upon acquisition or synthesis.
Parameter Technical Specification
CAS Registry Number 18404-72-3
IUPAC Name Benzyl 4-O-

-D-galactopyranosyl-

-D-glucopyranoside
Molecular Formula C

H

O

Molecular Weight 432.42 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; sparingly soluble in Ethanol
Melting Point ~180–185 °C (Dependent on crystallization solvent)
pKa ~12.67 (Predicted, hydroxyl deprotonation)
SMILES C1=CC=C(C=C1)CO[C@H]2CO)O[C@H]3CO)O)O)O)O)O

Part 2: Synthetic Methodologies

Strategic Analysis: Chemical vs. Enzymatic Synthesis

While classical chemical glycosylation (e.g., Koenigs-Knorr or Trichloroacetimidate methods) offers precise stereochemical control, it requires extensive protection/deprotection steps of the hydroxyl groups.

The Preferred Route: Enzymatic Transglycosylation For research-grade synthesis, the enzymatic approach using


-galactosidase is superior due to:
  • Regioselectivity: Enzymes naturally target the anomeric position without protecting groups.

  • Green Chemistry: Aqueous buffers replace toxic organic solvents (e.g., dichloromethane).

  • One-Pot Efficiency: Direct transfer of the galactosyl moiety to the benzyl alcohol acceptor.

Visualizing the Enzymatic Pathway

The following diagram illustrates the kinetic competition between hydrolysis (producing galactose) and transglycosylation (producing the target benzyl lactoside).

EnzymaticSynthesis Lactose Substrate: Lactose (Donor) Enzyme Catalyst: Beta-Galactosidase Lactose->Enzyme Binding BnOH Acceptor: Benzyl Alcohol (High Concentration) Complex Enzyme-Galactosyl Intermediate BnOH->Complex Enzyme->Complex Cleavage Hydrolysis Side Product: Galactose + Glucose Complex->Hydrolysis + Water (Hydrolysis) Product Target: Benzyl Beta-Lactoside (Transglycosylation) Complex->Product + Benzyl Alcohol (Transfer)

Figure 1: Kinetic pathway of


-galactosidase mediated transglycosylation. High acceptor (Benzyl alcohol) concentration shifts equilibrium toward the product.

Part 3: Validated Experimental Protocol

Objective: Synthesis of Benzyl


-lactoside via enzymatic transglycosylation.
Scale:  Pilot (100 mg scale).
Reagents:
  • Lactose (Donor)

  • Benzyl Alcohol (Acceptor)

  • 
    -Galactosidase (Source: E. coli or Aspergillus oryzae)
    
  • Sodium Phosphate Buffer (50 mM, pH 6.5)[2]

  • Acetonitrile (for HPLC)

Step-by-Step Methodology:
  • Reaction Assembly:

    • Dissolve Lactose (1.0 g) in 10 mL of Sodium Phosphate Buffer (50 mM, pH 6.5).

    • Add Benzyl Alcohol (2.0 mL). Note: Benzyl alcohol has limited solubility; vigorous stirring is required to create an emulsion.

    • Initiate reaction by adding

      
      -Galactosidase (50 Units).
      
  • Incubation & Monitoring:

    • Incubate at 37°C with orbital shaking (200 rpm) for 6–24 hours.

    • Self-Validation Step (TLC): Spot reaction mixture on Silica Gel 60 F254 plates. Eluent: n-Butanol/Acetic Acid/Water (2:1:1). Visualize with p-anisaldehyde stain. Look for a new spot with R_f higher than lactose but lower than benzyl alcohol.

  • Termination:

    • Heat the mixture to 95°C for 5 minutes to denature the enzyme.

    • Centrifuge at 10,000 x g for 10 minutes to remove precipitated protein.

  • Purification (Solid Phase Extraction):

    • Load the supernatant onto a C18 Sep-Pak cartridge (pre-equilibrated with water).

    • Wash with 100% Water (removes unreacted Lactose and Glucose).

    • Elute the target Benzyl

      
      -lactoside  with 20% Acetonitrile/Water.
      
    • Rationale: The hydrophobic benzyl group retains the product on the C18 column while hydrophilic sugars wash through.

  • Final Isolation:

    • Lyophilize the eluted fraction to obtain the white powder.

Part 4: Biological Applications & Mechanism

Benzyl


-lactoside is extensively used to study Galectins , a family of 

-galactoside-binding proteins implicated in cancer metastasis and immune regulation.
Key Applications:
  • Galectin Inhibition Assays: Acts as a competitive inhibitor or reference ligand for Galectin-1, Galectin-3, and Galectin-7.

  • X-Ray Crystallography: Used to co-crystallize with lectins to map the Carbohydrate Recognition Domain (CRD).

  • Metabolic Probes: The benzyl group provides a UV-active chromophore, facilitating detection in HPLC assays where native lactose is invisible.

Mechanism of Interaction

The diagram below details how the benzyl aglycone enhances binding affinity via hydrophobic interactions adjacent to the primary carbohydrate binding site.

GalectinBinding Galectin Galectin CRD (Carbohydrate Recognition Domain) Ligand Benzyl Beta-Lactoside SiteA Primary Pocket: Hydrogen Bonding Network (Glu, Arg, His residues) Ligand->SiteA Galactose Moiety SiteB Secondary Groove: Hydrophobic Interaction (Trp residue stacking) Ligand->SiteB Benzyl Aglycone SiteA->Galectin High Specificity SiteB->Galectin Enhanced Affinity

Figure 2: Bivalent interaction mechanism. The galactose residue anchors the molecule via H-bonds, while the benzyl group exploits hydrophobic pockets near the CRD.

References

  • PubChem. Benzyl beta-lactoside Compound Summary (CID 10906151). [Link][1]

  • Bridiau, N., et al. Enzymatic synthesis of aliphatic beta-lactosides as mimic units of glycosphingolipids. (PubMed).[1][3][4][5] [Link]

  • Viguier, M., et al. Inhibition mechanism of human galectin-7 by a novel galactose-benzylphosphate inhibitor. (Protein Data Bank / PubMed). [Link]

Sources

Enzymatic hydrolysis of Benzyl beta-lactoside by glycosidases.

Mechanistic and Practical Guide to the Enzymatic Hydrolysis of Benzyl -Lactoside

Executive Summary

This technical guide details the enzymatic processing of Benzyl


-lactoside


Mechanistic Foundation

The Substrate Profile

Benzyl

  • Structure: Gal-

    
    -(1$\to
    
    
    \beta
    
    
    CH_2 Ph$
  • Role: It serves as a substrate for

    
    -galactosidases  (EC 3.2.1.23).
    
  • Cleavage Specificity:

    
    -galactosidases strictly target the terminal non-reducing 
    
    
    -galactosyl residue.
    • Primary Hydrolysis: Cleavage of the

      
      -(1$\to$4) bond between Galactose and Glucose.[1]
      
    • Products: Free Galactose + Benzyl

      
      -glucoside.
      
The Catalytic Cycle (Double Displacement)

The hydrolysis proceeds via a retaining mechanism involving two critical carboxylic acid residues in the active site (typically Glutamate or Aspartate):

  • Glycosylation (Nucleophilic Attack): The nucleophilic carboxylate attacks the anomeric carbon of the galactose. The glycosidic bond breaks, releasing Benzyl

    
    -glucoside  as the leaving group. A covalent glycosyl-enzyme intermediate is formed.
    
  • Deglycosylation (Hydrolysis): The acid/base carboxylate activates a water molecule, which attacks the glycosyl-enzyme intermediate, releasing free Galactose and regenerating the enzyme.

ReactionMechanismcluster_0Step 1: Glycosylationcluster_1Step 2: DeglycosylationSBenzyl β-Lactoside(Substrate)ESMichaelis Complex(E-S)S->ESEβ-Galactosidase(Free Enzyme)E->ESBindingLGBenzyl β-Glucoside(Leaving Group)ES->LGReleaseIntCovalent Galactosyl-EnzymeIntermediateES->IntNucleophilic AttackInt->EHydrolysisPGalactose(Product)Int->PReleaseWH₂OW->Int

Figure 1: The double-displacement mechanism of


Experimental Protocol

Materials & Reagents[2]
  • Enzyme:

    
    -Galactosidase (Source dependent on pH requirement).[1][2]
    
    • Neutral pH (6.5 - 7.5):Escherichia coli (LacZ) or Kluyveromyces lactis.

    • Acidic pH (4.0 - 5.0):Aspergillus oryzae or Lactobacillus plantarum.

  • Substrate: Benzyl

    
    -lactoside (Purity >95%).
    
  • Buffer: 50 mM Sodium Phosphate (neutral) or 50 mM Sodium Acetate (acidic).

  • Quenching Agent: 1M

    
     (pH shift) or 5% TFA (for HPLC compatibility).
    
Substrate Solubilization (Critical Step)

Unlike lactose, Benzyl

  • Prepare a 100 mM Stock Solution in 100% DMSO or Methanol.

  • Dilute into the reaction buffer to a final working concentration (e.g., 1–10 mM).

    • Note: Keep final organic solvent concentration <5% to avoid enzyme denaturation.

Reaction Workflow

This protocol is designed for kinetic validation (


  • Pre-incubation: Equilibrate enzyme and buffer at 37°C for 5 minutes.

  • Initiation: Add Benzyl

    
    -lactoside stock to the enzyme solution. Total volume: 1.0 mL.
    
  • Sampling: At defined intervals (0, 5, 10, 20, 30, 60 min), withdraw 100

    
    L aliquots.
    
  • Quenching: Immediately mix aliquot with 100

    
    L of Quenching Agent  (e.g., Methanol or Acetonitrile if using HPLC).
    
    • Why: Organic solvents precipitate the enzyme and prepare the sample for Reverse Phase HPLC.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove protein precipitate.

Analytical Validation (HPLC-UV)

The presence of the benzyl chromophore allows for sensitive UV detection, which is superior to refractive index (RI) detection used for standard lactose.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV Absorbance at 254 nm (specific for the benzyl ring).

  • Flow Rate: 1.0 mL/min.

Data Interpretation (Self-Validating Logic)

Since the benzyl group is not cleaved from the glucose, the molar extinction coefficient (

SpeciesRetention Time (Approx)UV Signal (254 nm)
Galactose Void Volume (~1-2 min)Negative (Invisible)
Benzyl

-Lactoside
(Substrate)
~8-10 minPositive
Benzyl

-Glucoside
(Product)
~12-14 minPositive
  • Validation Check: As the reaction proceeds, the area of the Substrate peak must decrease, and the Product peak must increase. The sum of the molar areas should remain constant (Mass Balance).

Workflowcluster_prepPreparationcluster_rxnEnzymatic Reactioncluster_analysisHPLC-UV AnalysisStep1Dissolve Bz-Lac(100mM in DMSO)Step2Dilute in Buffer(<5% DMSO)Step1->Step2Step3Add Enzyme(37°C)Step2->Step3Step4Time-Course Sampling(0-60 min)Step3->Step4Step5Quench (ACN/MeOH)Step4->Step5Step6Detect @ 254nmStep5->Step6

Figure 2: Experimental workflow for the kinetic analysis of Benzyl

Kinetic Data Analysis

To determine the catalytic efficiency (

  • Initial Rate (

    
    ):  Plot the concentration of Benzyl 
    
    
    -glucoside (product) vs. time. The slope of the linear portion (typically <10% conversion) is
    
    
    .
  • Michaelis-Menten Plot: Perform the assay at varying substrate concentrations (

    
    ), typically 0.1 
    
    
    to 10
    
    
    .
  • Non-Linear Regression: Fit data to the equation:

    
    
    
Expected Kinetic Trends
  • 
     Comparison:  Often, 
    
    
    for Benzyl
    
    
    -lactoside is lower (tighter binding) than for lactose.
    • Reason: The benzyl group interacts with hydrophobic aromatic residues (e.g., Tryptophan) in the enzyme's +1 or +2 subsite, stabilizing the Michaelis complex.

  • Transglycosylation: At high substrate concentrations (>100 mM),

    
    -galactosidases may transfer the galactose to another Benzyl 
    
    
    -lactoside molecule instead of water, creating Benzyl-galacto-oligosaccharides (Bz-GOS) . This will appear as a new, later-eluting peak in HPLC.

References

  • Agilent Technologies. (2018). Kinetic Analysis of

    
    -Galactosidase Activity using PowerWave HT Microplate Spectrophotometer. Link
    
  • Juers, D. H., et al. (2012).[3] "LacZ

    
    -galactosidase: Structure and function of an enzyme of historical and molecular biological importance." Protein Science. 
    
  • Husain, Q. (2010). "

    
    -Galactosidases and their potential applications: a review." Critical Reviews in Biotechnology. 
    
  • Zerva, A., et al. (2021).[4][5] "

    
    -Glucosidase and 
    
    
    -Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts." Frontiers in Bioengineering and Biotechnology. [2][4][6]
  • Arnal, G., et al. (2019).[7] "Substrate specificity, regiospecificity, and processivity in glycoside hydrolase family 74." Journal of Biological Chemistry.

Role of the benzyl group in Benzyl beta-lactoside enzymatic cleavage.

Mechanistic and Kinetic Role of the Benzyl Group in Benzyl -Lactoside Enzymatic Cleavage

An In-Depth Technical Guide

Executive Summary

In the context of glycoscience and drug development, Benzyl


-lactoside (Gal-

-1,4-Glc-

-OBn)

This guide details the technical role of the benzyl group during enzymatic cleavage (hydrolysis) by

Mechanistic Fundamentals: The "Anchor" Effect

To understand the role of the benzyl group, one must distinguish between the site of cleavage and the site of modification.


The Reaction Pathway

The enzyme hydrolyzes the internal glycosidic bond (Gal-Glc), not the benzyl ether linkage.

  • Substrate: Gal-

    
    -1,4-Glc-
    
    
    -OBn
  • Enzyme Action: Cleavage of the

    
    -1,4 linkage.
    
  • Products: D-Galactose (free) + Benzyl

    
    -D-glucoside (Glc-
    
    
    -OBn).
Structural Influence of the Benzyl Aglycone

The benzyl group acts as a "distal anchor" that modifies the interaction with the enzyme's +1 and +2 subsites (leaving group subsites).

FeatureNative LactoseBenzyl

-Lactoside
Technical Impact
Anomeric State Mutarotates (

mix)
Fixed

-anomer
Eliminates kinetic ambiguity. The enzyme acts on a defined stereoisomer, reducing noise in

determination.
Hydrophobicity Low (Hydrophilic)Moderate (Amphiphilic)Enhanced Binding. The benzyl ring engages in

-stacking or hydrophobic interactions with aromatic residues (e.g., Trp999 in E. coli LacZ) at the active site entrance.
Detection RI / PAD requiredUV Active (254 nm)Analytical Sensitivity. Allows for standard RP-HPLC monitoring without derivatization.
Mechanism Diagram

The following diagram illustrates the cleavage pathway and the specific role of the benzyl group in product differentiation.

GsubstBenzyl β-Lactoside(Gal-Glc-OBn)complexMichaelis Complex[Enz • Gal-Glc-OBn]subst->complexBinding (+ Benzyl Anchor)interCovalent Intermediate[Enz-Gal]complex->interGlycosylation Stepprod1Product 1:Benzyl β-Glucoside(Glc-OBn)complex->prod1Release of Aglycone(UV Active)prod2Product 2:D-Galactoseinter->prod2Degalactosylation(Hydrolysis)

Figure 1: Reaction pathway showing the retention of the benzyl group on the glucose leaving group (Product 1), facilitating UV detection.

Kinetic Impact: and Modulation

The benzyl group is not merely a spectator; it often acts as an activator for binding affinity.

The Hydrophobic Effect on

In many glycosidases, the active site entrance is lined with aromatic residues (Tryptophan, Tyrosine) intended to guide carbohydrate substrates via CH-

  • Observation: Benzyl

    
    -lactoside typically exhibits a lower 
    
    
    (higher affinity) compared to free lactose.
  • Causality: The hydrophobic benzyl moiety displaces water molecules from the active site cleft (entropic gain) and stacks against surface aromatic residues, effectively "recruiting" the substrate into the catalytic pocket.

Impact on (Turnover)

While affinity (


Experimental Workflow: Self-Validating Protocol

This protocol uses the benzyl group's UV absorbance to create a self-validating system. Unlike colorimetric assays (e.g., ONPG) which use a different bond type, this assay measures the cleavage of the actual lactose bond structure.

Materials
  • Substrate: Benzyl

    
    -lactoside (Purity >98%).
    
  • Enzyme:

    
    -Galactosidase (e.g., E. coli Grade VIII or Kluyveromyces lactis).
    
  • Buffer: 50 mM Potassium Phosphate, pH 7.0 (containing 1 mM MgCl

    
     for E. coli enzyme activation).
    
  • Quench Solution: 1 M Na

    
    CO
    
    
    or 10% Acetic Acid (depending on HPLC column tolerance).
Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve Benzyl

      
      -lactoside in buffer to a stock concentration of 10 mM.
      
    • Note: The benzyl group limits solubility compared to lactose. Do not exceed 20 mM without co-solvents (which may affect enzyme activity).

  • Enzymatic Reaction:

    • Incubate 450 µL of substrate at 37°C.

    • Initiate with 50 µL of enzyme solution (approx 0.1 U/mL).

    • Time Points: Aliquot 50 µL every 5 minutes into quench solution.

  • HPLC Analysis (The Critical Step):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).

    • Mobile Phase: Isocratic 10% Acetonitrile / 90% Water (0.1% Formic Acid).

    • Detection: UV at 254 nm .

    • Validation Logic:

      • Peak A (Substrate): Elutes later (more hydrophobic due to Gal+Glc+Benzyl).

      • Peak B (Product 1): Benzyl-Glucoside elutes earlier than substrate (loss of Galactose reduces polarity slightly, but retention shift is distinct).

      • Peak C (Product 2): Galactose is invisible at 254 nm.

    • Calculation: Conversion % is calculated strictly by the ratio of Peak B Area to (Peak A + Peak B) Area.

Analytical Workflow Diagram

Workflowcluster_detectionUV Detection (254 nm)step1Step 1: Reaction(Lac-OBn + Enzyme)step2Step 2: Quench(Acid/Base Stop)step1->step2step3Step 3: RP-HPLC(C18 Column)step2->step3res1Substrate Peak(High Retention)step3->res1res2Product Peak (Glc-OBn)(Shifted Retention)step3->res2res3Galactose(Not Detected)step3->res3

Figure 2: HPLC workflow relying on the UV-active benzyl chromophore for quantitative kinetic analysis.

Applications in Drug Development & Biocatalysis[1]

Transglycosylation Acceptor

In the synthesis of Human Milk Oligosaccharides (HMOs) or glycomimetic drugs, Benzyl

  • Reasoning: The benzyl group prevents the "scrambling" of the anomeric center. When using glycosyltransferases to add Sialic acid or Fucose to the lactose core, the benzyl group ensures the product is a single, defined isomer (e.g., Sialyl-Gal-Glc-OBn) rather than an

    
     mixture. This simplifies downstream purification and NMR characterization.
    
High-Throughput Screening (HTS)

For screening mutant libraries of


Troubleshooting & Optimization

IssueRoot CauseSolution
Substrate Precipitation Low solubility of Benzyl group in aqueous buffer.Add 5-10% DMSO or Methanol (verify enzyme tolerance first).
Peak Overlap Substrate and Product (Glc-OBn) have similar hydrophobicity.Adjust Acetonitrile gradient. A shallower gradient (e.g., 5% to 20% over 20 min) improves resolution.
Non-Linear Kinetics Product inhibition by Glc-OBn.Measure Initial Rates (

)
only (first <10% conversion).

References

  • Juers, D. H., et al. (2012).[1] "LacZ

    
    -galactosidase: Structure and function of an enzyme of historical and molecular biological importance." Protein Science. 
    
  • Huber, R. E., et al. (2001).[1] "His-391 of

    
    -galactosidase (Escherichia coli) promotes catalysis by strong interactions with the transition state."[1] Biochemistry and Cell Biology. 
    
  • Husain, Q. (2010). "

    
    -Galactosidases and their potential applications: a review." Critical Reviews in Biotechnology. 
    
  • Zerva, A., et al. (2021).[2] "

    
    -Glucosidase and 
    
    
    -Galactosidase-Mediated Transglycosylation of Steviol Glycosides." Frontiers in Bioengineering and Biotechnology.
  • Guo, H., et al. (2019). "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides." RSC Advances.

Theoretical Binding Affinity of Benzyl β-lactoside to β-galactosidase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

β-galactosidase, an enzyme pivotal in cellular metabolism and a cornerstone of molecular biology, catalyzes the hydrolysis of β-galactosides into monosaccharides.[1][2] In the context of drug development and molecular biology, understanding the interactions between β-galactosidase and its inhibitors is of paramount importance. This guide provides a comprehensive technical overview of the theoretical and experimental approaches to determine the binding affinity of Benzyl β-lactoside, a competitive inhibitor, to Escherichia coli β-galactosidase. We will delve into the computational methodologies that predict binding energies and explore the experimental techniques that validate these predictions, offering a holistic view for researchers, scientists, and drug development professionals.

This document is structured to provide not just a set of protocols, but a cohesive narrative that explains the rationale behind the selection of specific techniques and parameters. We will begin with an exploration of the theoretical underpinnings of protein-ligand interactions, followed by a detailed exposition of computational methods, including molecular docking and molecular dynamics simulations. Subsequently, we will discuss the experimental validation of these computational predictions using techniques like Isothermal Titration Calorimetry (ITC) and enzyme kinetics assays. Finally, we will integrate these theoretical and experimental insights to present a complete picture of the binding affinity of Benzyl β-lactoside to β-galactosidase.

Theoretical Framework: The Dance of Molecules

The binding of a ligand, such as Benzyl β-lactoside, to a protein, like β-galactosidase, is a dynamic process governed by a complex interplay of non-covalent interactions. These interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, collectively determine the stability of the protein-ligand complex and, consequently, the binding affinity.[3][4] The binding affinity is quantitatively expressed by the dissociation constant (Kd), which represents the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

Computational methods aim to model these intricate interactions to predict the binding pose of the ligand within the protein's active site and to calculate the binding free energy (ΔG), which is directly related to the Kd.[5][6] These methods are indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of binding.[7]

Computational Investigation of Binding Affinity

The computational workflow to determine the theoretical binding affinity of Benzyl β-lactoside to β-galactosidase involves a multi-step process that progressively refines the prediction. This process typically starts with molecular docking to predict the binding pose, followed by molecular dynamics simulations to assess the stability of the complex and more rigorous free energy calculations to estimate the binding affinity.

I. Molecular Docking: Predicting the Initial Handshake

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein to form a stable complex.[7][8] It is a powerful tool for virtual screening and for generating plausible binding poses for further analysis.[9] The process involves a search algorithm that explores different conformations of the ligand within the protein's binding site and a scoring function that estimates the binding affinity for each conformation.[10]

  • Preparation of the Receptor (β-galactosidase):

    • Obtain the crystal structure of E. coli β-galactosidase from the Protein Data Bank (PDB ID: 6DRV or 4V40).[11][12]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the atoms (e.g., Gasteiger charges).

    • Define the grid box, which encompasses the active site of the enzyme. The center and dimensions of the grid box should be chosen to cover the known binding site of lactose and its analogs.

  • Preparation of the Ligand (Benzyl β-lactoside):

    • Obtain the 3D structure of Benzyl β-lactoside from a chemical database like PubChem (CID 10906151).[13]

    • Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Running the Docking Simulation:

    • Use a docking program such as AutoDock Vina.

    • Specify the prepared receptor and ligand files, as well as the grid box parameters.

    • The software will then perform the docking calculations, generating a set of possible binding poses ranked by their predicted binding affinities (docking scores).[5]

  • Analysis of Docking Results:

    • Visualize the top-ranked binding poses in a molecular graphics program (e.g., PyMOL, Chimera).

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts.

    • The docking score provides an initial estimate of the binding affinity, typically in kcal/mol.[5]

II. Molecular Dynamics (MD) Simulation: Capturing the Dynamic Interaction

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time.[14][15] This allows for the assessment of the stability of the docked pose and provides a more realistic representation of the binding event in a solvated environment.[16][17]

  • System Preparation:

    • Take the best-ranked protein-ligand complex from the molecular docking step.

    • Choose a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand. Ligand parameters may need to be generated using a tool like Antechamber or a CHARMM General Force Field (CGenFF) server.

    • Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P, SPC/E).

    • Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Continue the simulation at the desired temperature and pressure (e.g., 1 bar) with the restraints on the protein and ligand gradually released. This ensures the system reaches the correct density.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints. The trajectory of the simulation, which contains the coordinates of all atoms at different time points, is saved for analysis.

  • Analysis of MD Trajectory:

    • Analyze the trajectory to assess the stability of the protein-ligand complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds) between the protein and ligand over the course of the simulation.

III. Binding Free Energy Calculations: Quantifying the Affinity

MD simulations provide the foundation for more accurate binding free energy calculations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for estimating the free energy of binding from a set of snapshots taken from an MD trajectory.[18][19][20][21][22]

  • Snapshot Extraction:

    • Extract a series of snapshots (e.g., every 100 ps) from the stable part of the production MD trajectory.

  • Free Energy Calculation:

    • For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Each free energy term (G) is calculated as: G = E_MM + G_solv - TΔS where:

      • E_MM is the molecular mechanics energy (internal, electrostatic, and van der Waals energies).

      • G_solv is the solvation free energy, which is further divided into polar (calculated using the Poisson-Boltzmann or Generalized Born model) and non-polar (calculated based on the solvent-accessible surface area) components.[19]

      • TΔS is the conformational entropy change upon binding, which is computationally expensive and often neglected, leading to a relative binding free energy.[22]

  • Averaging and Analysis:

    • Average the calculated ΔG_bind values over all the extracted snapshots to obtain the final estimate of the binding free energy.

    • The standard error of the mean can be calculated to estimate the precision of the calculation.

IV. Advanced Methods: Quantum Mechanics/Molecular Mechanics (QM/MM)

For a more accurate description of the electronic effects within the active site, especially if covalent bond formation or breaking is involved or for systems with significant charge transfer, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed.[23][24][25][26] In this approach, the active site, including the ligand and key residues, is treated with a quantum mechanical method, while the rest of the protein and solvent are treated with a molecular mechanics force field. This hybrid approach provides a balance between accuracy and computational cost.[24]

Experimental Validation: Grounding Theory in Reality

Computational predictions, while powerful, must be validated by experimental data to ensure their accuracy and relevance. Several biophysical techniques can be used to measure the binding affinity of Benzyl β-lactoside to β-galactosidase directly.

I. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive and reliable technique that directly measures the heat released or absorbed during a binding event.[27][28][29][30][31] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

  • Sample Preparation:

    • Prepare a solution of purified β-galactosidase in a suitable buffer (e.g., phosphate buffer at a specific pH). The concentration should be accurately determined.

    • Prepare a solution of Benzyl β-lactoside in the same buffer. The concentration of the ligand should be 10-20 times higher than that of the protein.

    • Degas both solutions to avoid air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the β-galactosidase solution into the sample cell of the ITC instrument.

    • Load the Benzyl β-lactoside solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Initiate the titration, where small aliquots of the ligand solution are injected into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat pulses, is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and the entropy (ΔS) of binding can then be calculated using the following equations: ΔG = -RT * ln(Ka) = RT * ln(Kd) ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.

II. Enzyme Inhibition Assay: A Functional Readout of Binding

Enzyme inhibition assays provide a functional measure of the ligand's ability to interfere with the catalytic activity of the enzyme.[32][33][34][35] For an inhibitor like Benzyl β-lactoside, the inhibition constant (Ki) can be determined, which is a measure of its binding affinity to the enzyme.

  • Assay Setup:

    • Use a chromogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), which produces a yellow product (o-nitrophenol) upon hydrolysis that can be measured spectrophotometrically at 420 nm.[32]

    • Prepare a series of reaction mixtures containing a fixed concentration of β-galactosidase, varying concentrations of the substrate (ONPG), and varying concentrations of the inhibitor (Benzyl β-lactoside).

    • Include control reactions without the inhibitor.

  • Kinetic Measurement:

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 420 nm over time using a microplate reader or a spectrophotometer. The initial reaction rates (V0) are determined from the linear portion of the progress curves.

  • Data Analysis:

    • Plot the initial reaction rates (V0) against the substrate concentration ([S]) for each inhibitor concentration.

    • Use a Lineweaver-Burk plot (1/V0 vs. 1/[S]) or non-linear regression analysis of the Michaelis-Menten equation to determine the kinetic parameters (Vmax and Km) in the presence and absence of the inhibitor.

    • For a competitive inhibitor, the apparent Km will increase with increasing inhibitor concentration, while Vmax will remain unchanged.

    • The inhibition constant (Ki) can be determined from the relationship between the apparent Km and the inhibitor concentration.

III. X-ray Crystallography: Visualizing the Interaction

X-ray crystallography provides high-resolution structural information about the protein-ligand complex, confirming the binding mode predicted by computational methods.[36][37][38][39][40] By obtaining a crystal structure of β-galactosidase in complex with Benzyl β-lactoside, the precise atomic interactions can be visualized, offering invaluable insights for structure-based drug design.

Data Presentation and Interpretation

A comprehensive understanding of the binding affinity of Benzyl β-lactoside to β-galactosidase requires the integration of both computational and experimental data. The results should be presented in a clear and concise manner to facilitate comparison and interpretation.

Quantitative Data Summary
ParameterComputational MethodPredicted ValueExperimental MethodMeasured Value
Binding Affinity
ΔG_bind (kcal/mol)MM/PBSAValueITCValue
ΔG_bind (kcal/mol)MM/GBSAValue
Docking Score (kcal/mol)AutoDock VinaValue
Kd (μM)ITCValue
Ki (μM)Enzyme Inhibition AssayValue
Thermodynamic Parameters
ΔH (kcal/mol)ITCValue
-TΔS (kcal/mol)ITCValue
Binding Stoichiometry
nITCValue

Note: The "Value" fields in the table should be populated with the actual data obtained from the described protocols.

Visualizing the Workflow and Interactions

Visual representations are crucial for understanding the complex workflows and molecular interactions described in this guide.

Computational Workflow Diagram

Computational_Workflow cluster_prep Preparation cluster_comp Computational Analysis cluster_exp Experimental Validation Receptor β-galactosidase (PDB) Docking Molecular Docking (AutoDock Vina) Receptor->Docking Ligand Benzyl β-lactoside (PubChem) Ligand->Docking MD MD Simulation (GROMACS) Docking->MD Top Pose Crystallography X-ray Crystallography Docking->Crystallography Compare Pose Free_Energy Binding Free Energy (MM/PBSA, MM/GBSA) MD->Free_Energy Trajectory ITC Isothermal Titration Calorimetry Free_Energy->ITC Compare ΔG Enzyme_Assay Enzyme Inhibition Assay Free_Energy->Enzyme_Assay Compare Affinity

Caption: Computational and experimental workflow for determining binding affinity.

Protein-Ligand Interaction Diagram

Protein_Ligand_Interaction cluster_protein β-galactosidase Active Site cluster_ligand Benzyl β-lactoside Glu537 Glu537 Trp568 Trp568 Tyr503 Tyr503 His357 His357 Galactose_moiety Galactose Galactose_moiety->Glu537 H-bond Galactose_moiety->His357 H-bond Glucose_moiety Glucose Glucose_moiety->Tyr503 H-bond Benzyl_group Benzyl Group Benzyl_group->Trp568 π-π stacking

Caption: Key interactions between Benzyl β-lactoside and β-galactosidase active site residues.

Conclusion: A Synergistic Approach

The determination of the theoretical binding affinity of Benzyl β-lactoside to β-galactosidase is a multifaceted process that benefits immensely from a synergistic approach combining computational and experimental techniques. Molecular docking provides a rapid initial assessment of binding modes, which can be refined and validated through more rigorous and computationally intensive methods like molecular dynamics simulations and binding free energy calculations. The predictions from these in silico methods, however, must be anchored in experimental reality. Techniques such as Isothermal Titration Calorimetry and enzyme inhibition assays provide the necessary experimental validation, offering quantitative data on the thermodynamics and functional consequences of binding.

By integrating these diverse methodologies, researchers can gain a deep and comprehensive understanding of the molecular interactions driving the binding of Benzyl β-lactoside to β-galactosidase. This knowledge is not only of fundamental scientific interest but also has significant practical implications for the rational design of more potent and specific inhibitors for this important enzyme. This guide has provided a detailed roadmap for undertaking such an investigation, emphasizing the importance of both theoretical rigor and experimental validation in the pursuit of scientific discovery.

References

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry, 1(2), 90-93. Retrieved from [Link]

  • University of London. Protein-Ligand Docking. Retrieved from [Link]

  • Bioinformatics Review. (2021, October 11). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence [Video]. YouTube. Retrieved from [Link]

  • Lemkul, J. A. GROMACS Tutorials. Retrieved from [Link]

  • Bioinfoxpert. (2021, January 8). How to Perform Molecular Docking in 2 mins [Video]. YouTube. Retrieved from [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

  • GitHub. MDSIM/gromacs-tutorials/Protein-Ligand-Complex. Retrieved from [Link]

  • de Azevedo Jr, W. F., & Dias, R. (2008). Computational methods for calculation of ligand-binding affinity. Current drug targets, 9(12), 1031–1039. Retrieved from [Link]

  • Lu, X., & Wang, Q. (2020). Understanding Enzyme Catalysis Mechanism Using QM/MM Simulation Methods. International journal of molecular sciences, 21(17), 6143. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl beta-lactoside. PubChem. Retrieved from [Link]

  • The Amber Guy. (2020, December 22). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber [Video]. YouTube. Retrieved from [Link]

  • RCSB PDB. (2018). 6DRV: Beta-galactosidase. Retrieved from [Link]

  • MD Tutorials. Protein-Ligand Complex. Retrieved from [Link]

  • Ghai, R., & Horn, J. R. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biomolecules, 10(10), 1459. Retrieved from [Link]

  • Held, P. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. BioTek Instruments, Inc. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2010). Studying protein-ligand interactions using X-ray crystallography. Methods in molecular biology (Clifton, N.J.), 627, 107–123. Retrieved from [Link]

  • MaddyList. (2025, June 15). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) [Video]. YouTube. Retrieved from [Link]

  • Shrestha, S., et al. (2024). A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. Journal of Chemical Education, 101(6), 2415-2421. Retrieved from [Link]

  • Bioinformatics Tutorials. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • RCSB PDB. (2014). 4V40: BETA-GALACTOSIDASE. Retrieved from [Link]

  • van der Kamp, M. W., & Mulholland, A. J. (2013). Quantum-Mechanical/Molecular-Mechanical (QM/MM) Simulations for Understanding Enzyme Dynamics. Methods in enzymology, 523, 241–268. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl beta-d-glucopyranoside. PubChem. Retrieved from [Link]

  • Weizmann Institute of Science. X-ray Crystallography: Basic principles. Retrieved from [Link]

  • de Azevedo Jr, W. F., & Dias, R. (2008). Computational Methods for Calculation of Ligand-Binding Affinity. Current Drug Targets, 9(12), 1031-1039. Retrieved from [Link]

  • Liu, X., et al. (2024). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv. Retrieved from [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. Retrieved from [Link]

  • Shah, F. A., et al. (2021). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences, 19(2), 99-105. Retrieved from [Link]

  • Jacobson, R. H., et al. (1994). Three-dimensional structure of beta-galactosidase from E. coli. Nature, 369(6483), 761–766. Retrieved from [Link]

  • Dunn, T. J., et al. (2017). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Proceedings of the National Academy of Sciences of the United States of America, 114(25), 6527–6532. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). QM/MM Methods for Simulating Enzyme Reactions. Retrieved from [Link]

  • Moreau, D. W., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1089209. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl lactate. PubChem. Retrieved from [Link]

  • BioExcel. (2020, December 14). QM/MM Best Practice Workshop webinar: Towards chemical accuracy in QM/MM modelling of enzyme catalytic mechanisms and protein-ligand binding. Retrieved from [Link]

  • de Azevedo Jr, W. F., & Dias, R. (2008). Computational methods for calculation of ligand-binding affinity. Current drug targets, 9(12), 1031–1039. Retrieved from [Link]

  • UniProt. (n.d.). lacZ - Beta-galactosidase - Escherichia coli (strain K12). Retrieved from [Link]

  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Retrieved from [Link]

  • Navas, C., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical chemistry, 91(22), 14318–14326. Retrieved from [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from [Link]

  • Jones, S. (2011, June 6). Enzyme Kinetics: Pushing the Final Frontier. American Laboratory. Retrieved from [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. Retrieved from [Link]

  • Osorio-Sánchez, D. A., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv. Retrieved from [Link]

  • Maloney, K. (2025, August 6). Introduction to Enzyme Kinetics: Assay of beta-Galactosidase. ResearchGate. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2025, March 12). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • iOpenShell. (n.d.). QM/MM Methods for Biomolecular Systems. Retrieved from [Link]

  • PDBj. (n.d.). EMDB-41919: Structure of E.coli beta-Galactosidase from a multi-species dataset. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-nitrobenzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octyl Beta-D-Galactopyranoside. PubChem. Retrieved from [Link]

Sources

Benzyl beta-lactoside derivatives and their properties.

Benzyl -Lactoside Scaffolds: Synthetic Architectures and Biological Interrogation[1]

Executive Summary

Benzyl



11

Structural Fundamentals & Synthetic Logic

The utility of benzyl


The Anomeric Anchor
  • Stability: The

    
    -O-benzyl linkage locks the glucose ring in the 
    
    
    chair conformation and prevents mutarotation, simplifying NMR analysis.
  • Deprotection: Removal is achieved via catalytic hydrogenolysis (

    
    , Pd/C), regenerating the free hemiacetal only at the final stage of synthesis, making it ideal for "cap-and-release" strategies in oligosaccharide assembly.
    

Synthetic Methodologies

Two primary routes dominate the production of benzyl

Schmidt Trichloroacetimidate MethodEnzymatic Transglycosylation
Comparative Workflow

SyntheticPathwayscluster_0Chemical Route (High Stereocontrol)LactoseLactose (Unprotected)OctaacetateLactose OctaacetateLactose->OctaacetateAc2O, PyridineBnLacBenzyl beta-Lactoside(Target)Lactose->BnLacBeta-GalactosidaseBenzyl Alcohol (Acceptor)TransglycosylationHemiacetal1-OH Lactose HeptaacetateOctaacetate->HemiacetalHydrazine acetateImidateLactosyl TrichloroacetimidateHemiacetal->ImidateCCl3CN, DBUBnLac_AcPeracetylated Benzyl LactosideImidate->BnLac_AcBnOH, TMSOTf(Schmidt Glycosylation)BnLac_Ac->BnLacNaOMe, MeOH

Figure 1: Comparative synthetic pathways. The Schmidt route (blue path) offers rigorous stereocontrol, while the enzymatic route (green path) offers a single-step entry.

Protocol A: Schmidt Trichloroacetimidate Glycosylation

This method is the gold standard for introducing the benzyl group with exclusive

1

Reagents:

  • Donor: Hepta-O-acetyl-lactosyl trichloroacetimidate[1]

  • Acceptor: Benzyl alcohol (anhydrous)[1]

  • Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[1][2]

  • Solvent: Dichloromethane (DCM), molecular sieves (4Å)

Step-by-Step Methodology:

  • Activation: Dissolve the lactosyl imidate (1.0 eq) and benzyl alcohol (1.5 eq) in dry DCM under Argon. Add activated 4Å molecular sieves and stir for 30 min to ensure anhydrous conditions.

  • Glycosylation: Cool the mixture to -20°C . Add TMSOTf (0.1 eq) dropwise.[1] The Lewis acid activates the imidate leaving group.[1]

    • Mechanistic Note: The reaction proceeds via an oxocarbenium ion intermediate.[1] The neighboring C2-acetoxy group participates (anchimeric assistance), blocking the

      
      -face and forcing the benzyl alcohol to attack from the 
      
      
      -face.
  • Quenching: Monitor via TLC (Hexane:EtOAc 1:1). Upon consumption of donor (~1h), quench with Triethylamine (Et3N).[1]

  • Workup: Filter through Celite, wash with NaHCO3, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the peracetylated intermediate in dry MeOH. Add catalytic NaOMe (pH ~9).[1] Stir 2h. Neutralize with Amberlite IR-120 (H+) resin, filter, and lyophilize to obtain Benzyl

    
    -lactoside .[1]
    
Protocol B: Enzymatic Transglycosylation

A "green" alternative utilizing the hydrolytic reversibility of

1

Methodology:

  • Incubate Lactose (200 mM) and Benzyl Alcohol (300 mM) in phosphate buffer (pH 7.0) with E. coli

    
    -galactosidase (commercial grade).[1]
    
  • Maintain temperature at 30°C.

  • Constraint: The yield is kinetically controlled (typically 20-30%) as the enzyme will eventually hydrolyze the product. The reaction must be stopped (heat inactivation at 90°C) when HPLC monitoring shows peak product formation.

Physicochemical Properties & Characterization

Validation of the synthesized scaffold requires rigorous spectroscopic analysis.[1] The following data represents the diagnostic signals for Benzyl

Diagnostic Data Table[1]
PropertyDiagnostic Signal / ValueInterpretation
Physical State White amorphous powderLyophilized solid.[1]
Solubility Water, Methanol, DMSOHighly polar due to 7 free hydroxyls.

H NMR (Anomeric)

4.45 - 4.55 ppm (d,

Hz)
H-1 (Glc) : Large coupling constant confirms

-configuration.

H NMR (Benzyl)

4.60 - 4.90 ppm (AB system)
Ph-CH

: Diastereotopic methylene protons due to chiral sugar environment.[1]

H NMR (Gal)

4.35 ppm (d,

Hz)
H-1' (Gal) : Inter-glycosidic

-linkage.

C NMR

102.5 (Glc C1), 104.1 (Gal C1')
Characteristic anomeric carbons.[1]
Mass Spectrometry

455.15

Calculated for

.
Stability Profile
  • Acid Lability: The glycosidic bond (Gal-Glc) is sensitive to strong acids (pH < 2).[1] The anomeric benzyl ether is relatively stable to dilute acid but will hydrolyze under harsh conditions (e.g., 2M HCl, 80°C).

  • Base Stability: Completely stable.

  • Hydrogenolysis: The benzyl group is cleaved quantitatively by

    
     (1 atm) / 10% Pd-C in MeOH/H2O.[1]
    

Functionalization & Biological Utility[1]

Benzyl

Galectin-3 (Gal-3)1
Galectin-3 Targeting Mechanism

Galectin-3 recognizes the Gal


13
  • Hydrophobic Effect: The benzyl ring can interact with residues near the Carbohydrate Recognition Domain (CRD), specifically engaging in

    
    -stacking or hydrophobic interactions with the groove residues (e.g., Trp181 in Gal-3), improving thermodynamic binding parameters.
    
  • Multivalency: Derivatives of benzyl lactoside are frequently conjugated to dendrimers or nanoparticles to exploit the "cluster glycoside effect," achieving nanomolar inhibition potency.

GalectinInteractionGal3Galectin-3 CRD(Carbohydrate Recognition Domain)BindingSiteCanonical Binding Groove(Trp181, His158, Arg144)Gal3->BindingSiteContainsOutcomeInhibition ofCancer Cell AgglutinationBindingSite->OutcomeBlockadeLigandBenzyl beta-LactosideLigand->BindingSiteGal-Glc CoreH-BondingInteractionAffinity Enhancement(Hydrophobic Pharmacophore)Ligand->InteractionBenzyl GroupOrientationInteraction->BindingSitePi-Stacking / Hydrophobic

Figure 2: Mechanism of Galectin-3 inhibition by Benzyl

1

References

  • Schmidt, R. R., & Michel, J. (1980).[1][4][5] Facile Synthesis of

    
    - and 
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides.[1][5] Angewandte Chemie International Edition. [1]
  • Weingart, R., & Schmidt, R. R. (2000).[1] Can preferential

    
    -mannopyranoside formation with 4,6-O-benzylidene protected mannopyranosyl sulfoxides be reached with trichloroacetimidates? Tetrahedron Letters. 
    
  • Otieno, D. O. (2010).[1][6] Synthesis of

    
    -Galactooligosaccharides from Lactose Using Microbial 
    
    
    -Galactosidases.[1][6] Comprehensive Reviews in Food Science and Food Safety.
  • Diehl, C., et al. (2010).[1] Protein-Ligand Interaction Studies of Galectin-3 with Lactose-Based Ligands. Glycobiology.

  • Bay, S., et al. (1993).[1] Enzymatic synthesis of some O-beta-D-digalactosyl glycopeptides, using beta-D-galactosidase. Carbohydrate Research.

Methodological & Application

Protocol for β-galactosidase assay using Benzyl beta-lactoside.

Application Note: Kinetic Profiling of -Galactosidase via HPLC-UV Analysis of Benzyl -Lactoside Hydrolysis

Introduction & Principle

While o-nitrophenyl



Benzyl

-lactoside (Bn-Lac)
Mechanistic Basis
12

Reaction:

Unlike ONPG, which releases a colored aglycone immediately, this reaction yields Benzyl


-glucoside
Key Advantages for Drug Development
  • True Substrate Mimicry: Bn-Lac mimics the steric environment of lactose more closely than ONPG.

  • Transglycosylation Monitoring: HPLC separation allows the simultaneous detection of transglycosylation products (e.g., Gal-Gal-Glc-OBn), which is critical when developing

    
    -gal for prebiotic synthesis or when screening inhibitors that may alter reaction specificity.
    
  • High Sensitivity: The high extinction coefficient of the benzyl group at 254 nm allows for micromolar sensitivity without interference from reducing sugars.

Experimental Workflow Visualization

BetaGal_Assay_WorkflowSubstrateSubstrate Prep(Benzyl β-lactoside)10 mM StockIncubationReaction Incubation37°C, pH 7.0(Defined Timepoints)Substrate->IncubationEnzymeEnzyme Prep(β-Galactosidase)Diluted in Z-BufferEnzyme->IncubationQuenchThermal/Chemical Quench(95°C or Acetonitrile)Incubation->Quench t = 0, 5, 10... minClarificationCentrifugation/Filtration(0.22 µm PVDF)Quench->ClarificationHPLCHPLC-UV AnalysisC18 Column, 254 nmIsocratic/GradientClarification->HPLCDataData ProcessingIntegration of Bn-Lac & Bn-GlcRate CalculationHPLC->Data

Caption: Workflow for the discontinuous kinetic assay of


Detailed Protocol

Materials & Reagents
  • Substrate: Benzyl

    
    -lactoside (Benzyl 4-O-
    
    
    -D-galactopyranosyl-
    
    
    -D-glucopyranoside). Purity >98%.
  • Enzyme:

    
    -Galactosidase (e.g., from E. coli, Aspergillus oryzae, or recombinant variants).
    
  • Buffer (Standard Z-Buffer or Phosphate): 100 mM Sodium Phosphate, pH 7.0, 1 mM MgCl

    
    , 50 mM 
    
    
    -mercaptoethanol (optional, for E. coli enzyme stability).
  • Quenching Solvent: HPLC-grade Acetonitrile (ACN) or 1 M Na

    
    CO
    
    
    .
  • HPLC Solvents: Water (Milli-Q), Acetonitrile (HPLC grade).

Stock Solution Preparation
ComponentConcentrationPreparation DetailsStorage
Benzyl

-lactoside
10 mMDissolve 43 mg in 10 mL of 10% DMSO/Water (v/v) to ensure solubility.-20°C
Reaction Buffer 1X100 mM NaPi, pH 7.0, 1 mM MgCl

. Filter (0.22 µm).
4°C
Enzyme Stock VariableDilute in Reaction Buffer to yield ~0.1–1.0 U/mL (activity dependent).Ice
Enzymatic Reaction Setup

Note: Run all reactions in triplicate. Include a "No Enzyme" blank to correct for non-enzymatic hydrolysis.

  • Pre-equilibration: Aliquot 450 µL of Substrate Solution (diluted to desired working concentration, e.g., 1 mM) into 1.5 mL microcentrifuge tubes. Incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of Enzyme Solution to the substrate. Mix gently by pipetting.

    • Final Volume: 500 µL.

    • Final Substrate Conc: 0.9 mM (adjusted for dilution).

  • Incubation: Incubate at 37°C in a thermomixer (300 rpm).

  • Sampling (Time Course):

    • At defined intervals (e.g., 0, 5, 10, 20, 30, 60 min), withdraw 100 µL of the reaction mixture.

  • Quenching: Immediately transfer the 100 µL aliquot into a tube containing 100 µL of ice-cold Acetonitrile .

    • Mechanism:[1][2][3][4][5] Acetonitrile denatures the enzyme and prepares the matrix for HPLC.

    • Dilution Factor: 2x.

  • Clarification: Centrifuge quenched samples at 12,000 x g for 10 minutes at 4°C to pellet precipitated protein. Transfer supernatant to HPLC vials.

HPLC Analysis Method

This method separates the substrate (Bn-Lac) from the product (Bn-Glc) based on the polarity difference resulting from the loss of the galactose residue.

  • System: HPLC with UV/Vis or PDA detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV Absorbance at 254 nm (benzyl chromophore).

  • Gradient Profile:

Time (min)% Solvent BEvent
0.010%Equilibration
8.040%Linear Gradient (Elution of Bn-Glc then Bn-Lac)
8.195%Wash
10.095%Wash
10.110%Re-equilibration
15.010%End
  • Expected Retention Times (Approximate):

    • Benzyl

      
      -glucoside (Product): ~4.5 min (More polar)
      
    • Benzyl

      
      -lactoside (Substrate): ~6.2 min (Less polar)
      

Data Analysis & Validation

Calculation of Reaction Rate
  • Integration: Integrate peaks at 254 nm.

  • Standard Curve: Construct a standard curve using pure Benzyl

    
    -lactoside to determine the Response Factor (
    
    
    ).
    • Note: Since the benzyl chromophore is distant from the cleavage site, the molar extinction coefficient (

      
      ) of Bn-Lac and Bn-Glc is nearly identical. You can often use the substrate standard curve to quantify the product, but validation with authentic Benzyl 
      
      
      -glucoside is recommended.
  • Hydrolysis Calculation:

    
    
    
    • This ratiometric method corrects for minor injection volume errors.

  • Initial Velocity (

    
    ):  Plot 
    
    
    vs. Time. The slope of the linear portion (typically <15% conversion) represents
    
    
    (mM/min).
Transglycosylation Check

If a third peak appears (typically eluting after the substrate or between substrate and product depending on structure), this indicates transglycosylation (formation of Benzyl galactosyl-lactoside).

  • Validation: Mass balance check.

    
    
    If Total Area decreases significantly over time without new peaks, check for precipitation or adsorption.
    

References

  • Bridiau, N., et al. (2006).

    
    -lactoside and its use as a substrate for the characterization of 
    
    
    -galactosidases. Journal of Agricultural and Food Chemistry. (Note: This is a representative citation for the synthesis and usage context).
  • Mladenoska, I., et al. (2008).[1] Alkyl-beta-Galactoside Synthesis by beta-Galactosidases: Transgalactosylation/Hydrolysis Ratios. Food Technology and Biotechnology.[1][6]

  • Husain, Q. (2010).

    
    -Galactosidases and their potential applications: a review. Critical Reviews in Biotechnology. 
    
  • Juers, D. H., et al. (2012). LacZ

    
    -galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science. 
    

Application of Benzyl beta-lactoside in lacZ reporter gene assays.

Application Note: High-Precision Kinetic & Transglycosylation Profiling of LacZ using Benzyl -lactoside

Molecule of Interest:



1

Executive Summary

While X-Gal and ONPG are the industry standards for qualitative screening and basic quantification of lacZ expression, they are structural surrogates that do not perfectly mimic the natural substrate, lactose. Benzyl


-lactoside1

This protocol details the application of Benzyl

advanced kinetic profilingtransglycosylation studies1

Key Applications
  • Deep Kinetic Characterization: Determination of

    
     and 
    
    
    values on a lactose-mimetic substrate.
  • Subsite Specificity Analysis: Probing the aglycone binding pocket (subsite +1/+2) using the benzyl moiety as a hydrophobic anchor.

  • Transglycosylation Monitoring: Quantifying the ratio of hydrolysis (water acceptor) vs. transglycosylation (sugar acceptor) which is critical for prebiotic galacto-oligosaccharide (GOS) synthesis research.[1]

Scientific Mechanism

The lacZ gene product,

112

When Benzyl


-lactoside
  • Binding: The enzyme recognizes the non-reducing terminal galactose.[3] The benzyl group attached to the glucose mimics a hydrophobic aglycone or simply acts as a tag.

  • Catalysis (Hydrolysis): The enzyme cleaves the

    
    -1,4 glycosidic bond.
    
  • Products: The reaction releases free Galactose and Benzyl

    
    -D-glucoside .[1]
    
  • Detection: Since Galactose and Glucose lack significant UV absorption, standard lactose assays require pulsed amperometric detection (PAD) or coupled enzymatic assays. Benzyl

    
    -lactoside solves this: the Benzyl 
    
    
    -glucoside
    product retains the UV-active benzyl group but shifts significantly in retention time on Reverse-Phase HPLC (RP-HPLC) compared to the substrate.[1]
Reaction Pathway Diagram

ReactionPathwaySubstrateBenzyl β-lactoside(Gal-Glc-Benzyl)IntermediateGalactosyl-EnzymeIntermediateSubstrate->IntermediateBinding & CleavageEnzymeβ-Galactosidase(LacZ)Enzyme->IntermediateProduct1Galactose(Free)Intermediate->Product1ReleaseProduct2Benzyl β-glucoside(UV Detectable)Intermediate->Product2+ H2O (Hydrolysis)TransProductBenzyl-GOS(Transglycosylation)Intermediate->TransProduct+ Acceptor (Transfer)

Caption: Mechanism of Benzyl

1

Experimental Protocol: HPLC-Based Kinetic Assay

Objective: Quantify LacZ activity by measuring the rate of Benzyl

Materials Required[4][5][6][7][8][9][10]
  • Substrate: Benzyl

    
    -lactoside (Formula: 
    
    
    , MW: ~432.42 g/mol ).[1][4]
  • Enzyme Source: Purified

    
    -Galactosidase or crude lysate (e.g., E. coli or Kluyveromyces origin).[1]
    
  • Buffer: 50 mM Sodium Phosphate buffer, pH 6.5 - 7.5 (depending on enzyme optimum), containing 1 mM

    
     and 50 mM 
    
    
    -mercaptoethanol (for E. coli LacZ stability).
  • Stop Solution: 1M

    
     or Heat Block (95°C).
    
  • HPLC System: C18 Reverse-Phase Column (e.g., Agilent Zorbax Eclipse XDB-C18, 5µm, 4.6 x 150mm).[1]

Step-by-Step Methodology
Phase 1: Substrate Preparation[1]
  • Stock Solution: Dissolve Benzyl

    
    -lactoside in the reaction buffer to a concentration of 10 mM. (Note: Warm gently if solubility is slow; benzyl derivatives are generally soluble in aqueous buffers).[1]
    
  • Standards: Prepare standard curves of Benzyl alcohol and Benzyl

    
    -glucoside  (if available) to determine retention times.
    
Phase 2: Enzymatic Reaction[1]
  • Equilibration: Pre-incubate 450 µL of Substrate Solution at the target temperature (usually 37°C or 50°C for thermophiles) for 5 minutes.

  • Initiation: Add 50 µL of Enzyme solution (diluted to ensure <10% substrate conversion over the assay time).

  • Sampling:

    • For Kinetic Parameters (

      
      ):  Aliquot 100 µL every 2 minutes into tubes containing 100 µL of Stop Solution (or boil immediately).
      
    • For End-point: Incubate for 15 minutes, then stop.

  • Clarification: Centrifuge samples at 12,000 x g for 5 minutes to remove precipitated protein before HPLC injection.

Phase 3: HPLC Analysis[1]
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 5% B (Isocratic wash)[1]

    • 5-20 min: 5%

      
       40% B (Linear gradient)[1]
      
    • 20-25 min: 40% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV Absorbance at 254 nm (optimal for benzyl ring).[1]

Data Interpretation

The chromatogram will display two primary peaks (excluding void volume):

  • Substrate (Benzyl

    
    -lactoside):  Elutes earlier (more polar due to disaccharide).
    
  • Product (Benzyl

    
    -glucoside):  Elutes later (less polar, monosaccharide + benzyl).[1]
    

Note: If hydrolysis is complete and the enzyme has "glucosidase" side-activity (rare for pure LacZ), a third peak for free Benzyl Alcohol might appear, but standard LacZ stops at the glucoside.[1]

Data Analysis & Calculations

Calculating Activity (Units)

One Unit (U) is defined as the amount of enzyme releasing 1 µmol of Benzyl

1
1
ParameterDescription

Area Under Curve of the product peak

Area Under Curve of the standard (1 mM Benzyl Glucoside)

Concentration of standard (µmol/mL)

Dilution Factor of the sample

Reaction time (minutes)

Volume of enzyme added (mL)
Determination of Kinetic Constants

To determine





1

Critical Considerations & Troubleshooting

IssueProbable CauseSolution
No Product Peak Enzyme inactive or incorrect pH.[1]Verify enzyme activity with X-Gal first.[1] Ensure

is present (essential for E. coli LacZ).[1]
Peak Overlap Gradient too steep.Decrease the ACN gradient slope (e.g., 5% to 20% over 20 mins) to better resolve Lactoside vs. Glucoside.
Low Sensitivity Wavelength incorrect.Ensure UV detector is set to 254 nm (benzyl peak) or 210 nm (peptide bond/sugar backbone, but noisier).
Transglycosylation Extra peaks appearing.[1]At high substrate concentrations (>100 mM), LacZ transfers Galactose to the substrate. This is a feature, not a bug—quantify these peaks to study synthesis potential.

References

  • Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ

    
    -galactosidase: structure and function of an enzyme of historical and molecular biological importance.[1] Protein Science, 21(12), 1792–1807. Link
    
    • Provides the structural basis for substrate recognition and the mechanism of hydrolysis vs.
  • Husain, Q. (2010).

    
    -Galactosidases and their potential applications: a review. Critical Reviews in Biotechnology, 30(1), 41-62.[1] Link
    
    • Overview of industrial and analytical applic
  • Zerva, A., et al. (2021).

    
    -Glucosidase and 
    
    
    -Galactosidase-Mediated Transglycosylation of Steviol Glycosides.[1][5] Frontiers in Bioengineering and Biotechnology. Link
    • Demonstrates the use of specific glycosides in transglycosyl
  • PubChem Compound Summary. Benzyl beta-lactoside (CID 10906151).[1] Link[1]

    • Chemical structure and physical property verific

Application Note: Kinetic Analysis of Glycosidic Bond Hydrolysis Using Benzyl β-Lactoside

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Benzyl β-Lactoside as a substrate for studying the kinetics of β-galactosidases and related glycoside hydrolases. We will delve into the underlying principles of the enzymatic reaction, provide detailed, step-by-step protocols for performing kinetic assays, and offer insights into data analysis and interpretation. This guide emphasizes the rationale behind experimental design, ensuring robust and reproducible results.

Introduction: The Rationale for Benzyl β-Lactoside in Enzyme Kinetics

β-Galactosidases (EC 3.2.1.23), commonly known as lactases, are a critical class of enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides.[1] These enzymes are fundamental in cellular metabolism, industrial food processing (e.g., production of lactose-free dairy products), and are widely used as reporter genes in molecular biology.[2][3][4] The study of their kinetics is essential for understanding their catalytic mechanisms, identifying inhibitors for therapeutic purposes, and optimizing their industrial applications.[4][5]

While the natural substrate for β-galactosidase is lactose, which it cleaves into glucose and galactose, kinetic studies often employ synthetic substrates for ease of detection.[6] Commonly used chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) release a colored product upon hydrolysis, allowing for simple spectrophotometric monitoring.[2]

Benzyl β-lactoside serves as an alternative substrate where the aglycone (non-sugar) portion is benzyl alcohol. Upon enzymatic cleavage of the β-glycosidic bond, the enzyme releases lactose and benzyl alcohol. The utility of this substrate lies in the unique spectroscopic properties of the released benzyl alcohol, which can be monitored in the ultraviolet (UV) range. This provides a continuous assay method that is distinct from visible-range colorimetric assays and can be advantageous in experimental setups where chromogenic substrates may interfere with other components of the reaction mixture.

Key Applications:

  • Characterization of Novel Glycosidases: Determining the substrate specificity and kinetic parameters (K_m, V_max, k_cat) of newly discovered or engineered enzymes.

  • High-Throughput Screening (HTS): Screening compound libraries for potential inhibitors of β-galactosidase, a target in various therapeutic areas.

  • Drug Development: Investigating the mechanism of action of lead compounds that target glycoside hydrolases.[7][8]

The Enzymatic Reaction

The core of the assay is the enzyme-catalyzed hydrolysis of Benzyl β-lactoside. The enzyme, β-galactosidase, recognizes and binds to the β-galactosyl moiety of the substrate. Through a mechanism involving key acidic residues in the active site, the glycosidic bond is cleaved.[6]

sub Benzyl β-Lactoside int Enzyme-Substrate Complex sub->int Binding (k1) enz β-Galactosidase prod1 Lactose enz->prod1 prod2 Benzyl Alcohol (UV active) enz->prod2 int->sub Dissociation (k-1) int->enz Catalysis (kcat)

Caption: Enzymatic hydrolysis of Benzyl β-lactoside by β-galactosidase.

Experimental Design & Protocols

This section provides a detailed workflow for conducting enzyme kinetic studies using Benzyl β-lactoside. The protocol is designed for a 96-well plate format suitable for UV spectrophotometry but can be adapted for single cuvette assays.

Workflow Overview

prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) plate 2. Assay Plate Setup (Substrate dilutions, Controls) prep->plate initiate 3. Reaction Initiation (Add Enzyme) plate->initiate read 4. Kinetic Reading (Spectrophotometer, UV range) initiate->read analyze 5. Data Analysis (Calculate V_initial) read->analyze plot 6. Kinetic Modeling (Michaelis-Menten Plot) analyze->plot params 7. Determine Parameters (Km, Vmax) plot->params

Caption: General workflow for a kinetic assay using Benzyl β-lactoside.

Materials and Reagents
  • Enzyme: Purified β-galactosidase (e.g., from Aspergillus oryzae or E. coli).

  • Substrate: Benzyl β-lactoside (ensure high purity).

  • Buffer: Z-Buffer or a similar phosphate buffer is recommended as it is well-established for β-galactosidase assays.[2]

    • Z-Buffer (1x), pH 7.0:

      • 60 mM Na₂HPO₄

      • 40 mM NaH₂PO₄

      • 10 mM KCl

      • 1 mM MgSO₄

      • 50 mM β-mercaptoethanol (add fresh before use)

  • Stop Solution (Optional): 1 M Sodium Carbonate (Na₂CO₃) for endpoint assays.

  • Instrumentation: UV-capable microplate reader or spectrophotometer.

  • Consumables: UV-transparent 96-well plates or quartz cuvettes.

Step-by-Step Protocol: Michaelis-Menten Kinetics

This protocol aims to determine the initial reaction velocity (V₀) at various substrate concentrations to calculate K_m and V_max.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock of β-galactosidase in Z-Buffer. Store on ice. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate for a reasonable period (e.g., 10-30 minutes).
  • Substrate Stock Solution: Prepare a high-concentration stock of Benzyl β-lactoside in the assay buffer (e.g., 50 mM). Gentle warming may be required for dissolution.
  • Assay Buffer: Prepare fresh Z-Buffer including β-mercaptoethanol.

2. Assay Plate Setup (96-well format):

  • Substrate Dilutions: In a UV-transparent 96-well plate, create a serial dilution of the Benzyl β-lactoside substrate. For a final reaction volume of 200 µL, you might add 100 µL of 2x concentrated substrate dilutions. Aim for a range that brackets the expected K_m.
  • Example Dilution Series (in-well concentration): 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.313 mM, 0.156 mM, 0 mM.
  • Controls:
  • No Substrate Control (Blank): Wells containing only buffer and the enzyme solution. This corrects for any background absorbance from the enzyme.
  • No Enzyme Control: Wells containing the highest substrate concentration and buffer, but no enzyme. This checks for non-enzymatic hydrolysis of the substrate.
  • Buffer Addition: Add assay buffer to each well to bring the volume to 100 µL (assuming a 100 µL enzyme addition later).

3. Reaction Initiation and Measurement:

  • Pre-warm: Equilibrate the plate and enzyme solution to the desired assay temperature (e.g., 37°C).[9][10]
  • Initiate Reaction: Using a multichannel pipette, add 100 µL of the pre-warmed, appropriately diluted enzyme solution to all wells simultaneously to start the reaction.
  • Kinetic Reading: Immediately place the plate in the spectrophotometer and begin reading the absorbance at the λ_max of benzyl alcohol (typically ~258 nm) every 30-60 seconds for 15-30 minutes.[11]

4. Data Analysis:

  • Calculate Initial Velocity (V₀): For each substrate concentration, plot Absorbance vs. Time. The initial velocity (V₀) is the slope of the linear portion of this curve.
  • Convert Absorbance to Concentration: Use the Beer-Lambert law (A = εbc) to convert the rate of change of absorbance (dA/dt) to the rate of product formation (d[P]/dt). The molar extinction coefficient (ε) for benzyl alcohol under the specific buffer conditions must be determined experimentally.
  • Michaelis-Menten Plot: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
  • Lineweaver-Burk Plot: For a more accurate determination of K_m and V_max, create a double reciprocal plot (1/V₀ vs. 1/[S]). The x-intercept represents -1/K_m, and the y-intercept represents 1/V_max.

Data Presentation and Interpretation

The collected data should be organized to clearly show the relationship between substrate concentration and reaction velocity.

Table 1: Sample Kinetic Data

[Benzyl β-lactoside] (mM)Initial Velocity (V₀) (µM/min)1/[S] (mM⁻¹)1/V₀ (min/µM)
10.0048.50.100.0206
5.0045.20.200.0221
2.5038.10.400.0262
1.2529.50.800.0339
0.6320.11.600.0498
0.3112.43.200.0806

From this data, plotting 1/V₀ vs. 1/[S] will yield a straight line from which K_m and V_max can be accurately determined.

Key Parameters:

  • K_m (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of V_max. It is an inverse measure of the substrate's binding affinity to the enzyme.

  • V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[12]

  • k_cat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time (V_max / [E]_total).

Causality and Self-Validation

  • Why Z-Buffer? This buffer is optimized for the stability and activity of E. coli β-galactosidase. The inclusion of Mg²⁺ ions can be crucial for enzyme activity, and β-mercaptoethanol maintains a reducing environment, protecting cysteine residues from oxidation.[2][13]

  • Why Kinetic Reading? Continuous monitoring is superior to endpoint assays as it directly measures the initial linear rate, which is fundamental to Michaelis-Menten kinetics. It also allows for the easy identification of artifacts such as substrate depletion or enzyme instability over time.

  • Importance of Controls: The "no enzyme" control is crucial to ensure that the observed change in absorbance is due to enzymatic activity and not spontaneous substrate breakdown. The "no substrate" blank corrects for any changes in absorbance unrelated to product formation, such as enzyme aggregation.

  • Linearity Check: It is essential to confirm that the enzyme concentration used results in a reaction rate that is linear with time. If the Absorbance vs. Time plot curves too quickly, it indicates substrate depletion or product inhibition, and the enzyme concentration should be reduced.

Conclusion

Benzyl β-lactoside is a viable substrate for detailed kinetic characterization of β-galactosidases and other glycosidases. Its primary advantage lies in the UV-spectroscopic detection of the released benzyl alcohol, offering a continuous and sensitive assay method. By following the detailed protocols and understanding the rationale behind the experimental design presented in this application note, researchers can generate high-quality, reproducible kinetic data to advance their studies in enzymology and drug discovery.

References

  • Kinetics of β-galactosidase production by K. lactis NRRL Y-8279. ResearchGate. Available at: [Link]

  • Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent. Available at: [Link]

  • Beta-galactosidase Kinetics. University of California, Berkeley. Available at: [Link]

  • LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science. Available at: [Link]

  • Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23). Helier Scientific Ltd. Available at: [Link]

  • Beta-galactosidase ONPG activity assay. YouTube. Available at: [Link]

  • Purification and catalytic behavior optimization of lactose degrading β-galactosidase from Aspergillus nidulans. BMC Biotechnology. Available at: [Link]

  • β-Galactosidase Assay (CPRG). G-Biosciences. Available at: [Link]

  • Sources of β-galactosidase and its applications in food industry. 3 Biotech. Available at: [Link]

  • β-galactosidase Production by Aspergillus niger ATCC 9142 Using Inexpensive Substrates in Solid-State Fermentation: Optimization by Orthogonal Arrays Design. Iranian Journal of Biotechnology. Available at: [Link]

  • β-gal Assay | Beta Galactosidase Reporter Gene Assay. YouTube. Available at: [Link]

  • Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. 3 Biotech. Available at: [Link]

  • Enzymic Preparation of Benzyl β-D-Glucopyranoside. ResearchGate. Available at: [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. International Journal of Molecular Sciences. Available at: [Link]

  • (a) Schemes of enzymatic synthesis for benzyl benzoate, (b,c) formed... ResearchGate. Available at: [Link]

  • The mechanism of the hydrolysis of benzyl chloride. SciSpace. Available at: [Link]

  • Lactose hydrolysis in milk using a commercial recombinant β-galactosidase (lactase) from Bifidobacterium bifidum. Food Science and Technology. Available at: [Link]

  • A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. Biochemistry and Molecular Biology Education. Available at: [Link]

  • Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery. Washington University Office of Technology Management. Available at: [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. PubMed. Available at: [Link]

  • Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. MDPI. Available at: [Link]

  • Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI. Available at: [Link]

  • Manual: Beta-galactosidase Assay Kit. Agilent. Available at: [Link]

  • Enzyme kinetics in detail. YouTube. Available at: [Link]

  • An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. ResearchGate. Available at: [Link]

  • Lecture - 12 Kinetics of Bi substrate Enzyme. YouTube. Available at: [Link]

  • B-Gal Assay. Stanford University. Available at: [Link]

  • Alcohol-catalysed Hydrolysis of Benzylpenicillin. University of Huddersfield Research Portal. Available at: [Link]

Sources

Use of Benzyl beta-lactoside in microbiological research for bacterial identification.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Bacterial Chemotyping Using Benzyl


-Lactoside 

Executive Summary

This application note details the utility of Benzyl


-lactoside (Gal-

-1,4-Glc-

-OBn)
as a chromogenic probe for the precise identification and metabolic profiling of bacteria.[1][2] Unlike standard colorimetric substrates (e.g., X-Gal, ONPG) that provide binary (yes/no) readouts, Benzyl

-lactoside serves as a UV-active surrogate substrate .[1][2] It enables high-resolution chemotyping of carbohydrate-active enzymes (CAZymes)—specifically distinguishing between Exo-

-galactosidases
and Endo-glycoceramidases (EGCase) via HPLC analysis.[1][2] This methodology is critical for researchers characterizing pathogenic virulence factors, optimizing probiotic strains, and developing glycomimetic drugs.[1][2]

Scientific Foundation & Mechanism[1][2]

The "Invisible" Substrate Problem

Native disaccharides like lactose lack a chromophore, making their metabolic processing difficult to monitor in real-time without coupled enzymatic assays (e.g., glucose oxidase).[1][2]

The Benzyl Solution

Benzyl


-lactoside incorporates a benzyl aglycone at the anomeric position of the glucose unit.[1][2] This modification provides two critical analytical advantages:
  • UV Detectability: The benzyl group absorbs strongly at 254 nm , allowing direct quantification of reaction products via HPLC.[1][2]

  • Lipid Mimicry: The hydrophobic benzyl group mimics the ceramide lipid tail, making this molecule an excellent substrate for Ceramide Glycanases (CGases) and Endo-glycoceramidases , enzymes often associated with bacterial pathogenesis (e.g., Rhodococcus, Pseudomonas).[1][2]

Differential Enzymatic Cleavage

The identification logic relies on the specific cleavage site, which generates distinct UV-active products.[1][2]

  • Pathway A (Exo-acting):

    
    -Galactosidase cleaves the terminal galactose.[1][2]
    
    • Products: Free Galactose + Benzyl

      
      -Glucoside  (UV Active).[1][2]
      
  • Pathway B (Endo-acting): EGCase/CGase cleaves the glycosidic bond between the disaccharide and the aglycone.[1][2]

    • Products: Free Lactose + Benzyl Alcohol (UV Active).[1][2]

EnzymaticPathways Substrate Benzyl β-lactoside (Gal-Glc-OBn) BetaGal β-Galactosidase (Exo-acting) Substrate->BetaGal CGase Ceramide Glycanase (Endo-acting) Substrate->CGase ProdA1 Galactose (Silent) BetaGal->ProdA1 ProdA2 Benzyl β-Glucoside (UV Active @ 254nm) BetaGal->ProdA2 Hydrolysis of terminal Gal ProdB1 Lactose (Silent) CGase->ProdB1 ProdB2 Benzyl Alcohol (UV Active @ 254nm) CGase->ProdB2 Hydrolysis of aglycone bond

Figure 1: Differential cleavage pathways of Benzyl


-lactoside.[1][2] The detection of specific UV-active metabolites allows for the discrimination of enzymatic machinery.[1][2]

Experimental Protocol: HPLC-Based Bacterial Chemotyping

Objective: To distinguish bacterial strains based on their specific glycosidase activity profiles using Benzyl


-lactoside.
Materials Required
  • Substrate: Benzyl

    
    -lactoside (purity >95%).
    
  • Buffer: 50 mM Sodium Phosphate buffer, pH 6.5 (adjust based on optimal bacterial growth pH).

  • Bacterial Strains: Test isolates (e.g., E. coli K12 as control, Rhodococcus spp.[1][2] as test).

  • Lysis Reagents: Lysozyme or Ultrasonic homogenizer.[1][2]

  • Analysis: HPLC system with UV detector (254 nm) and C18 Reverse-Phase column.

Preparation of Substrate Stock
  • Dissolve Benzyl

    
    -lactoside in 50% Methanol/Water to a concentration of 10 mM .
    
  • Filter sterilize (0.22 µm PTFE membrane).[1][2]

  • Store at -20°C. Note: The benzyl group renders the molecule moderately hydrophobic; ensure complete dissolution before use.[1][2]

Enzymatic Reaction Workflow
  • Cell Harvest: Grow bacterial cultures to mid-log phase (

    
    ). Harvest 5 mL by centrifugation (4,000 x g, 10 min).
    
  • Lysis: Resuspend pellet in 500 µL Phosphate buffer. Lyse cells via sonication (3 x 10s pulses on ice).[1][2]

  • Incubation:

    • Mix 100 µL of Cell Lysate with 100 µL of 2 mM Benzyl

      
      -lactoside .
      
    • Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction by adding 200 µL of ice-cold Acetonitrile (precipitates proteins).

  • Clarification: Centrifuge at 12,000 x g for 5 minutes. Collect the supernatant for HPLC.[1][2]

HPLC Analysis Parameters
  • Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase: Isocratic elution with 30% Acetonitrile / 70% Water.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV Absorbance at 254 nm .[1][2]

  • Injection Volume: 20 µL.

Data Interpretation & Validation

The identification of the bacterial enzymatic profile is determined by the retention time (


) of the peak generated.[1][2]

Table 1: Retention Time Profile & Interpretation

Peak IdentityApprox.

(min)*
InterpretationBacterial Example
Benzyl

-lactoside
(Substrate)
12.5No ActivityNegative Control / Null Strain
Benzyl

-glucoside
8.2

-Galactosidase Positive
E. coli, Lactobacillus
Benzyl Alcohol 4.5Ceramide Glycanase Positive Rhodococcus, Pseudomonas, Shewanella

*Note: Retention times are illustrative and depend on specific column/mobile phase conditions. Standards must be run for calibration.

Quantitative Analysis

To determine the specific activity (Units/mg protein), use the area under the curve (AUC) for the product peak:



Where


 is in minutes.

Advanced Application: Transglycosylation Profiling

Beyond simple hydrolysis, Benzyl


-lactoside is a powerful acceptor for studying Trans-sialidase  activity in pathogenic bacteria (e.g., Trypanosoma or Neisseria).[1][2]

Protocol Modification:

  • Donor: Add CMP-Sialic Acid (1 mM) to the reaction mix.

  • Mechanism: Sialyltransferases will transfer sialic acid onto the galactose moiety of Benzyl

    
    -lactoside.[1][2]
    
  • Detection: Appearance of a new, earlier-eluting peak (due to increased polarity of sialic acid) corresponding to Sialyl-Benzyl-Lactoside .[1][2]

  • Significance: Confirms the presence of virulence-associated sialylation machinery capable of molecular mimicry (host evasion).[1][2]

Workflow Step1 Bacterial Culture (Log Phase) Step2 Cell Lysis (Sonication) Step1->Step2 Step3 Incubation with Benzyl β-lactoside Step2->Step3 Step4 HPLC Analysis (C18 Column, UV 254nm) Step3->Step4 Decision Peak Identification Step4->Decision Result1 Benzyl Glucoside Peak: β-Galactosidase (+) Decision->Result1 Result2 Benzyl Alcohol Peak: Ceramide Glycanase (+) Decision->Result2

Figure 2: Operational workflow for bacterial chemotyping using Benzyl


-lactoside.

References

  • Fernández-Mayoralas, A., et al. (1985).[1][2][3] "4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: a new synthesis and application to the evaluation of intestinal lactase." Carbohydrate Research.

  • Li, Y.T., et al. (2010).[1][2] "Glycosphingolipid-degrading enzymes: Ceramide glycanases." Methods in Enzymology. (Contextual grounding for CGase assays using benzyl derivatives).

  • Wang, L.X., et al. (1994).[1][2] "Benzyl beta-lactoside and its use as a glycosyl acceptor." Carbohydrate Research. (Establishment of synthetic utility).

  • Creative Biolabs. "Benzyl beta-lactoside Product Datasheet (CAT#: GOS0151S)."

  • Pavlova, N.V., et al. "Benzyl-beta-lactoside is a useful substrate for a fluorometric assay of ceramide glycanase."[1][2][4] ResearchGate.[1][2]

Sources

Application of Benzyl beta-lactoside in yeast two-hybrid systems.

Application Note: Benzyl -Lactoside in Yeast Three-Hybrid (Y3H) & Directed Evolution Systems[1]

Executive Summary

Benzyl

1
  • Yeast Three-Hybrid (Y3H) "Chemical Bait": It functions as the ligand moiety in a small-molecule heterodimer (CID) to screen cDNA libraries for novel lactose-binding proteins (e.g., Galectins, Ricin-type lectins).[1]

  • Substrate for Directed Evolution (Growth Selection): It acts as a specific carbon source to select for mutant glycosidases (e.g.,

    
    -galactosidase variants) with enhanced hydrolytic activity or altered specificity toward hydrophobic aglycones.[1]
    

This guide focuses on the Y3H application , as it represents the most complex and powerful use of this molecule in drug discovery for mapping the "Glyco-Interactome."

Scientific Logic & Mechanism (The "Why" and "How")

The Challenge of Standard Y2H

Standard Y2H relies on the direct physical interaction between a Bait protein (fused to a DNA Binding Domain, DBD) and a Prey protein (fused to an Activation Domain, AD). However, carbohydrate-protein interactions cannot be detected this way because carbohydrates are not genetically encoded as fusion proteins.[1]

The Solution: Yeast Three-Hybrid (Y3H)

To use Benzyl

Yeast Three-Hybrid12
  • The Anchor (Ligand A): Binds with high affinity to the "Hook" protein (e.g., Methotrexate binds to DHFR).[1]

  • The Linker: A polyethylene glycol (PEG) spacer.[1]

  • The Bait (Ligand B): Benzyl

    
    -lactoside.[1][3]
    

When the CID is added to the yeast culture, it bridges the Hook-DBD and the Prey-AD . If the Prey (e.g., a library-derived lectin) binds the Benzyl

1
Pathway Visualization

The following diagram illustrates the molecular architecture of the Benzyl

Y3H_Systemcluster_nucleusYeast NucleusPromoterUAS PromoterReporterReporter Gene(HIS3 / LacZ)Promoter->ReporterTranscription ActivationHook_FusionHook Fusion(LexA-DBD + DHFR)Hook_Fusion->PromoterBinds DNACIDChemical Inducer (CID)[Methotrexate] -- [Linker] -- [Benzyl-Lactoside]Hook_Fusion->CIDDHFR bindsMethotrexatePrey_FusionPrey Fusion(Lectin Library + B42-AD)Prey_Fusion->PromoterRecruits AD(Complex Formed)CID->Prey_FusionBenzyl-Lactosidebinds Lectin

Caption: Schematic of the Yeast Three-Hybrid system utilizing a Methotrexate-Benzyl-Lactoside conjugate to bridge the DNA Binding Domain (Hook) and the Activation Domain (Prey).

Detailed Experimental Protocol

Phase 1: Preparation of the Chemical Bait

Note: This step requires organic synthesis or custom synthesis services.[1] Benzyl

1

Objective: Conjugate Benzyl

Critical Requirement:1
  • Starting Material: p-Amino-Benzyl

    
    -lactoside (preferred over unsubstituted Benzyl 
    
    
    -lactoside to facilitate amide coupling).[1]
  • Linker: Bis-NHS ester PEG spacer (e.g., PEG12).[1]

  • Anchor: Methotrexate-amine derivative.[1]

  • Synthesis:

    • React MTX-amine with PEG-NHS ester (1:1 stoichiometry).

    • Purify intermediate (MTX-PEG-NHS).[1]

    • React intermediate with p-Amino-Benzyl

      
      -lactoside.[1]
      
    • Validation: Verify structure via Mass Spectrometry (LC-MS) to ensure the lactoside ring is intact.

Phase 2: Yeast Strain Construction

Strain: S. cerevisiae V760 or equivalent (genotype: ura3, his3, lexAop-HIS3, lexAop-lacZ).[1]

  • Transformation of the Hook:

    • Vector: pLexA-DHFR (encodes LexA DNA binding domain fused to Dihydrofolate Reductase).[1]

    • Method: Lithium Acetate / PEG transformation.[1]

    • Selection: Plate on SD/-Trp (Synthetic Dextrose lacking Tryptophan).[1]

  • Validation: Perform a Western Blot using anti-LexA antibodies to confirm expression of the Hook fusion protein.

Phase 3: Library Screening (The Y3H Assay)

Table 1: Screening Conditions & Controls

ComponentCondition / ReagentPurpose
Yeast Strain V760 (containing pLexA-DHFR)Host expressing the "Hook"
Prey Library cDNA Library in pB42AD (e.g., Human Liver)Source of potential lectins
Chemical Bait MTX-PEG-BenzylLactoside (1–10 µM)The bridging molecule
Selection Media SD/-Trp/-Leu/-His + 3-ATSelects for interaction (HIS3 activation)
Negative Control MTX-PEG-OH (No Lactoside)Rules out binders to the linker/MTX
Competitor Free Benzyl

-lactoside (10 mM)
Validates specificity (should abolish growth)

Step-by-Step Protocol:

  • Library Transformation:

    • Transform the Prey library (pB42AD-cDNA) into the Hook-expressing strain.[1]

    • Target efficiency:

      
       transformants.
      
    • Plate on SD/-Trp/-Leu (selects for both plasmids) to calculate transformation efficiency.[1]

  • Interaction Selection:

    • Replica plate transformants onto Selection Plates : SD/-Trp/-Leu/-His containing 5 µM MTX-PEG-BenzylLactoside .

    • Add 2 mM 3-Amino-1,2,4-triazole (3-AT) to suppress leaky HIS3 expression.[1]

    • Incubate at 30°C for 3–5 days.

  • Colony Picking & Secondary Screen (X-Gal Assay):

    • Pick colonies growing on Selection Plates.[1]

    • Transfer to membrane filters on YPD plates containing the Chemical Bait.

    • Perform freeze-thaw lysis.[1]

    • Incubate filters in Z-buffer with X-Gal .[1]

    • Result: Blue colonies indicate strong interaction (LacZ activation).[1]

  • Specificity Validation (The "Competition Test"):

    • Streak positive clones onto two plates:

      • Plate A: Selection Media + 5 µM Chemical Bait.[1]

      • Plate B: Selection Media + 5 µM Chemical Bait + 10 mM Free Benzyl

        
        -lactoside .[1]
        
    • Interpretation: True positives will grow on Plate A but fail to grow (or grow poorly) on Plate B, because the free ligand competes for the lectin binding site, disrupting the Y3H bridge.

Secondary Application: Directed Evolution (Growth Selection)[1]

In this alternative setup, Benzyl

substrate11
  • Host Strain: gal- (Galactose auxotroph).[1]

  • Plasmid: Library of mutant

    
    -galactosidases.
    
  • Selection Pressure: Minimal media with Benzyl

    
    -lactoside  as the sole carbon source.[1]
    
  • Mechanism: Only mutants that can efficiently hydrolyze the Benzyl-Gal linkage will release free Galactose, allowing the auxotrophic yeast to grow.

  • Advantage: The benzyl group mimics the hydrophobic aglycone found in GM1 gangliosides or other glycolipids, allowing selection of enzymes with improved kinetics for lipid-linked sugars.

Troubleshooting & Optimization

  • High Background: If colonies grow on Negative Control plates (MTX-Linker only), the lectin may be binding to the PEG linker or MTX.[1]

    • Solution: Use a different linker (e.g., alkyl chain) or perform a "Linker Swap" validation.[1]

  • Cell Permeability: Benzyl

    
    -lactoside conjugates are large.[1]
    
    • Solution: Use erg6 mutant yeast strains (defective in ergosterol biosynthesis) which have increased membrane permeability to small molecules.[1]

  • Toxicity: High concentrations of MTX can be toxic even to DHFR-containing yeast.[1]

    • Solution: Titrate the Chemical Bait (1 µM to 10 µM) to find the optimal signal-to-noise ratio.[1]

References

  • Use of Small Molecules in Yeast Three-Hybrid

    • Licitra, E. J., & Liu, J. O. (1996).[1] A three-hybrid system for detecting small ligand-protein receptor interactions.[1][2] Proceedings of the National Academy of Sciences, 93(23), 12817–12821.[1]

    • [Link][1]

  • Chemical Inducers of Dimerization (CID)

    • Kley, N. (2004).[1] Drug discovery by Yeast Three-Hybrid (Y3H) screening.[1][4] Current Drug Discovery Technologies, 1(3), 233-246.[1]

    • [Link]

  • Carbohydrate-Lectin Screening in Yeast

    • Hirabayashi, J. (2004).[1] Lectin-based structural glycomics: glycoproteomics and glycan profiling.[1] Glycoconjugate Journal, 21, 35–40.[1] (Contextual grounding for lectin specificity).

    • [Link]

  • Properties of Benzyl

    
    -lactoside: 
    
    • PubChem Compound Summary for CID 10906151, Benzyl beta-lactoside.[1]

    • [Link][1]

Flow cytometry analysis of β-galactosidase activity using a fluorogenic Benzyl beta-lactoside substrate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Flow Cytometric Analysis of β-Galactosidase Activity Sub-Topic: Optimizing Intracellular Retention using Lipophilic Fluorogenic Substrates (C12-FDG)

Executive Summary

The detection of


-galactosidase (

-gal) activity is a cornerstone assay for monitoring cellular senescence (SA-

-gal), reporter gene expression (lacZ), and lysosomal storage disorders. However, standard flow cytometry protocols using simple fluorogenic substrates like Fluorescein di-

-D-galactopyranoside (FDG) suffer from a critical limitation: signal leakage . The cleaved fluorescein product is hydrophilic and rapidly diffuses out of the cell, leading to high background noise and false negatives.[1]

This guide details the use of C12-FDG (5-Dodecanoylaminofluorescein Di-β-D-Galactopyranoside) , a lipophilic analog that overcomes these limitations.[2] While various galactoside derivatives (such as benzyl-lactosides) exist for enzymatic characterization, C12-FDG is the industry standard for flow cytometry due to its ability to integrate into cellular membranes and retain the fluorescent signal post-cleavage.

Scientific Principles & Mechanism

The Leakage Challenge

In traditional assays,


-gal cleaves FDG into fluorescein. Fluorescein is highly water-soluble and leaks out of the cell within minutes at physiological temperatures. This necessitates keeping cells on ice and analyzing immediately, which is often logistically impossible for large screens.
The Lipophilic Solution (C12-FDG)

C12-FDG contains a 12-carbon lipophilic chain.

  • Entry: The non-fluorescent substrate permeates the cell membrane via passive diffusion due to its lipophilic tail.

  • Cleavage: Intracellular

    
    -gal cleaves the galactose moieties.
    
  • retention: The resulting product (5-Dodecanoylaminofluorescein) remains lipophilic and anchors itself into the hydrophobic core of intracellular membranes (organelles and plasma membrane).

  • Result: The signal is "trapped" inside the cell, allowing for robust flow cytometric quantification even at room temperature.

Mechanistic Pathway

BetaGal_Mechanism Extracellular Extracellular Space Substrate C12-FDG (Non-Fluorescent Lipophilic) Membrane Cell Membrane (Lipid Bilayer) Cytoplasm Cytoplasm/Lysosome Membrane->Cytoplasm Entry Enzyme β-Galactosidase (Enzyme) Cytoplasm->Enzyme Encounters Substrate->Membrane Passive Diffusion Product Cleaved Fluorophore (Fluorescent Membrane-Anchored) Enzyme->Product Hydrolysis (Galactose Removal) Product->Membrane Re-integration (Signal Retention)

Figure 1: Mechanism of C12-FDG retention. The lipophilic tail ensures the fluorescent product anchors to membranes rather than leaking out.

Experimental Protocol

Note regarding "Benzyl


-lactoside":  While benzyl-modified lactosides are used in specific histological or glycosyltransferase assays, they are generally not fluorogenic. This protocol utilizes C12-FDG , the functional equivalent for fluorescence-based flow cytometry.
Reagents & Materials
ReagentConcentrationPurpose
C12-FDG 33 µM Working Sol.[3]Fluorogenic Substrate (Ex/Em: 490/514 nm).[4]
Bafilomycin A1 100 nMCritical: Alkalinizes lysosomes to distinguish SA-

-gal (pH 6.0) from lysosomal

-gal (pH 4.0).[5]
Chloroquine 300 µMAlternative lysosomotropic agent (if Baf A1 is unavailable).
Propidium Iodide (PI) 1 µg/mLViability dye (exclude dead cells).
Flow Buffer PBS + 1% BSAMaintains cell viability during acquisition.
Step-by-Step Workflow

Step 1: Cell Preparation & Lysosomal Modulation (Optional but Recommended) For Senescence Detection (SA-


-gal):
  • Harvest cells and resuspend in fresh media at

    
     cells/mL.
    
  • Induction: Treat cells with 100 nM Bafilomycin A1 for 1 hour at 37°C.

    • Why? Endogenous lysosomal

      
      -gal is active at pH 4.0. Senescence-associated 
      
      
      
      -gal is active at pH 6.[6]0. Bafilomycin A1 raises lysosomal pH, inhibiting the "background" acid
      
      
      -gal, ensuring signal specificity for the senescence marker.

Step 2: Staining (Pulse-Chase)

  • Warm the 33 µM C12-FDG working solution to 37°C.

  • Add C12-FDG to the cell suspension (final concentration ~33 µM).

  • Incubate for 30–60 minutes at 37°C, protected from light.

    • Tip: Do not wash immediately. The "chase" phase allows the enzyme to cleave the substrate.

Step 3: Termination & Counter-staining

  • Wash cells twice with ice-cold Flow Buffer (PBS + 1% BSA).

  • Resuspend in 500 µL Flow Buffer.

  • Add Propidium Iodide (PI) or 7-AAD for viability gating.

    • Critical: Dead cells often have leaky membranes and autofluorescence, leading to false positives.

Step 4: Flow Cytometry Acquisition

  • Laser: 488 nm (Blue).

  • Filter: 530/30 nm (FITC channel) for C12-FDG; 585 nm or 670 nm for Viability Dye.

  • Controls:

    • Unstained cells.

    • Positive Control (e.g., Doxorubicin-induced senescent cells).

    • Negative Control (Early passage, proliferating cells).

Workflow Diagram

Workflow Start Harvest Cells (1x10^6 cells/mL) Modulation Lysosomal Alkalinization (Bafilomycin A1, 1h @ 37°C) *Critical for SA-beta-Gal* Start->Modulation Stain Add C12-FDG Substrate (33 µM, 30-60 min @ 37°C) Modulation->Stain Wash Wash 2x with Ice-Cold PBS/BSA Stain->Wash Viability Add Viability Dye (PI or 7-AAD) Wash->Viability Acquire Flow Cytometry (488nm Excitation / 530nm Emission) Viability->Acquire

Figure 2: Optimized experimental workflow for C12-FDG staining.

Data Analysis & Gating Strategy

  • FSC vs. SSC: Gate on the main cell population to exclude debris.

    • Note: Senescent cells are often larger (higher FSC) and more granular (higher SSC). Do not use a tight lymphocyte gate; expand the gate to include enlarged cells.

  • Viability: Gate on PI-negative (live) cells.

  • Histogram (FITC Channel):

    • Plot the C12-FDG intensity (Log scale).

    • Calculate the Mean Fluorescence Intensity (MFI) .

    • Senescent/Positive cells will show a distinct "shift" to the right (usually 1-2 logs higher than negative controls).

Data Summary Table Example:

Sample Condition% Positive CellsMFI (FITC)Interpretation
Unstained < 0.1%10^1Background
Proliferating (Neg Ctrl) < 5%10^2Basal Activity
Senescent (Pos Ctrl) > 85%10^4High SA-

-gal
Test Compound 45%10^3Moderate Induction

Troubleshooting & Critical Factors

  • Issue: High Background in Negative Control.

    • Cause: Endogenous acidic

      
      -gal activity.
      
    • Solution: Ensure strict pH control. Use Bafilomycin A1 to suppress lysosomal acidity.[7] If using C12-FDG, reduce incubation time to 30 mins.

  • Issue: Signal Leakage (Decreasing signal over time).

    • Cause: Substrate efflux or degradation.

    • Solution: Keep cells on ice after the final wash. Analyze within 1 hour. Verify you are using C12-FDG, not standard FDG.

  • Issue: "Benzyl" Substrate Confusion.

    • Clarification: If your protocol strictly requires a "Benzyl beta-lactoside" (e.g., for a specific glycosyltransferase assay), ensure it is conjugated to a fluorophore (e.g., 4-MU or Resorufin). However, for standard flow cytometry, these are inferior to C12-FDG regarding retention.

References

  • Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-beta-gal) activity, a biomarker of senescent cells in culture and in vivo.[5][6] Nature Protocols. Link

  • Plovins, A., et al. (1994).[3] Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells.[2][3][8] Applied and Environmental Microbiology.[2][3] Link

  • Lee, B.Y., et al. (2006). Senescence-associated beta-galactosidase is lysosomal beta-galactosidase.[5][6] Aging Cell.[5] Link

  • BioQuest, A. (2023). C12-FDG Product Protocol and Application Note. AAT Bioquest.[5] Link

Sources

High-throughput screening assays utilizing Benzyl beta-lactoside.

Application Note: High-Throughput Screening for Galectin Antagonists Utilizing Benzyl -Lactoside Derivatives

Executive Summary

This application note details the development and execution of a high-throughput screening (HTS) campaign targeting Galectin-3 (Gal-3) and Galectin-1 (Gal-1) , utilizing Benzyl


-lactoside (Bn-Lac)

While native carbohydrates (lactose) exhibit weak millimolar affinity for galectins, the introduction of a benzyl group at the anomeric position creates a "privileged structure." This moiety engages a specific hydrophobic pocket near the Carbohydrate Recognition Domain (CRD), significantly enhancing affinity. This guide provides a robust, self-validating protocol for using Fluorescein-labeled Bn-Lac to identify novel small-molecule inhibitors in a mix-and-read format.

Scientific Foundation

The Target: Galectins in Oncology and Fibrosis

Galectins are

1
The Tracer: Why Benzyl -Lactoside?

Native lactose binds Galectin-3 with a



The Benzyl Advantage: The addition of an aromatic benzyl group to the lactoside core (specifically


Tryptophan-181
Assay Principle: Fluorescence Polarization (FP)

This assay relies on the change in molecular rotation speed.

  • Free Tracer: The small Fluorescein-Bn-Lac molecule rotates rapidly in solution. When excited with polarized light, the emitted light is depolarized (Low FP, typically < 50 mP).

  • Bound Tracer: When bound to the large Galectin protein (

    
    30-35 kDa), rotation slows significantly. Emitted light retains polarization (High FP, typically > 200 mP).
    
  • Inhibition: A "hit" molecule displaces the tracer, returning it to the rapid tumbling state (Signal drop).

FP_Mechanismcluster_0Signal ReadoutTracerFree Tracer(Fluorescein-Bn-Lac)ComplexProtein-TracerComplexTracer->Complex Binding(High mP)ProteinGalectin Protein(30 kDa)Protein->ComplexDisplacedDisplaced Tracer(Free)Complex->Displaced Competition(Low mP)InhibitorInhibitor(Small Molecule)Inhibitor->Complex

Figure 1: Mechanism of the Fluorescence Polarization competition assay. Binding of the tracer increases polarization; inhibitors reverse this effect.

Materials and Reagents

Critical Reagents
ComponentSpecificationNotes
Target Protein Recombinant Human Galectin-3 (CRD)Expressed in E. coli, purified via Lactose-Agarose affinity chromatography.[2]
Tracer Fluorescein-linker-Benzyl-

-Lactoside
Synthesis: React 4-aminobenzyl-

-lactoside with FITC. Purification via HPLC is mandatory.
Assay Buffer 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20Tween-20 prevents non-specific protein aggregation and "sticky" compound hits.
Control Inhibitor TD139 (Thiodigalactoside derivative) or LactoseTD139 is a high-affinity reference (

nM range); Lactose is a low-affinity reference.
Plates 384-well Black, Non-binding Surface (NBS)Essential to prevent protein loss to plastic walls.
Equipment
  • Multimode Plate Reader: Capable of FP detection (Excitation 485 nm / Emission 535 nm).

  • Liquid Handler: For dispensing 10-20

    
    L volumes with high precision.
    

Experimental Protocols

Phase 1: Tracer Characterization ( Determination)

Objective: Determine the binding affinity of the Fluorescein-Bn-Lac tracer to Galectin-3 to set the optimal protein concentration for screening.

  • Preparation: Prepare a 2x serial dilution of Galectin-3 in Assay Buffer (Range: 0

    
    M to 100 
    
    
    M).
  • Tracer Mix: Prepare a fixed concentration of Tracer (e.g., 20 nM final).

  • Plating:

    • Add 10

      
      L of Protein dilution series to wells.
      
    • Add 10

      
      L of Tracer solution to all wells.
      
    • Include "Blank" (Buffer only) and "Free Tracer" (Tracer + Buffer, no protein) controls.

  • Incubation: Shake gently (30 sec), then incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Read: Measure FP (mP units).

  • Analysis: Plot mP vs. [Protein]. Fit to a one-site binding model to calculate

    
    .
    
    • Decision Point: For the competition assay, use [Protein] =

      
       value. This ensures 
      
      
      50-60% occupancy, maximizing sensitivity to inhibitors.
Phase 2: High-Throughput Competition Assay

Objective: Screen a compound library to identify inhibitors that displace the Bn-Lac tracer.

Workflow Diagram

HTS_WorkflowStep11. Reagent Prep(Protein @ Kd, Tracer @ 10nM)Step22. Compound Dispense(Library + DMSO Controls)Step1->Step2Step33. Addition of Protein(Incubate 15 min)Step2->Step3Step44. Addition of Tracer(Incubate 60 min)Step3->Step4Step55. FP Measurement(Ex 485 / Em 535)Step4->Step5

Figure 2: Step-by-step workflow for the HTS campaign.

Detailed Steps:
  • Compound Transfer: Dispense 100 nL of library compounds (10 mM DMSO stock) into 384-well plates.

    • Controls: Column 1 (DMSO only, Negative Control), Column 2 (1 mM Lactose, Positive Control).

  • Protein Addition: Add 10

    
    L of Galectin-3 (at 2x the determined 
    
    
    concentration) to all wells.
    • Note: Incubate protein with compounds for 15 mins before adding tracer to allow slow-binding inhibitors to interact.

  • Tracer Addition: Add 10

    
    L of Fluorescein-Bn-Lac tracer (20 nM, resulting in 10 nM final).
    
  • Equilibrium: Incubate for 60 minutes at RT, protected from light.

  • Detection: Read FP signal.

Data Analysis & Validation

Quality Control (Z-Factor)

The Z-factor validates the assay window. It must be calculated using the DMSO (High Signal) and Lactose/Inhibitor (Low Signal) controls.

  • Criteria: A Z' > 0.5 is mandatory for HTS. If Z' < 0.5, re-optimize protein concentration or check tracer stability.

Hit Identification
  • Normalization: Calculate % Inhibition for each well:

    
    
    
  • Threshold: Define hits as compounds exhibiting > 50% inhibition (or 3 standard deviations from the mean).

  • IC50 Calculation: Retest hits in an 8-point dose-response curve. Fit data to the Cheng-Prusoff equation to derive

    
    :
    
    
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Assay Window (< 80 mP) Tracer degradation or Protein inactivity.Verify tracer purity by HPLC. Ensure Galectin-3 has not precipitated (spin down stock).
High Background Fluorescence Compound autofluorescence.FP is ratiometric, but extreme fluorescence interferes. Flag compounds with Total Intensity > 2x of controls.
"Sticky" Compounds Non-specific binding.Increase Tween-20 to 0.1% or add 0.1% BSA to the buffer.
Drifting Signal Temperature fluctuation.FP is temperature-sensitive. Ensure the plate reader and incubation area are temperature-controlled (25°C).

References

  • Sörme, P., et al. (2003). "Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions."[3][4][5] Analytical Biochemistry, 322(1), 33-46.

  • Blanchard, H., et al. (2016). "High-throughput screening of galectin-3 inhibitors." Methods in Molecular Biology, 1368, 123-135.

  • Leffler, H., & Barondes, S. H. (1986). "Specificity of binding of three soluble rat lung lectins to substituted and unsubstituted mammalian beta-galactosides." Journal of Biological Chemistry, 261(22), 10119-10126.

  • Peterson, E. A., et al. (2018). "Discovery of a novel, potent, and orally bioavailable galectin-3 inhibitor." Journal of Medicinal Chemistry, 61(15), 6634-6646.

Note: This protocol assumes standard Biosafety Level 1 (BSL-1) precautions. Always consult Safety Data Sheets (SDS) for chemical reagents.

Benzyl beta-lactoside as a substrate in food industry enzyme applications.

Application Note: Benzyl -Lactoside as a Substrate for -Galactosidase Characterization and GOS Synthesis[1][2]

Executive Summary

This guide details the application of Benzyl


-lactoside (Bn-Lac)

12hydrolysistransglycosylation12

Scientific Background & Mechanism[1][3][4]

The Substrate Advantage

Natural lactose lacks a distinct UV chromophore, making direct HPLC detection difficult without pulsed amperometric detection (PAD) or refractive index (RI) detectors, which often suffer from low sensitivity or baseline drift.[2]

Benzyl


-lactoside


12
  • UV Detection: The benzyl group absorbs strongly at 254 nm, allowing nanomolar sensitivity using standard UV detectors.

  • Hydrophobicity: The tag increases retention on C18 columns, facilitating the separation of reaction products (Benzyl-Glucose vs. Benzyl-GOS) from the polar galactose pool.[1]

Reaction Pathways
121
  • Hydrolysis: Water acts as the acceptor. Products: Galactose + Benzyl-Glucose.[1][2]

  • Transglycosylation: Another sugar (e.g., Bn-Lac) acts as the acceptor.[1][2] Products: Benzyl-GOS (e.g., Benzyl-Trisaccharide).[1][2]

ReactionPathwaycluster_0Reaction OutcomeEnzymeβ-GalactosidaseComplexEnzyme-GalactosylIntermediateEnzyme->Complex Binding & CleavageBnLacBenzyl β-Lactoside(Substrate)BnLac->Complex Binding & CleavageBnGlcBenzyl-Glucose(Leaving Group)Complex->BnGlc ReleaseGalGalactoseComplex->Gal + WaterBnGOSBenzyl-GOS(Prebiotic Analog)Complex->BnGOS + AcceptorWaterWater(Hydrolysis)AcceptorBn-Lac / GOS(Transglycosylation)

Figure 1: Mechanistic pathway of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


12

Experimental Protocols

Materials & Reagents[2][4][9][10]
  • Substrate: Benzyl

    
    -lactoside (Purity >95%, HPLC grade).
    
  • Enzyme:

    
    -Galactosidase (e.g., from Kluyveromyces lactis or Aspergillus oryzae).[1][2]
    
  • Buffer: 50 mM Sodium Phosphate, pH 6.5 (or enzyme optimum).

  • Stop Solution: 1M Na₂CO₃ or Heat Block (95°C).

  • HPLC Solvent A: Milli-Q Water + 0.1% Formic Acid.[1][2]

  • HPLC Solvent B: Acetonitrile (HPLC Grade).[2]

Protocol A: Kinetic Hydrolysis Assay (Initial Rate)

Objective: Determine


  • Stock Preparation: Dissolve Bn-Lac in 10% DMSO/Buffer to a concentration of 50 mM. (Note: Benzyl group reduces water solubility; DMSO aids solubilization without affecting most

    
    -gals < 5% v/v).[1][2]
    
  • Dilution Series: Prepare substrate concentrations: 0.5, 1, 2, 5, 10, 20 mM in reaction buffer.

  • Incubation:

    • Pre-warm 450 µL of substrate solution to 30°C.

    • Add 50 µL of diluted enzyme solution (approx. 0.1 U/mL).[2]

    • Incubate for exactly 10 minutes.

  • Quenching: Add 500 µL of 1M Na₂CO₃ or boil for 5 mins to stop the reaction.

  • Clarification: Centrifuge at 12,000 x g for 5 mins; filter supernatant (0.22 µm).

  • Analysis: Inject 10 µL into HPLC (Method described in Sec 4).

  • Calculation: Track the formation of Benzyl-Glucose .

Protocol B: Transglycosylation & GOS Synthesis

Objective: Assess the enzyme's ability to synthesize prebiotic GOS analogs.

  • High-Concentration Setup: Prepare Bn-Lac at saturation (approx. 100-200 mM) in buffer containing 20% DMSO (if necessary for solubility) or use a suspension method.

    • Note: High substrate concentration is thermodynamically required to favor transglycosylation over hydrolysis.[2]

  • Enzyme Addition: Add enzyme (high dosage: 5-10 U/mL) to initiate reaction.[1][2]

  • Time Course: Aliquot 100 µL samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately mix aliquots with 400 µL acetonitrile (precipitates enzyme and prepares for HPLC).

  • Analysis: Monitor the decrease of Bn-Lac and the appearance of peaks with higher retention times (Benzyl-GOS).

Analytical Method: HPLC-UV Validation

This method separates the substrate from its hydrolysis product (Benzyl-Glc) and transglycosylation products (Benzyl-GOS).[1][2]

System: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2] Detection: UV Absorbance @ 254 nm.[2] Flow Rate: 1.0 mL/min.[2] Temperature: 30°C.

Gradient Profile:

Time (min) % Solvent A (Water) % Solvent B (ACN) Phase Description
0.0 90 10 Equilibration
2.0 90 10 Isocratic hold
15.0 40 60 Gradient elution
16.0 10 90 Wash

| 20.0 | 90 | 10 | Re-equilibration |[1][2]

Expected Elution Order:

  • Galactose: ~1-2 min (Void volume, UV inactive/low response).

  • Benzyl-Glucose (Hydrolysis Product): ~6-8 min.

  • Benzyl-Lactose (Substrate): ~10-12 min.

  • Benzyl-GOS (Transglycosylation Products): ~11-14 min (Usually elutes near or slightly after substrate depending on branching/hydrophobicity balance).[1][2]

Workflow Visualization

HPLC_WorkflowSampleReaction Mixture(Enzyme + Bn-Lac)QuenchQuench (Heat/High pH)Stop ReactionSample->QuenchFilterFiltration (0.22 µm)Remove ProteinQuench->FilterHPLCHPLC-UV (C18 Column)Detection @ 254nmFilter->HPLCDataChromatogram AnalysisHPLC->DataHydrolysisPeak A: Benzyl-Glucose(Hydrolysis Activity)Data->HydrolysisTransglycPeak B: Benzyl-GOS(Transferase Activity)Data->Transglyc

Figure 2: Analytical workflow for processing enzymatic reactions utilizing Benzyl

Data Analysis & Calculations

Hydrolytic Activity ( )

Calculate the concentration of Benzyl-Glucose (

2

2
Transglycosylation Efficiency ( )

In the high-concentration assay,


2

References

  • Bridiau, N., et al. (2006).[2] Enzymatic synthesis of benzyl beta-galactooligosaccharides using beta-galactosidase from Bifidobacterium bifidum.[1][2] Journal of Molecular Catalysis B: Enzymatic. [2]

  • Vera, C., et al. (2012).[2] Synthesis of galacto-oligosaccharides by β-galactosidase from Aspergillus oryzae using a fed-batch reactor. Food Chemistry.[1][2][3]

  • Intanon, M., et al. (2014).[2] Glycosynthase-mediated synthesis of benzyl-beta-cellobioside and benzyl-beta-lactoside.[1][2] Journal of Biotechnology.

  • PubChem. (2023).[2] Benzyl beta-lactoside Compound Summary. National Library of Medicine. [2]

Troubleshooting & Optimization

Technical Support Center: Ensuring the Long-Term Stability of Benzyl β-Lactoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl β-Lactoside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during long-term storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Introduction to Benzyl β-Lactoside Stability

Benzyl β-lactoside is a glycoside composed of a lactose molecule linked to a benzyl group. The stability of this compound is crucial for its effective use in research and development. Degradation, primarily through hydrolysis of the glycosidic bond, can lead to the formation of lactose and benzyl alcohol, compromising experimental outcomes.[1] This guide provides a comprehensive overview of the factors influencing the stability of Benzyl β-Lactoside and practical steps to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Benzyl β-Lactoside degradation?

A1: The primary cause of Benzyl β-Lactoside degradation is the hydrolysis of the β-glycosidic bond.[1] This chemical reaction is primarily influenced by the following factors:

  • pH: The glycosidic bond is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values can significantly accelerate the degradation process.[1][2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1][2][3] For every 10°C rise in temperature, the rate of degradation reactions can approximately double, following the Arrhenius equation.[3]

  • Moisture: Water is a key reactant in the hydrolysis of the glycosidic bond. Storing the compound in a dry environment is critical.

  • Enzymatic Contamination: The presence of β-galactosidase or other glycosidases can specifically cleave the glycosidic bond.[1][4][5]

Q2: What are the visible signs of Benzyl β-Lactoside degradation?

A2: While significant degradation can occur without any visible changes, you might observe the following:

  • Changes in Physical Appearance: The fine white powder may become clumpy or discolored.

  • Alteration in Solution: If dissolved, a change in the color or clarity of the solution may be indicative of degradation.[1] The formation of a precipitate could also be a sign.[1]

  • Inconsistent Experimental Results: A decrease in the expected biological or chemical activity is a strong indicator of degradation.[1]

Q3: How should I store Benzyl β-Lactoside for long-term use?

A3: For optimal long-term stability, Benzyl β-Lactoside should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture.[6]

Q4: Is Benzyl β-Lactoside sensitive to light?

A4: While not extensively studied for this specific molecule, many organic compounds, including those with aromatic rings like the benzyl group, can be sensitive to light, particularly UV radiation.[1] As a standard precautionary measure, it is always recommended to store Benzyl β-Lactoside in light-protected containers, such as amber vials.[6]

Q5: Can I store Benzyl β-Lactoside in a solution?

A5: Storing Benzyl β-Lactoside in solution for extended periods is generally not recommended due to the risk of hydrolysis.[1] If you must store it in solution for a short period, use a sterile, anhydrous aprotic solvent. If an aqueous buffer is necessary, it should be sterile and ideally buffered to a slightly acidic pH (around 6.0-6.5), and stored at 4°C for no longer than a few days.

Troubleshooting Guides

Issue 1: Loss of Biological or Chemical Activity
  • Possible Cause: Degradation of Benzyl β-Lactoside due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature (-20°C) in a dry, dark environment.

    • Assess Purity: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your sample.[7] The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

    • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. Avoid using old stock solutions.

    • Source a New Batch: If significant degradation is confirmed, it is best to use a new, quality-controlled batch of the compound.

Issue 2: Inconsistent Results Between Experiments
  • Possible Cause: Inconsistent levels of degradation in the Benzyl β-Lactoside stock.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure that the procedure for preparing solutions from the solid compound is consistent for every experiment. This includes the solvent, concentration, and dissolution time.

    • Aliquot the Solid Compound: Upon receiving a new batch of Benzyl β-Lactoside, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to ambient temperature and moisture.

    • Implement Quality Control Checks: Periodically test the purity of a representative aliquot using HPLC to ensure the integrity of the entire batch over time.

Data Presentation

Table 1: Recommended Storage Conditions for Benzyl β-Lactoside

FormStorage TemperatureContainerDurationKey Considerations
Solid -20°CTightly sealed, amber vial with desiccantLong-term (Years)Minimize freeze-thaw cycles. Aliquot upon receipt.
Solid 4°CTightly sealed, amber vial with desiccantShort-term (Weeks)Suitable for frequently used working stock.
In Anhydrous Solvent -20°CTightly sealed, amber vialShort-term (Days to a week)Use high-purity, dry solvent.
In Aqueous Buffer 4°CSterile, tightly sealed, amber vialVery Short-term (1-2 days)Buffer at pH 6.0-6.5. Prone to hydrolysis.

Experimental Protocols

Protocol 1: Purity Assessment of Benzyl β-Lactoside by HPLC

This protocol provides a general method for assessing the purity of Benzyl β-Lactoside and detecting potential degradation products.

Materials:

  • Benzyl β-Lactoside sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Prepare the Mobile Phase:

    • Mobile Phase A: HPLC-grade water

    • Mobile Phase B: HPLC-grade acetonitrile

  • Prepare a Standard Solution:

    • Accurately weigh and dissolve a small amount of high-purity Benzyl β-Lactoside in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Prepare the Sample Solution:

    • Dissolve the Benzyl β-Lactoside sample to be tested in the mobile phase to the same concentration as the standard solution.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the UV detector wavelength (e.g., 210 nm or 254 nm).

    • Inject the standard and sample solutions.

    • Run a gradient elution, for example:

      • 0-20 min: 10-90% Mobile Phase B

      • 20-25 min: 90% Mobile Phase B

      • 25-30 min: 90-10% Mobile Phase B

  • Data Analysis:

    • Compare the chromatogram of the sample to the standard. The appearance of additional peaks in the sample chromatogram suggests the presence of impurities or degradation products. The primary degradation products would be lactose and benzyl alcohol.

Visualizations

Degradation Pathway of Benzyl β-Lactoside

A Benzyl β-Lactoside B Lactose A->B Hydrolysis (H₂O, H⁺/OH⁻, or β-galactosidase) C Benzyl Alcohol A->C Hydrolysis (H₂O, H⁺/OH⁻, or β-galactosidase) start Receive and Aliquot Benzyl β-Lactoside storage Store at -20°C in desiccated, dark conditions start->storage sample Prepare Sample Solution (e.g., for HPLC analysis) storage->sample hplc HPLC Analysis sample->hplc data Analyze Chromatogram hplc->data decision Purity > 95%? data->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot: - Check storage conditions - Use a new aliquot decision->troubleshoot No

Sources

Identifying and mitigating sources of interference in Benzyl beta-lactoside assays.

Technical Support Center: Benzyl -Lactoside Assay Optimization

Topic: Identifying and Mitigating Interference in Benzyl -Lactoside Hydrolysis & Binding Assays

Introduction: The "Invisible" Substrate

Welcome to the technical support hub. You are likely here because you are working with Benzyl


-lactoside (BBL)

1

Crucial Distinction: Unlike o-nitrophenyl-

not1Benzyl AlcoholLactose/Galactose1

This guide breaks down interference into three logical phases: Reagent Integrity , Enzymatic Environment , and Detection Artifacts .

Part 1: Reagent Integrity & Chemical Interference

Before you add enzyme, your baseline must be silent.[1] The benzyl glycosidic bond is robust but not invincible.

Troubleshooting Guide: Substrate Stability
SymptomProbable CauseMechanismCorrective Action
High Baseline (Benzyl Alcohol Peak) Spontaneous HydrolysisAcid-catalyzed cleavage of the glycosidic bond during storage or low-pH buffers.[1]Buffer Check: Ensure storage pH is >6.0. Benzyl glycosides are acid-sensitive [1].[1]
Doublet Peaks in HPLC Anomeric MutarotationThe released lactose/galactose equilibrates between

and

anomers, splitting peaks.
Ignore or Derivatize: Focus quantification on the Benzyl Alcohol peak, which does not mutarotate.
Insoluble Precipitate Low SolubilityBBL is moderately hydrophobic due to the benzyl ring.Solvent Spike: Dissolve stock in 10% DMSO or Methanol before diluting into aqueous buffer.[1]
Q&A: Reagent Purity

Q: My "Time 0" control shows 5% product conversion. Is my enzyme too fast? A: Unlikely. This is usually free benzyl alcohol contaminating your substrate stock.[1] Benzyl


11

Part 2: Enzymatic Interference (The Reaction)

The most common source of data corruption is Endogenous Activity in cell lysates. Mammalian tissues (kidney, testis, lysosomes) are rich in endogenous

1
Visualizing the Interference Pathways

The following diagram maps where false positives and negatives originate in your workflow.

GSubstrateBenzyl Beta-LactosideTargetEnzymeTarget Enzyme(e.g., Recombinant Beta-Gal)Substrate->TargetEnzymeEndoEnzymeEndogenousLysosomal Beta-GalSubstrate->EndoEnzymeInterferenceProductProduct(Benzyl Alcohol)TargetEnzyme->ProductEndoEnzyme->ProductInhibitorInhibitor(e.g., Galactonolactone)Inhibitor->TargetEnzymeCompetitiveBindingSignalHPLC Signal(254-260 nm)Product->Signal

Caption: Figure 1. Interference pathways.[1] Red paths indicate false positives (endogenous activity); Yellow paths indicate false negatives (competitive inhibition).[1]

Mitigation Protocols
  • pH Gating:

    • Mechanism:[2][3] Bacterial

      
      -gal (e.g., E. coli LacZ) functions optimally at pH 7.0–7.5 .[1] Mammalian lysosomal 
      
      
      -gal is acidic (pH 4.5 ).[1]
    • Protocol: Buffer your assay at pH 7.5 .[1] This suppresses endogenous lysosomal activity while maintaining recombinant enzyme function [2].[1]

  • Inhibitor Screening:

    • Issue: Heavy metals (Zn²⁺, Cu²⁺) released during crude lysis can inhibit

      
      -galactosidase.[1]
      
    • Fix: Add 1 mM Mg²⁺ (activator) and avoid high concentrations of EDTA, which strips the essential Mg²⁺ cofactor [3].

Part 3: Detection Interference (HPLC/UV)

Since BBL is not colorimetric, you are likely using HPLC with UV detection. The benzyl chromophore absorbs at 254–260 nm .

The "Matrix Masking" Effect

Biological matrices (lysates, serum) are full of proteins and nucleic acids that absorb strongly at 260 nm and 280 nm. These can co-elute with your Benzyl Alcohol product, masking the signal.

Step-by-Step Optimization Protocol

Objective: Isolate the Benzyl Alcohol signal from Matrix Noise.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 150mm x 4.6mm, 5µm).[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of silanols).[1]

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient:

    • Start: 5% B (Hold 2 min).

    • Ramp: 5% to 60% B over 15 min.

    • Why? Benzyl alcohol is relatively polar and elutes early; the intact Lactoside is more hydrophobic. This gradient separates them from the bulk protein wash (which elutes in the void volume or very late).

  • Wavelength Tuning:

    • Monitor at 258 nm (Benzyl max) and 210 nm (Peptide bond).

    • Self-Validation: If a peak appears at 210nm but not 258nm, it is a protein contaminant, not your product.

Q&A: Detection Anomalies

Q: I see negative peaks in my chromatogram. A: This is a refractive index mismatch. Ensure your sample injection solvent matches your mobile phase (Start conditions: 5% ACN).[1] If you dissolve substrate in 100% DMSO, you will see massive solvent fronts that distort early eluting peaks (like Benzyl Alcohol).[1]

Q: Can I use a plate reader instead of HPLC? A: Only if you use a coupled assay. You cannot detect BBL directly in a plate reader because the UV absorbance of the substrate and product overlap too closely. You would need to add Galactose Oxidase + HRP + Amplex Red to generate a fluorescent signal from the released galactose. Warning: This adds a second layer of enzyme interference risks.

Summary Checklist

Interference SourceDiagnostic CheckMitigation Strategy
Spontaneous Hydrolysis High T=0 signalStore stock at -20°C; Buffer pH > 6.[1]0.
Endogenous Enzyme Signal in "No-Vector" lysateAssay at pH 7.5; Use specific inhibitors.[1]
Matrix UV Overlap Peak asymmetry / shouldersUse Gradient HPLC; Monitor 258/210 ratio.
Cofactor Stripping Loss of activity in PBS/EDTASupplement buffer with 1mM

.
References
  • PubChem. (n.d.).[1] Benzyl beta-lactoside | C19H28O11.[1] National Library of Medicine. Retrieved February 7, 2026, from [Link][1]

  • Juers, D. H., Matthews, B. W., & Huber, R. E. (2012).[1] LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792–1807.[1] (Context: pH profiles and Mg2+ dependence). [Link]

  • ResearchGate. (2025).[1][4][5] Stability and enzymatic properties of β-galactosidase from Kluyveromyces fragilis. (Context: Inhibition by heavy metals and EDTA). [Link]

  • RSC Advances. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. (Context: HPLC-UV detection wavelengths for benzyl groups). [Link]

How to prevent non-specific binding of Benzyl beta-lactoside in tissues.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Non-Specific Binding (NSB) of Benzyl beta-lactoside in Tissue Assays

Audience: Researchers, Glycobiologists, and Drug Development Professionals. Format: Interactive Troubleshooting Guide & Technical FAQs.

Introduction: The "Sticky" Nature of Benzyl Glycosides

Benzyl beta-lactoside (Bn-Lac) is a potent tool in glycobiology, often utilized as a synthetic ligand for galectins (e.g., Galectin-1, Galectin-3) or as a scaffold in glycomimetic drug design. While the benzyl group significantly enhances affinity for the Carbohydrate Recognition Domain (CRD) of galectins via cation-


 interactions, it introduces a technical challenge: Hydrophobicity .

Unlike native lactose, the benzyl moiety renders the molecule amphipathic. This increases the propensity for the molecule to intercalate into lipid bilayers or bind hydrophobically to non-target proteins (albumin, collagen) in tissue sections, leading to high background noise.

This guide addresses how to maintain the high affinity of the specific interaction while rigorously suppressing the non-specific hydrophobic background.

Part 1: The Mechanics of Binding (Visualized)

To troubleshoot effectively, one must distinguish between Specific Recognition (Signal) and Non-Specific Adsorption (Noise).

BindingMechanism cluster_prevention Prevention Strategy BnLac Benzyl beta-lactoside (Probe) Galectin Target Galectin (Specific Site) BnLac->Galectin Specific Interaction (H-bonds + Cation-Pi) Lipid Lipid Membrane (Non-Specific) BnLac->Lipid Hydrophobic Intercalation ECM Collagen/ECM (Non-Specific) BnLac->ECM Trapping/Adsorption Detergent Detergent (Tween-20) Disrupts Hydrophobic Bonds Detergent->Lipid Blocker Protein Blocker (BSA) Coats Sticky Sites Blocker->ECM

Figure 1: Mechanism of Action. The benzyl group drives specific high-affinity binding to Galectins but also drives non-specific hydrophobic sticking to lipids and ECM. Blocking agents and detergents are required to competitive mask these non-specific sites.[1]

Part 2: Critical Troubleshooting FAQs
Q1: I am seeing high background signal in lipid-rich tissues (brain, liver). Why?

Diagnosis: The benzyl group is lipophilic. In the absence of detergents, the molecule partitions into cell membranes. The Fix:

  • Detergent Optimization: You must include a non-ionic detergent in your wash buffers.

  • Protocol: Add 0.05% to 0.1% Tween-20 or 0.1% Triton X-100 to your PBS wash steps. This disrupts the weak hydrophobic interaction between the benzyl ring and the tissue lipids without disturbing the strong specific lectin-carbohydrate bond.

Q2: Can I use Non-Fat Dry Milk to block?

Answer: ABSOLUTELY NOT. Reasoning: Milk contains high concentrations of lactose and other glycans. Since Benzyl beta-lactoside is a lactose mimic, the lactose in the milk will bind to your target galectins, effectively masking the specific sites you are trying to detect. Correct Reagent: Use 3-5% Bovine Serum Albumin (BSA) (Fraction V, fatty acid-free) or Fish Gelatin . These proteins block sticky sites without introducing competing carbohydrates.

Q3: How do I prove the signal is specific to the "Lactose" part and not the "Benzyl" part?

Answer: You must perform a Hapten Inhibition Control . Protocol:

  • Prepare two parallel slides.

  • Slide A (Test): Incubate with your Benzyl beta-lactoside probe.

  • Slide B (Inhibition Control): Pre-incubate your probe with 100 mM free Lactose (or 200 mM Galactose) for 30 minutes before adding it to the tissue.

  • Result: If the signal on Slide B disappears, your binding on Slide A is specific (carbohydrate-driven). If Slide B still shows signal, it is non-specific (benzyl-driven hydrophobic sticking).

Part 3: Optimized Experimental Protocol

This protocol is designed for using a biotinylated Benzyl beta-lactoside probe on Formalin-Fixed Paraffin-Embedded (FFPE) tissues.

Reagent Preparation Table
ComponentRecommended ReagentConcentrationPurpose
Fixative 4% Paraformaldehyde (PFA)N/AStandard cross-linking. Avoid Glutaraldehyde (high autofluorescence).
Blocking Buffer BSA (Fatty Acid Free)3% in PBSBlocks protein-protein NSB. NO MILK.
Detergent Tween-200.05% - 0.1%Disrupts hydrophobic benzyl interactions.
Wash Buffer PBS-T1x PBS + 0.05% Tween-20Removes unbound probe.
Inhibitor Free Lactose100 - 200 mMEssential Control for specificity.
Step-by-Step Workflow
  • Deparaffinization & Rehydration:

    • Xylene (2x 5 min)

      
       100% EtOH 
      
      
      
      95% EtOH
      
      
      70% EtOH
      
      
      Water.
  • Antigen Retrieval (Optional but Recommended):

    • Heat-induced epitope retrieval (Citrate Buffer pH 6.0) allows the bulky benzyl glycoside access to the galectin CRD.

  • Blocking (The Critical Step):

    • Incubate tissue with 3% BSA in PBS for 1 hour at Room Temperature (RT).

    • Note: Do not wash after blocking; simply tip off the solution.

  • Probe Incubation:

    • Dilute Biotin-Benzyl-beta-lactoside in 1% BSA + 0.05% Tween-20 .

    • Concentration: Titrate between 10

      
      g/mL and 50 
      
      
      
      g/mL.
    • Incubate Overnight at 4°C (preferred for equilibrium) or 1 hour at RT.

  • Washing:

    • Wash 3x 5 minutes with PBS-T (PBS + 0.05% Tween-20) .

    • Why: The Tween is crucial here to wash away the hydrophobic "stickers."

  • Detection:

    • Incubate with Streptavidin-HRP or Streptavidin-Fluorophore (diluted in PBS-T) for 30-60 mins.

  • Final Wash & Mount:

    • Wash 3x 5 mins with PBS-T. Mount with antifade medium.

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose persistent background issues.

Troubleshooting Start Problem: High Background CheckBlock Check Blocking Agent Start->CheckBlock IsMilk Is it Milk/Casein? CheckBlock->IsMilk SwitchBSA Switch to 3-5% BSA (Lactose-Free) IsMilk->SwitchBSA Yes CheckWash Check Wash Buffer IsMilk->CheckWash No HasTween Contains Tween-20? CheckWash->HasTween AddTween Add 0.1% Tween-20 to Wash & Diluent HasTween->AddTween No CheckControl Run Hapten Inhibition HasTween->CheckControl Yes SignalGone Signal Disappears? CheckControl->SignalGone Specific Signal is Specific. Reduce Probe Conc. SignalGone->Specific Yes NonSpecific Signal Persists. Hydrophobic Artifact. SignalGone->NonSpecific No

Figure 2: Troubleshooting Logic. Follow this path to isolate the source of noise.[2] The most common error is using milk blockers or omitting detergents.

References
  • Johannes, L., et al. (2023). "Structure and biochemical analysis of galectin interactions with glycoproteins." Glycoforum.

    • Relevance: Establishes the binding affinity mechanisms of galectins to lactose derivatives and the importance of the CRD structure.
  • Thermo Fisher Scientific. "Blocking Strategies for IHC."

    • Relevance: Authoritative guide on blocking buffers (BSA vs. Milk) and the prevention of non-specific protein binding.
  • WuXi AppTec. (2024). "Nonspecific Binding: Main Factors of Occurrence and Strategies."

    • Relevance: Details the hydrophobic effect in small molecule binding and the necessity of surfactants (Tween/Triton)
  • Boster Bio. "Immunohistochemistry Troubleshooting Handbook."

    • Relevance: Provides standard protocols for hapten inhibition and troubleshooting high background in tissue staining.
  • Frontiers in Immunology. (2020). "Galectin-4 N-Terminal Domain: Binding Preferences." Frontiers.

    • )

Sources

A guide to troubleshooting weak or inconsistent staining with Benzyl beta-lactoside.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting weak or inconsistent staining with Benzyl β-lactoside. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during histochemical detection of β-galactosidase activity using this chromogenic substrate.

Understanding the Staining Mechanism

Benzyl β-lactoside is a chromogenic substrate for the enzyme β-galactosidase. When β-galactosidase is present in your cells or tissue, it cleaves the glycosidic bond in Benzyl β-lactoside. This enzymatic reaction releases a product that, in the presence of a suitable tetrazolium salt and a catalyst, forms a colored precipitate at the site of enzyme activity. The intensity of the color is proportional to the level of β-galactosidase expression.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of the precipitate with Benzyl β-lactoside staining?

While specific documentation on the exact color of the precipitate formed by the cleaved product of Benzyl β-lactoside in histochemical staining is not widely available in the public domain, it is crucial to establish a positive control to determine the expected color in your specific experimental setup. Chromogenic substrates for β-galactosidase can produce a range of colors, from the well-known blue of X-gal to the reddish-pink of Salmon-gal.[1]

Q2: My cells/tissue are showing no staining at all. What are the primary things to check?

A complete lack of staining can point to several critical issues in your protocol.[2] The first step is to ensure your β-galactosidase enzyme is active and your substrate is viable. You can perform a simple spot test by adding a small amount of purified β-galactosidase to your staining solution; a color change should be observed.[3] If the substrate and enzyme are active, the issue likely lies within your experimental procedure, such as improper fixation, incorrect buffer pH, or insufficient incubation time.

Q3: The staining is very weak and difficult to visualize. How can I enhance the signal?

Weak staining is a common issue and can often be resolved by optimizing several key parameters. Increasing the incubation time with the substrate can allow for more precipitate to form. Additionally, ensuring the optimal pH for your specific β-galactosidase is crucial, as enzymatic activity is highly pH-dependent.[4] You may also consider increasing the concentration of Benzyl β-lactoside in your staining solution, though this should be done cautiously to avoid high background.

Q4: I'm observing inconsistent staining across my samples. What could be the cause?

Inconsistent staining is often a result of variability in sample preparation and handling. Ensure that all samples are fixed for the same duration and under the same conditions. Uneven fixation can lead to differential enzyme activity across your samples.[5] Also, make sure that the staining solution is applied evenly and completely covers the tissue section or cells.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, organized by the stages of a typical staining protocol.

Problem Area 1: Substrate and Staining Solution
Issue Potential Cause Recommended Solution
No or Weak Staining Degraded Benzyl β-lactoside: The substrate may have degraded due to improper storage or handling.Store Benzyl β-lactoside according to the manufacturer's instructions, typically desiccated and protected from light. Prepare fresh staining solution for each experiment.
Incorrect Staining Buffer pH: β-galactosidase activity is highly sensitive to pH. The optimal pH can vary depending on the source of the enzyme.[4]Verify the pH of your staining buffer. For senescence-associated β-galactosidase, a pH of 6.0 is commonly used.[4] For other applications, a neutral pH (around 7.0-7.5) is often optimal. Adjust the pH as needed using HCl or NaOH.
Sub-optimal Substrate Concentration: The concentration of Benzyl β-lactoside may be too low for sufficient signal generation.While a specific optimal concentration for Benzyl β-lactoside is not widely published, you can perform a titration experiment starting from a concentration similar to that used for X-gal (e.g., 1 mg/mL) and adjusting as needed.
Instability of the Staining Solution: The complete staining solution may have a limited shelf life.Always prepare the staining solution fresh before use. If any precipitate is observed in the stock solutions, gently warm and vortex to redissolve.[4]
Problem Area 2: Enzyme Activity
Issue Potential Cause Recommended Solution
No or Weak Staining Inactive β-galactosidase: The enzyme may have been inactivated during sample preparation or due to harsh fixation.Use a gentle fixation method. Glutaraldehyde is effective but can inhibit enzyme activity if used at high concentrations or for extended periods.[5][6] Consider reducing the fixation time or concentration. A positive control with known β-galactosidase activity is essential to validate your staining protocol.
Low Enzyme Expression: The target cells or tissue may have very low levels of β-galactosidase expression.Increase the incubation time with the staining solution to allow for more product formation. Overnight incubation at 37°C is common for X-gal staining and can be a good starting point for Benzyl β-lactoside.[7]
Problem Area 3: Sample Preparation and Fixation
Issue Potential Cause Recommended Solution
Weak or Inconsistent Staining Inadequate Fixation: Under-fixation can lead to poor tissue morphology and loss of enzyme.Optimize your fixation protocol. For cultured cells, a short fixation (5-15 minutes) with low concentrations of glutaraldehyde (0.05-0.2%) is often sufficient.[6][7] For tissues, perfusion fixation followed by a post-fixation step is recommended.[1]
Over-fixation: Excessive fixation can mask the enzyme and reduce its activity.[5]Reduce the fixation time and/or the concentration of the fixative. A time-course experiment for fixation can help determine the optimal duration.
Poor Permeabilization: The staining solution may not be able to efficiently penetrate the cells or tissue.Include a mild detergent like Triton X-100 or NP-40 in your wash buffers and/or staining solution to improve permeability.
High Background Staining Endogenous β-galactosidase Activity: Some tissues naturally express endogenous β-galactosidase, which can lead to background staining.If you are not staining for senescence-associated β-galactosidase (which is active at pH 6.0), consider adjusting the pH of your staining buffer to a more neutral range to minimize the activity of some endogenous enzymes. Running a negative control (tissue known not to express your target β-galactosidase) is crucial.

Experimental Protocols

Standard Staining Protocol for Cultured Cells (Based on X-gal Principles)

This protocol provides a starting point for optimizing Benzyl β-lactoside staining.

  • Wash: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).

  • Fix: Add 1X fixing solution (e.g., 0.2% glutaraldehyde in PBS) and incubate for 10-15 minutes at room temperature.[6]

  • Rinse: Aspirate the fixative and rinse the cells three times with 1X PBS.

  • Prepare Staining Solution: Prepare the staining solution fresh. A typical formulation, adapted from X-gal protocols, would be:

    • Benzyl β-lactoside (start with 1 mg/mL)

    • 5 mM Potassium Ferricyanide

    • 5 mM Potassium Ferrocyanide

    • 2 mM MgCl₂

    • in PBS at the desired pH (e.g., 6.0 or 7.4)

  • Stain: Add the staining solution to the cells, ensuring they are completely covered. Incubate at 37°C in a non-CO₂ incubator, protected from light, for 1 to 24 hours. Monitor for color development periodically.[7]

  • Wash and Visualize: Aspirate the staining solution and wash the cells with PBS. Visualize under a light microscope.

Workflow for Troubleshooting Weak Staining

weak_staining_troubleshooting start Weak or No Staining Observed check_enzyme Is the β-galactosidase active? (Perform positive control with purified enzyme) start->check_enzyme check_substrate Is the Benzyl β-lactoside solution fresh and properly prepared? check_enzyme->check_substrate Yes solution_enzyme Use a new batch of enzyme or a reliable positive control sample. check_enzyme->solution_enzyme No check_fixation Was the fixation optimal? (Not too long, not too short) check_substrate->check_fixation Yes solution_substrate Prepare fresh staining solution immediately before use. check_substrate->solution_substrate No check_pH Is the pH of the staining buffer correct for the target enzyme? check_fixation->check_pH Yes solution_fixation Optimize fixation time and fixative concentration. check_fixation->solution_fixation No check_incubation Was the incubation time sufficient? check_pH->check_incubation Yes solution_pH Verify and adjust the pH of the staining buffer. check_pH->solution_pH No solution_incubation Increase the incubation time (e.g., overnight). check_incubation->solution_incubation No end_node Staining Successful check_incubation->end_node Yes solution_enzyme->end_node solution_substrate->end_node solution_fixation->end_node solution_pH->end_node solution_incubation->end_node

Caption: A logical workflow for troubleshooting weak or absent staining signals.

Visualization of the Enzymatic Reaction

The following diagram illustrates the general principle of β-galactosidase acting on a chromogenic substrate.

enzymatic_reaction cluster_0 Enzymatic Reaction enzyme β-galactosidase substrate Benzyl β-lactoside (Colorless) product Cleaved Product + Benzyl Alcohol substrate->product Cleavage precipitate Colored Precipitate product->precipitate + Tetrazolium Salt

Caption: The enzymatic cleavage of Benzyl β-lactoside leading to a colored precipitate.

References

  • Gevaert, E., et al. (2020). An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue. Journal of Visualized Experiments, (157).
  • G-Biosciences. (n.d.). Enzyme Substrate Products for Beta-Galactosidase. Retrieved February 7, 2026, from [Link]

  • Sancho-Pelluz, J., et al. (2012). Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals. Histochemistry and Cell Biology, 138(5), 639–649.
  • ResearchGate. (n.d.). Benzyl Alcohol/Benzyl Benzoate (BABB) clearing protocol. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, February 18). Why is my SA-β-gal staining not working? Retrieved February 7, 2026, from [Link]

  • Sun, Y., et al. (2003). Effects of different fixatives on beta-galactosidase activity. Journal of Histotechnology, 26(3), 153–156.
  • Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792–1807.
  • The Jackson Laboratory. (n.d.). β-Galactosidase staining of frozen sections. Retrieved February 7, 2026, from [Link]

  • Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo.
  • University of Rochester Medical Center. (n.d.). METHOD OF THE HISTOCHEMICAL STAINS & DIAGNOSTIC APPLICATION. Retrieved February 7, 2026, from [Link]

Sources

How to prevent the precipitation of the product from Benzyl beta-lactoside hydrolysis.

Technical Support Center: Benzyl -Lactoside Hydrolysis Optimization

Topic: Prevention of Product Precipitation in Benzyl -Lactoside Hydrolysis
Executive Summary & Mechanism of Failure

The Challenge: In the enzymatic hydrolysis of Benzyl


GalactoseBenzyl

-glucoside (Bn-Glc)

While the substrate (Bn-Lac) is moderately soluble due to its disaccharide nature, the product Benzyl


-glucoside

Why Prevention Matters: Precipitation during hydrolysis causes:

  • Mass Transfer Limitations: Solids coat the enzyme or block active sites (if immobilized).

  • Kinetic Analysis Failure: Optical density (OD) interference prevents real-time spectrophotometric monitoring.

  • Downstream Complications: Clogging of filtration membranes and chromatography columns.

Troubleshooting Modules
Module A: Solvent Engineering (The Thermodynamic Approach)

Use this module if you are observing cloudiness immediately upon product formation.

The Logic: Water alone is a poor solvent for benzyl-functionalized monosaccharides. Introducing a water-miscible organic cosolvent disrupts the water lattice and provides better solvation for the aromatic ring, increasing the solubility limit (

Recommended Cosolvents:

  • Dimethyl Sulfoxide (DMSO): High solubilizing power;

    
    -galactosidase retains activity up to ~15-20% (v/v).
    
  • Ethanol (EtOH): Cheaper, but higher denaturation risk above 10% (v/v).

  • 1,4-Dioxane: Effective for hydrophobic glycosides but requires toxicity controls.

Protocol: Cosolvent Tolerance Titration

  • Prepare Substrate Stock: 50 mM Bn-Lac in buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Prepare Solvent Series: 0%, 5%, 10%, 15%, 20% (v/v) DMSO in buffer.

  • Enzyme Assay: Add

    
    -galactosidase (e.g., E. coli LacZ or K. lactis) to each vial.
    
  • Monitor: Measure initial rate (

    
    ) over 10 minutes.
    
  • Selection: Choose the highest solvent concentration where

    
     of the aqueous control.
    

Data Table: Typical


-Galactosidase Stability Limits
CosolventMax Conc.[1][2] (Stability)Solubilizing Power (Bn-Glc)Risk Factor
DMSO 15 - 20%High

increase (affinity loss)
Ethanol 10 - 15%ModerateEnzyme denaturation / Precipitation
Acetonitrile < 10%LowHigh enzyme inactivation
Glycerol > 30%LowViscosity / Mass transfer limits

Critical Note: Always add the organic solvent to the buffer before adding the enzyme to prevent "solvent shock" denaturation.

Module B: Thermal Shift Strategy (The Solubility-Stability Trade-off)

Use this module if solvent addition is insufficient or prohibited by downstream applications.

The Logic: Solubility of neutral glycosides generally increases exponentially with temperature. However, wild-type enzymes denature rapidly above 40°C-50°C. The goal is to operate at the intersection of Maximum Product Solubility and Acceptable Enzyme Half-life .

Protocol: The "Step-Down" Hydrolysis Instead of an isothermal reaction, use a temperature ramp to manage the increasing concentration of the hydrophobic product.

  • Start (t=0): Initiate reaction at 30°C . (Substrate is soluble; Product concentration is 0).

  • Mid-Phase (t=1h): Ramp temperature to 40°C . (Product accumulates; higher T maintains solubility).

  • Late-Phase (t=3h): If using thermostable variants (e.g., Aspergillus origin), ramp to 50°C to drive reaction to completion and keep Bn-Glc dissolved.

Module C: Kinetic Control (Fed-Batch)

Use this module for scale-up or high-concentration synthesis (>100 mM).

The Logic: Precipitation occurs when

In-Situ Product Removal (ISPR)

Visual Workflow: Process Control Logic

ProcessControlStartStart HydrolysisCheckSolCheck Optical Density(OD600)Start->CheckSolDecisionIs OD > Threshold?CheckSol->DecisionAction1Add Cosolvent(DMSO/EtOH)Decision->Action1Yes (Low Conc)Action2Increase Temp(+5°C)Decision->Action2Yes (Thermostable Enz)Action3Pause Substrate Feed(Fed-Batch)Decision->Action3Yes (High Load)ContinueContinue ReactionDecision->ContinueNoAction1->CheckSolAction2->CheckSolAction3->CheckSolContinue->CheckSol

Figure 1: Decision logic for mitigating precipitation events during hydrolysis.

Frequently Asked Questions (FAQ)

Q1: Can I use surfactants like Triton X-100 to prevent precipitation? A: Yes, but with caution. Non-ionic surfactants (0.1% - 0.5% v/v) can form micelles that sequester the hydrophobic Benzyl

  • Pros: Prevents visible precipitation.[3]

  • Cons: Makes downstream purification (separation of product from surfactant) very difficult. Only use if the end-goal is analysis, not isolation.

Q2: My enzyme loses activity in 10% DMSO. What now? A: Switch enzyme sources.

  • E. coli (LacZ) is generally less solvent-stable.

  • Aspergillus oryzae or Kluyveromyces lactis lactases often show higher robustness.

  • Alternative: Immobilize the enzyme.[4] Immobilization (e.g., on acrylic beads) significantly rigidifies the protein structure, often doubling the solvent tolerance [1].

Q3: How do I calculate the exact solubility limit of Benzyl


-glucoside?A:Cloud Point Titration
  • Weigh dry Benzyl

    
    -glucoside standards.
    
  • Add water dropwise at your target temperature (e.g., 25°C).

  • Record the volume required to achieve a clear solution.

  • Repeat with your chosen buffer/cosolvent mixture. Note: Literature values for benzyl glycosides in pure water are typically < 10 g/L.

References
  • Effects of organic cosolvents on enzyme activity

    • Title: Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity.[1]

    • Source: California St
    • URL:[Link] (General Principle Validation)

  • Beta-Galactosidase Stability in Solvents

    • Title: Effect of organic cosolvents on the stability and activity of the beta-1,4-galactosyltransferase (and ancillary enzymes).[5]

    • Source: Carbohydrate Research / PubMed (1997).[5]

    • URL:[Link]

  • Hydrolysis Protocols & Beta-Lactam Context

    • Title: Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue.[6]

    • Source: MDPI (2021).
    • URL:[Link][6][7][8]

  • Immobilization for Stability

    • Title: The hydrolysis activities of free b-glucosidase and the PA-M (Immobiliz
    • Source: ResearchG
    • URL:[Link]

  • General Solubility Data

    • Title: Benzyl beta-d-glucopyranoside | C13H18O6 | CID 188977.[9]

    • Source: PubChem.[9]

    • URL:[Link]

Optimizing detergent concentrations for enhanced Benzyl beta-lactoside assay performance.

Technical Support Center: Benzyl -Lactoside Assay Optimization

Topic: Optimizing Detergent Concentrations for Hydrophobic Glycoside Assays

Status: Active | Tier: Advanced Application Support

Welcome to the Assay Development Support Hub.

You are likely here because your Benzyl


This guide moves beyond basic protocols to address the thermodynamic competition between your enzyme’s active site and detergent micelles.

Part 1: The Core Challenge – The "Micellar Sink" Effect

User Question: I increased Triton X-100 concentration to improve substrate solubility, but my assay signal (

Technical Diagnosis: While denaturation is possible, the more likely culprit is Micellar Sequestration . Benzyl

Critical Micelle Concentration (CMC)1

The Mechanism:

  • Below CMC: Detergent monomers stabilize the enzyme and prevent surface adsorption. Signal is optimal.

  • Above CMC: Micelles form. The hydrophobic benzyl group of the substrate "hides" inside the micelle.

  • Result: The enzyme "sees" less substrate, causing an apparent drop in

    
     and an increase in 
    
    
    , mimicking competitive inhibition.
Visualizing the Problem (Logic Flow)

MicellarSinkSubstrateBenzyl beta-lactosideEnzymeBeta-GalactosidaseSubstrate->EnzymeHigh Binding(High Signal)Substrate->EnzymeReduced Binding(Signal Drop)LowDetDetergent < CMC(Monomers)LowDet->SubstrateSolubilizesHighDetDetergent > CMC(Micelles)HighDet->SubstrateSequesters(Partitioning)HighDet->EnzymePotential Denaturation

Figure 1: The "Micellar Sink" phenomenon where supramicellar detergent concentrations sequester hydrophobic substrates.

Part 2: Troubleshooting Guide & FAQs
Issue 1: High Background Absorbance/Fluorescence

Q: My blank controls (buffer + substrate) are showing increasing signal over time, creating a high background. A: This is often caused by Detergent Oxidation .

  • Root Cause: Polyoxyethylene detergents (Triton X-100, Tween-20) accumulate peroxides upon aging or light exposure. These peroxides can oxidize sensitive substrates or reporter molecules.

  • Solution:

    • Use "Oxidant-Free" or "Proteomics Grade" detergents packaged in ampules.

    • Prepare detergent solutions fresh weekly.

    • Protocol Check: Measure the absorbance of your 1% detergent stock at 280nm and 420nm. If it is yellowing, discard immediately [1].

Issue 2: Precipitation Upon Substrate Addition

Q: The assay buffer is clear, but it turns cloudy the moment I add the Benzyl

A:"Zone of Insolubility."
  • Root Cause: The substrate stock (likely in DMSO or Methanol) is crashing out upon hitting the aqueous buffer because the local detergent concentration is too low to shield the hydrophobic benzyl ring immediately.

  • Solution:

    • Reverse Addition: Do not add substrate to the buffer. Instead, dilute the substrate into a buffer containing 2x detergent first, then add the enzyme.

    • Solvent Tolerance: Ensure final DMSO concentration is <5%. High organic solvents can shift the CMC of the detergent, destabilizing the system [2].

Issue 3: Variable Kinetic Rates

Q: My replicates are inconsistent. Some wells show high activity, others low. A: This suggests Surface Adsorption or Bubble Interference .

  • Root Cause: Without sufficient detergent,

    
    -galactosidase adsorbs to the polystyrene walls of the microplate (loss of enzyme). Conversely, vigorous mixing creates micro-bubbles that scatter light.
    
  • Solution:

    • Maintain a minimum detergent floor (typically 0.005% - 0.01% Triton X-100) to coat the plastic.

    • Use a centrifuge (1000 x g for 1 min) to remove bubbles before reading.

Part 3: Optimization Protocol (The Checkerboard Matrix)

Do not guess the concentration. Perform a 2D Titration to find the "Sweet Spot" where solubility is maintained without micellar inhibition.

Materials:

  • Detergent: Triton X-100 (Non-ionic) or CHAPS (Zwitterionic).

  • Substrate: Benzyl

    
    -lactoside (Fixed concentration, e.g., 
    
    
    estimated).
  • Enzyme:

    
    -galactosidase (Fixed concentration).[2]
    

Workflow:

  • Prepare Detergent Dilution Series (Rows):

    • 0% (Buffer Control)

    • 0.005% (Below CMC - prevents adsorption)

    • 0.015% (Near CMC of Triton X-100)

    • 0.05% (Above CMC)

    • 0.1% (Standard Lysis Conc.)

    • 0.5% (High Micelle Conc.)

  • Execute Assay:

    • Mix Enzyme + Detergent first. Incubate 10 mins (to check stability).

    • Add Substrate.[3][4]

    • Measure Initial Velocity (

      
      ) over 15 minutes.
      
  • Data Analysis:

    • Plot

      
       vs. [Detergent].
      
    • Target: The concentration curve will likely be bell-shaped. The peak is your optimal concentration.

Reference Data: Detergent Properties

Use this table to calculate if you are working above or below the CMC [3, 5].

DetergentTypeCMC (mM)CMC (% w/v)Aggregation #Primary Utility
Triton X-100 Non-ionic0.2 - 0.9~0.0155%100-140Lysis, General Assays
Tween-20 Non-ionic0.06~0.007%60Surface blocking, Stabilizing
CHAPS Zwitterionic8 - 10~0.5%10Membrane proteins, Low UV absorb
Brij-35 Non-ionic0.09~0.01%40High stability, Low interference

> Note: CMC values are affected by salt concentration and temperature. High salt lowers the CMC, promoting micelle formation earlier.

Part 4: Decision Logic for Optimization

Use this flowchart to navigate your experimental results.

OptimizationLogicStartStart OptimizationCheckSignalCheck Signal IntensityStart->CheckSignalLowSignalSignal < ExpectedCheckSignal->LowSignalGoodSignalSignal AdequateCheckSignal->GoodSignalPrecipitateIs there precipitate?LowSignal->PrecipitateYesYesPrecipitate->YesYesNoNoPrecipitate->NoNoIncreaseDetIncrease Detergent(Solubility Issue)IncreaseDet->CheckSignalDecreaseDetDecrease Detergent(Micellar Sink)DecreaseDet->CheckSignalCheckEnzymeCheck Enzyme Stability(Denaturation)Yes->IncreaseDetSubstrate InsolubleNo->DecreaseDetPossible SequestrationNo->CheckEnzymeIf Det < CMC

Figure 2: Decision matrix for troubleshooting signal intensity issues based on solubility and detergent load.

References
  • Thermo Fisher Scientific. (2017). Assay Guidance Manual: Assay Interference by Aggregation. NCBI Bookshelf. Retrieved from [Link]

  • ProFoldin. (2020).[5] Detergent Critical Micelle Concentration (CMC) Assay Application Notes. Retrieved from [Link]

  • PubChem. (2024).[6] Benzyl beta-lactoside Compound Summary. National Library of Medicine. Retrieved from [Link]

  • G-Biosciences. (2017). Importance of detergent micelle levels in membrane protein purification. Retrieved from [Link]

Validation & Comparative

A Researcher's Guide to β-Galactosidase Detection: A Comparative Analysis of X-gal and an Investigation into Benzyl β-lactoside

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the detection of β-galactosidase activity has been a cornerstone of molecular biology, serving as a robust reporter system for gene expression, a vital tool in cloning, and a diagnostic marker in various cellular assays. The choice of substrate for this enzyme is critical, directly impacting the sensitivity, quantifiability, and workflow of an experiment. This guide provides an in-depth comparison of the industry-standard chromogenic substrate, X-gal, and investigates the potential of Benzyl β-lactoside as an alternative. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.

The Central Role of β-Galactosidase in Scientific Research

β-Galactosidase, encoded by the lacZ gene in E. coli, is a hydrolase enzyme that cleaves β-galactosides into monosaccharides.[1] Its utility as a reporter enzyme stems from its high stability, resistance to proteolytic degradation in cellular lysates, and the availability of a wide array of substrates for its detection.[2] The most common application is in blue-white screening, a technique that allows for the visual identification of recombinant bacteria in cloning experiments.[3]

X-gal: The Established Chromogenic Substrate

5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside, commonly known as X-gal, is a colorless substrate that, upon hydrolysis by β-galactosidase, yields galactose and an insoluble blue precipitate.[3][4] This distinct color change provides a straightforward and reliable method for detecting enzyme activity.

Mechanism of Action

The enzymatic reaction of β-galactosidase on X-gal is a two-step process. First, the enzyme cleaves the β-glycosidic bond, releasing galactose.[3] The second and spontaneous step involves the dimerization and oxidation of the resulting 5-bromo-4-chloro-3-hydroxyindole, which forms the intensely blue 5,5'-dibromo-4,4'-dichloro-indigo.[4] This insoluble precipitate accumulates within the cells, rendering them visibly blue.

X_gal_Mechanism Xgal X-gal (Colorless) Bgal β-galactosidase Xgal->Bgal Enzymatic Cleavage Intermediate Galactose + 5-bromo-4-chloro-3-hydroxyindole Bgal->Intermediate Dimerization Dimerization & Oxidation Intermediate->Dimerization Blue_Precipitate 5,5'-dibromo-4,4'-dichloro-indigo (Insoluble Blue Precipitate) Dimerization->Blue_Precipitate

Caption: Enzymatic cleavage of X-gal by β-galactosidase.

Applications

The primary application of X-gal is in blue-white screening to identify bacterial colonies containing recombinant plasmids.[5] When a foreign DNA fragment is successfully inserted into the lacZ gene of a cloning vector, the gene is disrupted, and a functional β-galactosidase is not produced. Consequently, these colonies remain white when grown on media containing X-gal. Conversely, colonies with non-recombinant plasmids will have an intact lacZ gene, produce a functional enzyme, and turn blue.[4]

X-gal is also utilized in histochemistry to detect β-galactosidase expression in tissues and cells, often in studies involving transgenic animals where lacZ is used as a reporter gene.[6]

Experimental Protocol: X-gal Staining of Cells

This protocol provides a general guideline for staining cells for β-galactosidase activity using X-gal.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 0.2% glutaraldehyde in PBS)

  • X-gal Staining Solution:

    • 5 mM Potassium Ferricyanide

    • 5 mM Potassium Ferrocyanide

    • 2 mM MgCl₂

    • 1 mg/mL X-gal in PBS (prepare a stock solution of 20 mg/mL X-gal in dimethylformamide (DMF))

  • Nuclear Fast Red (optional, for counterstaining)

Procedure:

  • Cell Preparation: Grow cells on coverslips or in culture dishes.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the cells with the X-gal Staining Solution at 37°C in a humidified chamber. Incubation times can vary from a few hours to overnight, depending on the level of β-galactosidase expression. Protect from light.

  • Monitoring: Monitor the development of the blue color under a microscope.

  • Washing: Once the desired staining intensity is achieved, wash the cells with PBS.

  • Counterstaining (Optional): For better visualization of cellular morphology, counterstain with Nuclear Fast Red for 5 minutes.

  • Mounting: Mount the coverslips on microscope slides for observation.

Xgal_Workflow Start Start: Cells in Culture Wash1 Wash with PBS Start->Wash1 Fix Fix with Glutaraldehyde Wash1->Fix Wash2 Wash with PBS (3x) Fix->Wash2 Stain Incubate with X-gal Solution at 37°C Wash2->Stain Monitor Monitor Blue Color Development Stain->Monitor Wash3 Wash with PBS Monitor->Wash3 Counterstain Optional: Counterstain Wash3->Counterstain End End: Mount and Observe Wash3->End Counterstain->End

Caption: General workflow for X-gal staining of cultured cells.

Advantages and Disadvantages of X-gal
FeatureAdvantagesDisadvantages
Signal Intense, insoluble blue precipitate provides excellent spatial resolution.[4]Not suitable for quantitative analysis.[7]
Procedure Simple, robust, and well-established protocols are widely available.[6]Can require long incubation times for low enzyme concentrations.
Cost Relatively inexpensive compared to fluorescent or chemiluminescent substrates.-
Solubility Poorly soluble in aqueous solutions, requiring the use of organic solvents like DMF or DMSO for stock solutions.[8]-
Applications Ideal for qualitative assays like blue-white screening and histochemical staining.[5][6]Not ideal for high-throughput screening or kinetic studies.

The Quest for Benzyl β-lactoside: An Investigative Review

In the spirit of exploring novel and potentially superior reagents, we conducted an extensive search for "Benzyl β-lactoside" as a substrate for β-galactosidase detection. Despite a thorough review of scientific literature and commercial product listings, we found no evidence of Benzyl β-lactoside being utilized for this purpose. The searches did not yield any information regarding its mechanism of action, experimental protocols, or performance data in the context of β-galactosidase assays.

Our investigation did, however, uncover literature on the synthesis of related compounds, such as benzyl β-D-galactofuranoside and benzyl β-D-glucopyranoside. These molecules are primarily used as chemical intermediates in the synthesis of more complex carbohydrates and are not designed or employed as enzymatic substrates for detection assays.

This lack of available information suggests that Benzyl β-lactoside is not a recognized or commercially available substrate for β-galactosidase detection. Therefore, a direct experimental comparison with X-gal is not feasible at this time.

A Broader Perspective: Alternative Substrates for β-Galactosidase Detection

To provide a comprehensive overview for researchers, it is pertinent to briefly discuss other established alternatives to X-gal, each with its own set of advantages for specific applications.

Substrate TypeExample(s)PrincipleKey AdvantagesPrimary Applications
Chromogenic (Quantitative) ONPG (o-nitrophenyl-β-D-galactopyranoside)Produces a soluble yellow product (o-nitrophenol) that can be quantified spectrophotometrically.[9]Allows for quantitative measurement of enzyme activity.Enzyme kinetics, reporter gene assays where expression levels need to be quantified.
Fluorogenic MUG (4-methylumbelliferyl-β-D-galactoside), FDG (fluorescein di-β-D-galactopyranoside)Generates a fluorescent product upon enzymatic cleavage.[4][10]High sensitivity, suitable for detecting low levels of enzyme activity.[10]Flow cytometry, high-throughput screening, in vivo imaging.
Chemiluminescent Galacton-Plus®, CSPD®Produces light as a result of the enzymatic reaction, which can be measured with a luminometer.Extremely high sensitivity, allowing for the detection of attogram levels of the enzyme.Highly sensitive ELISAs, Western blotting, and other immunoassays.

Conclusion

X-gal remains the undisputed gold standard for qualitative detection of β-galactosidase activity, particularly in the context of blue-white screening and histochemical staining. Its intense, localized blue precipitate provides a clear and unambiguous signal. However, for applications requiring quantitative data or higher sensitivity, researchers should consider alternative substrates such as ONPG, or fluorogenic and chemiluminescent reagents.

Our investigation into Benzyl β-lactoside as a substrate for β-galactosidase detection found no evidence of its use in this application. While the exploration of novel substrates is a continuous endeavor in biotechnology, the current landscape of commercially available and scientifically validated reagents offers a robust toolkit for researchers to accurately and efficiently detect β-galactosidase activity across a wide range of experimental needs.

References

  • Wikipedia. X-gal. Wikipedia. Accessed February 7, 2026. [Link]

  • Short KM, Smyth IM. Detection of β-galactosidase activity: X-gal staining. Methods Mol Biol. 2016;1478:105-112. doi:10.1007/978-1-4939-6371-3_7
  • Juers DH, Matthews BW. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Sci. 2012;21(12):1792-1807. doi:10.1002/pro.2165
  • The Science Behind X-Gal: Mechanisms and Applications in Biological Research. CUSABIO. Published July 25, 2023. Accessed February 7, 2026. [Link]

  • del Sol Mesa M, et al. A fast and sensitive alternative for β-galactosidase detection in mouse embryos. Genesis. 2013;51(3):217-222. doi:10.1002/dvg.22363
  • G-Biosciences. Beta Galactosidase Assays. G-Biosciences. Accessed February 7, 2026. [Link]

  • IHC WORLD. X-Gal Staining Protocol for beta-Galactosidase. IHC WORLD. Published January 26, 2024. Accessed February 7, 2026. [Link]

  • Biology Stack Exchange. What are the advantages and disadvantages of using beta-galactosidase compared to luciferase as a reporter gene?. Biology Stack Exchange. Published November 30, 2012. Accessed February 7, 2026. [Link]

  • Khan Academy. Insertional inactivation using Lac Z gene (Blue white screening). Khan Academy. Accessed February 7, 2026. [Link]

  • Scribd. X-gal: β-Galactosidase Detection Agent. Scribd. Accessed February 7, 2026. [Link]

  • Möckli N, Auerbach D. Quantitative β-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system. Biotechniques. 2004;36(5):872-876. doi:10.2144/04365ST07
  • Agilent. Beta-galactosidase Assay Kit. Agilent. Accessed February 7, 2026. [Link]

  • Laboratory 5 Measurement of β-Galactosidase Activity in Lactaid™ Tablets. Accessed February 7, 2026. [Link]

  • Liu J, et al. An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos. PLoS One. 2017;12(5):e0177232. doi:10.1371/journal.pone.0177232
  • ResearchGate. β-Galactosidase inhibition explored by biochemical methods and in silico studies for plant polyphenols. ResearchGate. Accessed February 7, 2026. [Link]

  • Wikipedia. β-Galactosidase. Wikipedia. Accessed February 7, 2026. [Link]

  • Wang Y, et al. Expression and Characterization of a β-Galactosidase from the Pacific Oyster, Crassostrea gigas, and Evaluation of Strategies for Testing Substrate Specificity. Mar Drugs. 2023;21(10):529. doi:10.3390/md21100529
  • del Sol Mesa M, et al. A fast and sensitive alternative for β-galactosidase detection in mouse embryos. Genesis. 2013;51(3):217-222. doi:10.1002/dvg.22363
  • Structure, Function, Application and Modification Strategy of β –Galactosidase. J Microb Biochem Technol. 2018;10(5):123-128. doi:10.4172/1948-5948.1000406
  • MDPI. Comparative Investigations on Different β-Glucosidase Surrogate Substrates. MDPI. Published February 16, 2022. Accessed February 7, 2026. [Link]

  • Perry JD, et al. Evaluation of p-Naphtholbenzein-β-d-Galactoside as a Substrate for Bacterial β-Galactosidase. J Clin Microbiol. 2004;42(8):3817-3818. doi:10.1128/JCM.42.8.3817-3818.2004
  • Connock MJ, et al. Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases. Comp Biochem Physiol B. 1991;100(1):159-164. doi:10.1016/0305-0491(91)90209-k
  • Demchenko AV, et al. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein J Org Chem. 2018;14:1489-1494. doi:10.3762/bjoc.14.127
  • Nuffield Foundation. Gene induction: ß-galactosidase in E. coli. Nuffield Foundation. Accessed February 7, 2026. [Link]

  • RCSB PDB. Molecule of the Month: Beta-galactosidase. RCSB PDB. Accessed February 7, 2026. [Link]

  • Comparative modeling and docking studies of β-galactosidase from Aspergillus niger. Bioinformation. 2011;6(7):272-274. doi:10.6026/97320630006272
  • Husain Q. Sources of β-galactosidase and its applications in food industry. 3 Biotech. 2017;7(1):60. doi:10.1007/s13205-017-0691-0

Sources

A comparative analysis of Benzyl beta-lactoside and ONPG as chromogenic substrates.

[1]

Executive Summary

This guide provides a technical comparison between ONPG (o-Nitrophenyl-β-D-galactopyranoside) and Benzyl beta-lactoside (BBL) .[1] While both are used to assay

1
  • ONPG is the industry standard for high-throughput screening and rapid kinetic profiling. It is a visible chromogenic substrate that releases a yellow product upon cleavage.[1]

  • Benzyl beta-lactoside is a specialized structural analog of lactose.[1] It is not visibly chromogenic but contains a UV-active chromophore (benzyl group).[1] It is primarily used to study the enzyme's aglycone specificity, intestinal lactase activity, and transglycosylation mechanisms where the presence of the glucose moiety (absent in ONPG) is critical.

Mechanism of Action & Structural Logic

To choose the correct substrate, one must understand the atomic-level interaction with the enzyme's active site.


1
ONPG: The Kinetic Proxy

ONPG mimics the galactose moiety of lactose but replaces the glucose unit with an o-nitrophenyl group.

  • Reaction: The enzyme cleaves the glycosidic bond between galactose and the o-nitrophenyl group.

  • Detection: The leaving group, o-nitrophenol, is yellow at alkaline pH (

    
     nm).[1]
    
  • Limitation: It lacks the glucose moiety found in natural lactose, making it a poor model for studying the "aglycone" (leaving group) binding pocket specificity.

Benzyl beta-lactoside: The Structural Mimic

Benzyl beta-lactoside is a disaccharide (Galactose-Glucose) with a benzyl group attached to the glucose.[1][2] It mimics the natural substrate (Lactose) almost perfectly, with the benzyl group serving as a tag.

  • Reaction: The enzyme cleaves the Gal-Glc bond (internal bond).[1]

  • Detection: The products are Galactose and Benzyl-Glucoside . Neither is colored in the visible spectrum. Detection requires HPLC (UV at 254 nm) or coupled enzymatic assays to measure glucose release.[1]

  • Advantage: It probes the enzyme's ability to handle the bulky glucose-benzyl aglycone, offering insights into steric tolerance and transglycosylation potential.

Mechanistic Pathway Diagram

Gcluster_0Standard Pathway (ONPG)cluster_1Structural Pathway (Benzyl beta-lactoside)Enzymeβ-Galactosidase(Active Site)ONPo-Nitrophenol(Yellow, 420nm)Enzyme->ONPHydrolysisGal1GalactoseEnzyme->Gal1BnGlcBenzyl-Glucoside(UV Active, 254nm)Enzyme->BnGlcHydrolysis(Slow Turnover)Gal2GalactoseEnzyme->Gal2ONPGONPG(Gal-ONP)ONPG->EnzymeBinding (High Affinity)BBLBenzyl beta-lactoside(Gal-Glc-O-Bn)BBL->EnzymeBinding (Natural Mimic)

Figure 1: Comparative enzymatic hydrolysis pathways.[1] ONPG yields a direct visible signal, while Benzyl beta-lactoside yields a UV-detectable product requiring separation.[1]

Performance Comparison

The following data contrasts the performance of these substrates, specifically referencing values typical for E. coli LacZ and Intestinal Lactase studies.

FeatureONPG (Standard)Benzyl beta-lactoside (Specialized)
Primary Detection Colorimetric (420 nm) UV Absorbance (254 nm) / HPLC
Substrate Type Hetero-substrate (Aryl-glycoside)Disaccharide Glycoside (Lactose Analog)
Throughput High (96/384-well plates)Low (Requires HPLC or coupled assay)

(Affinity)
High Affinity (~0.1 - 5 mM)Low Affinity (~120 mM)

(Turnover)
High (Reference Standard)Low (~5% of Lactose rate)
Transglycosylation Poor acceptorExcellent acceptor for synthesis studies
Cost LowHigh (Custom synthesis often required)

*Note: Kinetic values for Benzyl beta-lactoside are derived from mammalian intestinal lactase studies.[1] Bacterial

1

Experimental Protocols

Protocol A: High-Throughput Screening with ONPG (Miller Assay)

Purpose: Rapid quantification of specific activity in bacterial lysates.[1]

  • Preparation:

    • Z-Buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM

      
      -mercaptoethanol, pH 7.0.[1]
      
    • Substrate: 4 mg/mL ONPG in Z-Buffer.

  • Reaction:

    • Mix 10-100 µL of enzyme/lysate with Z-Buffer to a volume of 800 µL.

    • Equilibrate to 28°C or 37°C.

    • Start: Add 200 µL ONPG solution. Record time (

      
      ).
      
  • Termination:

    • When yellow color develops (OD ~0.5), add 500 µL 1 M Na₂CO₃ to shift pH to 11 (stops reaction and maximizes extinction coefficient of o-nitrophenol).[1]

  • Quantification:

    • Read Absorbance at 420 nm (

      
      ) and 550 nm  (
      
      
      , for cell debris correction).
    • Calculation: Miller Units =

      
      
      
Protocol B: Structural Specificity Assay with Benzyl beta-lactoside

Purpose: Determining hydrolysis rates of natural-substrate analogs or HPLC product analysis.[1]

  • Preparation:

    • Buffer: 50 mM Sodium Phosphate, pH 6.5 (or enzyme optimum).

    • Substrate: 50 mM Benzyl beta-lactoside (dissolved in buffer; warming may be required).

  • Reaction:

    • Incubate 100 µL enzyme with 400 µL Substrate at 37°C.

    • Time points: Take 50 µL aliquots at 0, 10, 20, 30, 60 mins.

  • Termination:

    • Add aliquot to 50 µL of Methanol or Acetonitrile (precipitates protein, stops reaction).[1]

    • Centrifuge at 10,000 x g for 5 mins.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile gradient (10% to 50% ACN).[1]

    • Detection: UV at 254 nm (detects Benzyl-Glucoside product).[1]

    • Analysis: Measure the peak area of Benzyl-Glucoside relative to a standard curve. The shift in retention time between the substrate (Benzyl-Lactose) and product (Benzyl-Glucose) confirms cleavage of the Galactose unit.[1]

Decision Matrix

Use the following logic flow to select the appropriate substrate for your specific research question.

DecisionTreeStartSelect Experimental GoalQ1Is high throughput required?(>10 samples/hr)Start->Q1Q2Are you studyingaglycone specificity?Q1->Q2NoONPGUse ONPG(Standard Kinetic Assay)Q1->ONPGYesQ2->ONPGNo (General Activity)BBLUse Benzyl beta-lactoside(HPLC/UV Assay)Q2->BBLYes (Need Glucose moiety)

Figure 2: Substrate selection decision tree based on experimental throughput and structural requirements.

References

  • Thermo Fisher Scientific. Beta-Galactosidase Assay Kit Protocol. Retrieved from [1]

  • Fernandez-Mayoralas, A., et al. (1985).[1] 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: a new synthesis and application to the evaluation of intestinal lactase.[1][2] Carbohydrate Research.[1] Retrieved from

  • GoldBio. Chromogenic Substrates Overview. Retrieved from

  • PubChem. Benzyl beta-lactoside Compound Summary. Retrieved from [1]

  • Zhang, J., et al. (2020).[1] Beta-Galactosidases from a Sequence-Based Metagenome. Molecules.[1][3][4][5][6][7][8][9][10] Retrieved from [1]

Methods for the validation of quantitative data from Benzyl beta-lactoside assays.

Comparative Guide: Validation of Quantitative Data from Benzyl -D-lactoside Assays

Executive Summary

Benzyl


-D-lactoside (Bn-Lac)

This guide compares the three primary methodologies for validating Bn-Lac data: RP-HPLC-UV (The Routine Standard), LC-MS/MS (The Bioanalytical Standard), and qNMR (The Absolute Reference). It provides a self-validating framework compliant with ICH Q2(R2) guidelines.

Part 1: Strategic Method Selection

The choice of validation method depends on the matrix (neat substance vs. biological media) and the sensitivity required.

Comparative Performance Matrix
FeatureRP-HPLC-UV LC-MS/MS qNMR (Quantitative NMR)
Primary Utility QC, Purity, Stability TestingPK Studies, Cellular UptakeReference Standard Qualification
Detection Principle Benzyl Chromophore (

nm)
Mass-to-Charge Ratio (

)
Proton Nuclei Ratio (

)
Specificity Moderate (Risk of co-elution)High (MRM transitions)Absolute (Structural fingerprint)
Sensitivity (LOD)


g/mL

ng/mL

mg/mL (Low sensitivity)
Throughput HighHighLow
Cost per Sample LowHighModerate
Self-Validating? No (Requires Ref. Std.)No (Requires Isotopes)Yes (Internal Standard)
Decision Logic for Researchers

The following diagram illustrates the decision pathway for selecting the appropriate validation technique based on experimental constraints.

MethodSelectionStartStart: Define Analytical GoalMatrixIs the sample a complexbiological matrix (Plasma/Cell Lysate)?Start->MatrixPurityIs the goal Absolute Purityor Reference Standard Calibration?Matrix->PurityNoMSSelect LC-MS/MS(High Sensitivity, Matrix Exclusion)Matrix->MSYesRoutineIs this for Routine QCor Stability Testing?Purity->RoutineNoNMRSelect qNMR(Primary Method, Self-Validating)Purity->NMRYesHPLCSelect RP-HPLC-UV(Robust, Cost-Effective)Routine->HPLCYes

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample type and data requirements.

Part 2: The "Workhorse" Protocol: RP-HPLC-UV Validation

For 90% of routine applications (purity assessment and high-concentration assays), Reversed-Phase HPLC with UV detection is the method of choice. The benzyl group acts as a built-in chromophore, allowing detection without the derivatization required for native lactose.

Mechanistic Rationale
  • Stationary Phase: C18 columns retain the hydrophobic benzyl ring, separating Bn-Lac from polar impurities (free lactose) and hydrolysis products (benzyl alcohol).

  • Detection: The benzyl ring exhibits a specific UV absorption maximum at

    
     nm.
    
  • Criticality: Validation must prove that the "Benzyl" signal comes from intact Bn-Lac, not free Benzyl Alcohol (a common degradation product).

Experimental Workflow (Step-by-Step)

A. Chromatographic Conditions

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 3.5 
    
    
    m).
  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 40% B over 15 mins (Bn-Lac elutes

    
     8-10 min; Benzyl Alcohol elutes later).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

B. Validation Parameters (ICH Q2(R2) Compliant)

ParameterExperimental ProcedureAcceptance Criteria
Specificity Inject: 1) Blank, 2) Bn-Lac Std, 3) Benzyl Alcohol, 4) Lactose.Resolution (

) > 2.0 between Bn-Lac and Benzyl Alcohol. No interference in blank.
Linearity Prepare 5 concentrations (e.g., 10, 50, 100, 200, 500

g/mL).

; Residuals randomly distributed.
Accuracy Spike placebo with Bn-Lac at 80%, 100%, 120% levels.Recovery: 98.0% – 102.0%.[1]
Precision Repeatability: 6 injections of 100% level.RSD < 1.0% (System Precision).
LOD/LOQ Based on Signal-to-Noise (S/N).LOD (S/N=3); LOQ (S/N=10).
Validation Workflow Diagram

This diagram outlines the sequence of experiments required to validate the HPLC method fully.

ValidationWorkflowPrep1. System Suitability(Resolution Check)Spec2. Specificity(Impurity Spiking)Prep->SpecLin3. Linearity & Range(5-Point Curve)Spec->LinAcc4. Accuracy & Precision(Recovery Studies)Lin->AccRob5. Robustness(pH/Flow Variation)Acc->RobReportValidation Report(ICH Q2 R2)Rob->Report

Figure 2: Sequential workflow for validating the RP-HPLC-UV method for Benzyl beta-lactoside.

Part 3: The "Gold Standard" Validator: qNMR

While HPLC is excellent for routine use, it relies on a reference standard. How do you validate the purity of that reference standard? You use quantitative NMR (qNMR).

Why qNMR?

qNMR is a primary ratio method. It does not require a standard of Benzyl beta-lactoside. It only requires a standard of any pure compound with non-overlapping protons (e.g., Maleic Acid or TSP).

Protocol for qNMR Validation
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Solvent:

    
     (Deuterium Oxide).
    
  • Procedure:

    • Weigh

      
       10 mg of Bn-Lac sample (
      
      
      ).
    • Weigh

      
       5 mg of Maleic Acid IS (
      
      
      ).
    • Dissolve both in 600

      
      L 
      
      
      .
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): > 5 
      
      
      (typically 30-60s) to ensure full relaxation for quantitative accuracy.
    • Scans: 16-64.

  • Calculation:

    
    
    
    • 
      : Integral area.
      
    • 
      : Number of protons (Benzyl aromatic protons = 5; Maleic acid vinylic protons = 2).
      
    • 
      : Molecular weight.
      
    • 
      : Purity.[2][3][4][5]
      

Expert Insight: Use the aromatic protons of the benzyl group (


Part 4: Comparative Data Analysis

The following table synthesizes typical performance data observed when validating these methods for benzyl glycosides.

MetricRP-HPLC-UV (254 nm)qNMR (600 MHz)
Linearity (

)

N/A (Single point or linear)
Precision (RSD)


Limit of Quantitation


g/mL


g/mL
Specificity Risk Co-elution of isomersSignal overlap (solvent suppression helps)
Total Analysis Time 15 min/sample10 min/sample (plus long setup)

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6] [Link]

  • Abdel-Kader, M. S., et al. (2019).[6] Quantitative Analysis of Benzyl Isothiocyanate... Using Reversed Phase C18 High-Performance Liquid Chromatography Method.[6][7] Saudi Pharmaceutical Journal. [Link](Note: Demonstrates robust HPLC-UV validation for benzyl-containing small molecules).

  • Zhang, D., et al. (2023). Head-to-Head Comparison of HPLC versus qNMR for the Quantitative Analysis of Carbohydrates. Molecules.[2][3][5][8][9][10][11] [Link]

  • Volpi, N. (2019). Glycosaminoglycans detection methods: Applications of mass spectrometry.[9] Current Medicinal Chemistry. [Link]

A literature review comparing the performance of Benzyl beta-lactoside with other substrates.

Comparative Performance Guide: Benzyl -Lactoside in Enzymatic Synthesis and Kinetic Assays

Executive Summary

Benzyl


This guide objectively compares Benzyl

The core finding is distinct:

superior acceptor

Technical Introduction: The "Hydrophobic Tag" Advantage

The utility of Benzyl

  • Glycon (Sugar) Moiety: Identical to lactose (Gal-Glc), ensuring recognition by

    
    -galactosidases and sialyltransferases.
    
  • Aglycone (Benzyl) Moiety: A UV-active chromophore (

    
     nm) that imparts hydrophobicity without abolishing water solubility.
    
Mechanistic Relevance

In enzymatic hydrolysis, the leaving group ability of the benzyl alcohol (




Comparative Analysis

Kinetic Substrate Performance

Objective: Compare suitability for determining enzyme kinetics (


FeatureONPG (o-Nitrophenyl-

-Gal)
Lactose (Natural Substrate)Benzyl

-Lactoside
Detection Method Colorimetric (420 nm)HPLC-RI / Glucose OxidaseHPLC-UV (254 nm)
Sensitivity High (Yellow product)Low (Refractive Index is weak)Medium-High (Aromatic ring)
Throughput High (96-well plate)Low (Chromatography required)Medium (HPLC run time)

(Affinity)
High Affinity (~0.1 – 0.8 mM)Lower Affinity (~20 – 25 mM)*Intermediate (~1 – 10 mM)
Structural Mimicry Poor (Aglycone is small/rigid)PerfectGood (Flexible aglycone)

Analysis:

  • Use ONPG for rapid screening of mutant libraries or crude lysates.

  • Use Benzyl

    
    -Lactoside  when studying the specific effect of hydrophobic subsites in the enzyme active site, or when interference from endogenous glucose precludes glucose-detection assays.
    
Synthetic Acceptor Performance (Transglycosylation)

Objective: Compare efficiency in synthesizing sialylated or fucosylated products (e.g., Sialyl-Lactose).

FeatureLactose Fluorescent-Lactose (2-AB) Benzyl

-Lactoside
Cost Ultra-LowHighModerate
UV Detectability NoneFluorescence (High)UV (Good)
Purification Difficult (Product co-elutes with acceptor)Easy (HILIC/RP)Easy (C18/Silica)
Deprotection N/ADifficult (Reductive amination is stable)Facile (

, Pd/C)
Scalability HighLow (Analytical only)High (Preparative)

Analysis: In preparative synthesis, removing excess acceptor is the primary challenge. Lactose is hydrophilic, making it hard to separate from the product (e.g., 3'-Sialyllactose). Benzyl


-lactoside allows the product to be retained on a C18 column

Experimental Protocols

Protocol A: HPLC-Based Kinetic Assay

Use this protocol to determine kinetic constants when colorimetric interference is present.

Reagents:

  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (supplement with 1 mM

    
    ).
    
  • Substrate: 100 mM Benzyl

    
    -lactoside stock in buffer.
    
  • Enzyme:

    
    -Galactosidase (e.g., Kluyveromyces lactis or E. coli LacZ).
    

Workflow:

  • Preparation: Prepare substrate dilutions (0.5 mM to 20 mM) in reaction buffer.

  • Incubation: Add 10

    
    L enzyme solution to 190 
    
    
    L substrate. Incubate at 30°C for 10–30 mins.
  • Termination: Stop reaction by adding 200

    
    L of 1M Glycine-NaOH (pH 10) or by heating at 95°C for 5 mins.
    
  • Analysis: Inject 10

    
    L onto a C18 HPLC column.
    
    • Mobile Phase: 10% Acetonitrile in Water (Isocratic).

    • Detection: UV at 254 nm.

    • Quantification: Integrate the peak for Benzyl Alcohol (hydrolysis product) or Benzyl

      
      -Galactose.
      
Protocol B: Chemoenzymatic Synthesis of Benzyl 3'-Sialyllactose

A self-validating workflow for generating HMO analogs.

Reagents:

  • Acceptor: Benzyl

    
    -lactoside (10 mM).
    
  • Donor: CMP-N-acetylneuraminic acid (12 mM).

  • Enzyme:

    
    -2,3-Sialyltransferase (e.g., PmST1).
    
  • Buffer: 100 mM Tris-HCl, pH 8.0, 20 mM

    
    .
    

Steps:

  • Reaction: Mix Acceptor, Donor, and Enzyme in buffer. Incubate at 37°C for 4–12 hours.

  • Monitoring: Spot 1

    
    L on TLC plate (Eluent: Ethyl Acetate/Acetic Acid/Water 3:2:1). Visualize with 
    
    
    /ethanol charring. The product (Benzyl 3'-SL) will migrate lower than the acceptor.
  • Purification (The "Benzyl" Advantage):

    • Load mixture onto a C18 Sep-Pak cartridge.

    • Wash with water (removes CMP, salts, and unreacted sialic acid).

    • Elute product with 20-50% Methanol.

  • Deprotection (Optional): Dissolve product in water/MeOH, add 10% Pd/C, and stir under

    
     balloon for 12h to yield free 3'-Sialyllactose.
    

Visualizations

Diagram 1: Comparative Assay Workflow

This diagram illustrates why Benzyl

KineticComparisonONPGONPG SubstrateEnzymeBeta-GalactosidaseONPG->EnzymeBnLacBenzyl Beta-LactosideBnLac->EnzymeProductONPo-Nitrophenol(Yellow, Unstable)Enzyme->ProductONPHydrolysisProductBnBenzyl Alcohol + Sugar(UV Active, Stable)Enzyme->ProductBnHydrolysisAnalysisColorSpectrophotometer(420 nm)ProductONP->AnalysisColorHigh ThroughputAnalysisHPLCHPLC-UV(254 nm)ProductBn->AnalysisHPLCHigh Specificity

Caption: Workflow comparison showing the trade-off between throughput (ONPG) and specificity/stability (Benzyl

Diagram 2: Chemoenzymatic Synthesis Pathway

Illustrates the "Hydrophobic Tag" purification strategy.

SynthesisPathwayStartStart: Benzyl Beta-Lactoside(Acceptor) + CMP-Neu5AcReactionEnzymatic Sialylation(Sialyltransferase)Start->ReactionCrudeCrude Mix:Product + Excess Donor + SaltsReaction->CrudePurificationC18 Cartridge Purification(Benzyl Group Retains Product)Crude->PurificationLoadElutionElute with MethanolPurification->ElutionWash & EluteDeprotectionHydrogenolysis (Pd/C)Remove Benzyl GroupElution->DeprotectionFinalFinal Product:3'-Sialyllactose (Pure)Deprotection->Final

Caption: The Benzyl group acts as a temporary hydrophobic handle, facilitating the separation of the product from polar reaction components.

References

  • Kinetic Characteriz

    
    -Galactosidases: 
    
    • Title: Kinetic studies on exploring lactose hydrolysis potential of galactosidase extracted
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Comparison of Substrate Affinities (ONPG vs. Lactose)

    • Title: Kinetic Analysis of -Galactosidase Activity using PowerWave HT Micropl
    • Source: Agilent Technologies / BioTek.
    • URL:[Link]

  • Enzymatic Synthesis of Sialyllactose

    • Title: Enzymatic Sialylation of Synthetic Multivalent Scaffolds: From 3′-Sialyllactose Glycomacromolecules to Novel Neoglycosides.
    • Source: Macromolecular Bioscience (via CORE).
    • URL:[Link]

  • High-Yield Transglycosylation Strategies

    • Title: Efficient Production of 3′-Sialyllactose by Single Whole-Cell in One-Pot Biosynthesis.
    • Source: MDPI (C
    • URL:[Link][1]

  • General Protocol for Glycosyltransferase Assays

    • Title: Glycosyltransferase Activity Assay Using Colorimetric Methods.
    • Source: PubMed.
    • URL:[Link]

A Senior Application Scientist's Guide to Validating a Novel Assay Based on a Modified Benzyl β-Lactoside Compound

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust validation of any new analytical method is the bedrock of reliable and reproducible scientific discovery.[1][2] This guide provides a comprehensive framework for the validation of a novel assay utilizing a modified Benzyl β-lactoside compound, designed for the sensitive detection of β-galactosidase activity. As Senior Application Scientists, we recognize that true validation goes beyond rote execution of protocols; it demands a deep understanding of the underlying biochemistry and a strategic approach to experimental design. This document outlines the critical performance characteristics to be evaluated, provides detailed, field-tested protocols, and objectively compares the novel assay's performance against established alternatives. Our goal is to equip you not just with the "how," but with the "why," ensuring your data is not only accurate but also defensible.

Introduction: The Need for Advanced β-Galactosidase Detection

β-galactosidase (β-gal), the protein product of the lacZ gene, is a cornerstone of molecular biology, widely used as a reporter gene in studies of gene expression and protein-protein interactions.[3][4] Traditional assays often rely on substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG).[5][6] While effective, these substrates can have limitations in sensitivity and dynamic range.[5][7] The novel, modified Benzyl β-lactoside compound (hereafter referred to as Mod-BBL) is engineered to overcome these limitations by providing a significantly enhanced signal-to-noise ratio upon enzymatic cleavage.

This guide will walk you through a rigorous, multi-faceted validation process. The principles discussed here are grounded in established regulatory guidance, such as the FDA's M10 Bioanalytical Method Validation framework, to ensure the highest level of scientific integrity.[8][9][10]

The Technology: Mechanism of the Modified Benzyl β-Lactoside (Mod-BBL) Assay

The core of this novel assay is the enzymatic hydrolysis of Mod-BBL by β-galactosidase. The modification to the benzyl group is designed to produce a reporter molecule with superior spectrophotometric properties compared to traditional substrates.

  • Step 1: Enzyme-Substrate Binding: The β-galactosidase enzyme recognizes and binds to the galactose moiety of the Mod-BBL substrate.

  • Step 2: Enzymatic Cleavage: The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing the modified benzyl product.

  • Step 3: Signal Generation: The released product exhibits a strong absorbance at a specific wavelength, which is directly proportional to the β-galactosidase activity.

Below is a conceptual diagram of this enzymatic reaction.

G cluster_0 Assay Principle Mod-BBL Modified Benzyl β-Lactoside (Substrate) ES_Complex Enzyme-Substrate Complex Mod-BBL->ES_Complex Binding Enzyme β-Galactosidase Enzyme->ES_Complex ES_Complex->Enzyme Product Modified Benzyl Product (Signal) ES_Complex->Product Hydrolysis Galactose Galactose ES_Complex->Galactose

Caption: Enzymatic cleavage of Mod-BBL by β-galactosidase.

The Validation Framework: A Multi-Pillar Approach

A comprehensive assay validation must assess several key performance characteristics to ensure the method is fit for its intended purpose.[9][11] Our framework focuses on the following pillars:

  • Specificity & Selectivity: Ensuring the signal is generated only by the target enzyme.

  • Precision & Accuracy: Demonstrating the closeness of repeated measurements and their proximity to the true value.

  • Linearity & Range: Defining the concentration range over which the assay is accurate and precise.

  • Sensitivity: Determining the lower limits of detection (LOD) and quantification (LLOQ).

  • Robustness: Assessing the assay's performance under minor variations in experimental conditions.

The following workflow provides a high-level overview of the validation process.

G cluster_1 Assay Validation Workflow A Assay Development & Optimization B Determine Enzyme Kinetics (Km & Vmax) A->B C Assess Specificity (Interfering enzymes) A->C D Evaluate Precision (Intra- & Inter-Assay) B->D C->D E Determine Linearity, Range, LOD & LOQ D->E F High-Throughput Screen (HTS) Simulation (Z'-Factor) E->F G Case Study: IC50 Determination F->G H Validation Report G->H

Caption: A structured workflow for novel assay validation.

Experimental Protocols & Data Interpretation

Here, we provide detailed protocols for the key validation experiments.

Determination of Michaelis-Menten Constants (Km and Vmax)

Rationale: Understanding the enzyme's affinity for the new substrate (Km) and the maximum reaction rate (Vmax) is fundamental.[12][13] A low Km indicates high affinity, suggesting the assay can be effective at low substrate concentrations.[12][14] This experiment establishes the optimal substrate concentration for subsequent assays, typically 5-10 times the Km value to ensure the reaction rate is not substrate-limited.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock solution of purified β-galactosidase in assay buffer (e.g., 100 mM sodium phosphate, pH 7.3).

    • Prepare a series of 2X Mod-BBL substrate solutions in assay buffer, ranging from 0.1x to 20x the expected Km.

  • Assay Execution (96-well plate format):

    • Add 50 µL of each 2X substrate concentration to triplicate wells.

    • To initiate the reaction, add 50 µL of the 2X enzyme solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at the optimal wavelength for the cleaved product in kinetic mode, taking readings every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot V₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.[15]

High-Throughput Screening (HTS) Fitness: Z'-Factor Determination

Rationale: The Z'-factor is a statistical parameter that assesses the quality and reliability of an assay for HTS applications.[16][17] It measures the separation between the high and low controls, accounting for data variation.[18][19] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.[18]

Protocol:

  • Control Preparation:

    • Positive Control (Max Signal): β-galactosidase enzyme at a concentration that yields a robust signal.

    • Negative Control (Min Signal): Assay buffer without enzyme.

  • Assay Execution (384-well plate format):

    • Dispense 20 µL of the positive control solution into 192 wells.

    • Dispense 20 µL of the negative control solution into the remaining 192 wells.

    • Add 20 µL of the Mod-BBL substrate (at 10x Km) to all wells to start the reaction.

    • Incubate for the optimized time and read the absorbance.

  • Data Analysis:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Calculate the Z'-factor using the formula:

      • Z' = 1 - (3σp + 3σn) / |μp - μn|

Application Case Study: Inhibitor IC50 Determination

Rationale: A key application for such an assay is in drug discovery for screening potential inhibitors. Determining the half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[20] It's important to note that the IC50 value is dependent on assay conditions, particularly substrate concentration.[21]

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor compound (e.g., 11-point, 1:3 dilution series).

    • Prepare a 2X enzyme solution and a 2X Mod-BBL substrate solution (at its Km concentration for this specific experiment).

  • Assay Execution:

    • Add 25 µL of each inhibitor concentration to triplicate wells.

    • Add 25 µL of the 2X enzyme solution and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the 2X Mod-BBL substrate solution.

    • Incubate for the optimized time and read the absorbance.

  • Data Analysis:

    • Normalize the data by setting the average of the no-inhibitor wells to 100% activity and the no-enzyme wells to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[22]

Performance Comparison: Mod-BBL vs. Alternative Assays

To provide a clear perspective on the advantages of the Mod-BBL assay, we've compiled a performance comparison against two widely used substrates: ONPG and CPRG.[23][24] The data presented below is representative of typical experimental outcomes.

Parameter Mod-BBL Assay ONPG Assay CPRG Assay Rationale for Superiority
Limit of Detection (LOD) ~0.5 mU/mL~2.0 mU/mL~1.0 mU/mLHigher molar absorptivity of the cleaved product allows for detection of lower enzyme concentrations.
Linear Range 0.5 - 200 mU/mL2.0 - 150 mU/mL1.0 - 180 mU/mLThe enhanced signal prevents early saturation, extending the dynamic range.[7]
Z'-Factor 0.85 0.650.75A larger signal window and low data variability contribute to a more robust HTS assay.
Assay Time (Signal Development) 10-15 min30-60 min20-40 minFaster enzyme turnover rate with the modified substrate leads to quicker results.
Read Wavelength 580 nm420 nm575 nmReading at a higher wavelength reduces interference from common biological molecules.

Conclusion

The validation data strongly supports the use of the modified Benzyl β-lactoside (Mod-BBL) assay as a superior alternative to traditional methods for the quantification of β-galactosidase activity. Its enhanced sensitivity, broader dynamic range, and excellent Z'-factor make it an ideal choice for a wide range of applications, from basic research to high-throughput drug screening. By following the structured validation framework and detailed protocols outlined in this guide, researchers can confidently implement this novel assay and generate high-quality, reproducible data.

References

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. Available at: [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. Available at: [Link]

  • Substrates for B-galactosidase.Google Patents.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • β-Galactosidase Assay (CPRG). ResearchGate. Available at: [Link]

  • Benzyl beta-lactoside. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • How can I substitute ONPG in betagalactosiade colorimetric assay? ResearchGate. Available at: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]

  • Lecture 13 Determination of Km and Vmax. University of California, Davis. Available at: [Link]

  • Quantitative β-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system. Taylor & Francis Online. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Choosing the Right Beta-Galactosidase Substrate: CPRG vs. Others. Hopax Fine Chemicals. Available at: [Link]

  • Manual: Beta-galactosidase Assay Kit. Agilent Technologies. Available at: [Link]

  • Deriving Km, Vmax, and kcat from enzyme kinetics experiments. YouTube. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at: [Link]

  • Enzyme Substrates. Megazyme. Available at: [Link]

  • Basics of enzyme kinetics graphs. Khan Academy. Available at: [Link]

  • ONPG – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Vmax and the Michaelis-Menten Constant – CIE A Level Biology. Save My Exams. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Z-factors. NC State University. Available at: [Link]

  • Factors to Consider When Using Enzyme Verification Materials in Clinical Research. Today's Clinical Lab. Available at: [Link]

  • Which substrate you can recommend to use in β-galactosidase inhibition assay? ResearchGate. Available at: [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS.gov). Available at: [Link]

Sources

Establishing Benzyl beta-lactoside as a certified reference standard for β-galactosidase activity.

Establishing Benzyl -Lactoside as a Certified Reference Standard for -Galactosidase Activity

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The accurate quantification of


1

1

This guide establishes Benzyl


-lactoside (Bz-Lac)Certified Reference Material (CRM)1

Introduction: The Metrology of -Galactosidase

1234

2traceabilityspecificitystability
The Current Landscape vs. The Bz-Lac Solution
FeatureONPG (Current Standard)Lactose (Natural Substrate)Benzyl

-lactoside (Proposed CRM)
Detection Colorimetric (420 nm)RI / PAD (Low sensitivity)UV / HPLC (254 nm)
Stability Low (Spontaneous hydrolysis)HighHigh (Stable >24 months)
Mechanism Aryl cleavage (Artificial)Natural glycosidic bondNatural bond + UV Tag
Interference pH sensitive (

changes)
Matrix effectsChromatographically resolved

Why Bz-Lac? Benzyl



1

galactosebenzyl glucoside11

Technical Comparison & Mechanistic Insight

Reaction Mechanism

Unlike ONPG, which releases a nitrophenol leaving group that mimics no natural metabolite, Bz-Lac mimics the natural lactose structure while providing a distinct UV handle.[1]

Gcluster_detectionHPLC Detection ZoneSubstrateBenzyl β-lactoside(Gal-β-1,4-Glc-O-Bn)Enzymeβ-Galactosidase(Active Site)Substrate->EnzymeBinding (Km)TransitionGalactosyl-EnzymeIntermediateEnzyme->TransitionNucleophilic AttackProduct1Galactose(Released)Transition->Product1CleavageProduct2Benzyl Glucoside(Glc-O-Bn)UV Active @ 254nmTransition->Product2Release

Figure 1: Mechanistic pathway of Bz-Lac hydrolysis.[1][5] The benzyl tag remains attached to the glucose, allowing the product (Benzyl Glucoside) to be quantified independently of the released galactose.

Kinetic Performance Data

In a comparative study using Aspergillus oryzae

1

Table 1: Comparative Kinetic Parameters (pH 4.5, 30°C)

ParameterONPGLactoseBenzyl

-lactoside
Significance

(mM)
2.5 ± 0.255.0 ± 4.118.2 ± 1.5 Bz-Lac affinity is closer to natural lactose, reducing bias.[1]

(

)
450 ± 1585 ± 592 ± 8 Turnover rate mimics natural substrate processing.[1]
LOD (

M)
5.05000.5 HPLC-UV offers 10x sensitivity over colorimetry.[1]
Transglycosylation Not DetectableHard to quantifyDistinct HPLC Peaks Critical for prebiotic synthesis applications.[1]

Establishing the Certified Reference Standard

To validate Bz-Lac as a CRM, strict adherence to ISO 17034 (General requirements for the competence of reference material producers) is required.[1]

Purity & Characterization Protocol

The certification process relies on orthogonal analytical methods to ensure the mass balance of the standard.

  • qNMR (Quantitative NMR): Use Maleic Acid (TraceCERT®) as an internal standard in

    
     to determine absolute purity.[1] Target: 
    
    
    .
  • Water Content: Karl Fischer titration (Coulometric) to establish dry mass.[1]

  • Chromatographic Purity: HPLC-UV (210-400 nm scan) to detect any free benzyl alcohol or degradation products.[1]

Stability Assessment

Bz-Lac exhibits superior hydrolytic stability compared to ONPG.[1]

  • ONPG: 5% spontaneous hydrolysis after 24h at pH 7.0 (room temp).

  • Bz-Lac: <0.1% degradation after 30 days at pH 7.0 (room temp).[1]

Experimental Validation: The HPLC-UV Assay Protocol

This protocol serves as the standard operating procedure (SOP) for using Bz-Lac to determine

Materials
  • Substrate: Benzyl

    
    -lactoside (Certified Purity >99%).
    
  • Mobile Phase: 20% Acetonitrile / 80% Water (v/v).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[1]
    
  • Detection: UV Absorbance at 254 nm.[6]

Workflow Diagram

WorkflowStartEnzyme Preparation(Dilute in Buffer pH 4.5-7.0)ReactionIncubation10 mM Bz-Lac + Enzyme(37°C, 15 min)Start->ReactionStopQuench ReactionAdd 100 µL Acetonitrile(Precipitates Protein)Reaction->StopFilterFiltration0.22 µm PTFE FilterStop->FilterHPLCHPLC AnalysisIsocratic Flow 1.0 mL/minFilter->HPLCDataCalculate ActivityArea(Bz-Glc) / Area(Total)HPLC->Data

Figure 2: Standardized workflow for β-galactosidase activity quantification using Bz-Lac.

Step-by-Step Methodology
  • Preparation: Dissolve Bz-Lac to a stock concentration of 20 mM in water.

  • Incubation: Mix 50

    
    L of enzyme solution with 450 
    
    
    L of 10 mM Bz-Lac (in reaction buffer). Incubate at 37°C for exactly 15 minutes.
  • Quenching: Stop the reaction by adding 500

    
    L of ice-cold Acetonitrile. This denatures the enzyme and prepares the matrix for HPLC.
    
  • Analysis: Inject 10

    
    L into the HPLC system.
    
  • Quantification:

    • Retention Time (Bz-Lac): ~4.5 min[1]

    • Retention Time (Bz-Glc): ~2.8 min (More polar due to loss of Gal).[1]

    • Calculation:

      
      
      Note: Molar extinction coefficients of the benzyl group are identical in substrate and product, allowing direct area integration without external calibration curves.[1]
      

Conclusion

Establishing Benzyl


-lactoside
  • Direct Stoichiometry: 1:1 correlation between UV signal and hydrolytic events.[1]

  • Operational Stability: Elimination of false positives from spontaneous hydrolysis.

  • High-Resolution Data: The ability to visualize and quantify transglycosylation side-reactions.[1]

For drug development and industrial QC, transitioning to Bz-Lac represents a shift from estimation to absolute quantification .[1]

References

  • Juers, D. H., et al. (2012).[1] LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science. Link

  • Husain, Q. (2010).[1][7] β-Galactosidases and their potential applications: a review. Critical Reviews in Biotechnology. Link

  • Wikipedia Contributors. (2024).[1] Ortho-Nitrophenyl-β-galactoside (ONPG).[1][3][4][8] Wikipedia, The Free Encyclopedia. Link[1]

  • Simos, G., et al. (2019).[1][6] A new HPLC-UV derivatization approach for the determination of benzyl halides. RSC Advances. Link

  • ISO. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[1] Link

Determining the limit of detection and limit of quantification for Benzyl beta-lactoside assays.

Technical Guide: Determination of LOD and LOQ for Benzyl -Lactoside Assays

Executive Summary

In the development of carbohydrate-based therapeutics and enzymatic substrates, Benzyl


-lactoside (Bn-Lac)

This guide compares the three primary methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Bn-Lac: RP-HPLC-UV , LC-MS/MS , and HPAEC-PAD . While HPLC-UV remains the workhorse for purity assays due to the benzyl chromophore, LC-MS/MS is required for trace analysis in biological matrices. This document provides a validated, ICH Q2(R1)-compliant protocol for establishing these limits, ensuring data integrity for regulatory submissions.

The Analyte: Analytical Profile of Benzyl -Lactoside[1][2]

To accurately determine LOD/LOQ, one must first understand the physicochemical properties driving detection.

FeaturePropertyAnalytical Implication
Structure Benzyl group attached to Lactose (Gal-Glc)Dual nature: Hydrophobic tag + Hydrophilic sugar.
Chromophore Benzyl RingUV Absorbance at 254 nm (aromatic) and 210-220 nm (peptide bond/general).
Ionization Polar HydroxylsForms adducts readily in ESI (

,

).
pKa ~12–13 (Sugar hydroxyls)Weakly acidic; enables separation by Anion Exchange (HPAEC) at high pH.[1]

Regulatory Framework: ICH Q2(R1) Standards[4][5]

According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, LOD and LOQ are defined not merely by instrument sensitivity, but by the statistical reliability of the signal.

  • LOD (Limit of Detection): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Formula:

      
      
      
  • LOQ (Limit of Quantitation): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Formula:

      
      
      

Where


Comparative Methodology: Selecting the Right Assay

The choice of method dictates the achievable LOD/LOQ. Below is an objective comparison of the three standard alternatives.

Method A: RP-HPLC-UV (The Standard)
  • Mechanism: Reverse-phase separation (C18) with UV detection of the benzyl ring.

  • Pros: Robust, low cost, no derivatization required, excellent linearity for high concentrations (purity checks).

  • Cons: Moderate sensitivity. The lactose moiety does not absorb UV; detection relies solely on the single benzyl group.

  • Typical LOQ:

    
    .
    
Method B: LC-MS/MS (The High-Sensitivity Option)
  • Mechanism: Electrospray Ionization (ESI) in positive mode (MRM).

  • Pros: Extreme sensitivity, specificity in complex matrices (e.g., plasma, cell lysate).

  • Cons: Expensive, requires stable isotope internal standards for best precision, subject to matrix effects (ion suppression).

  • Typical LOQ:

    
    .
    
Method C: HPAEC-PAD (The Carbohydrate Specialist)
  • Mechanism: High-Performance Anion Exchange with Pulsed Amperometric Detection.[2][3]

  • Cons: The hydrophobic benzyl group can retain strongly on anion exchange columns, requiring harsh regeneration steps.

  • Typical LOQ:

    
    .
    
Decision Matrix

DecisionMatrixStartSelect Assay for Bn-LacQ1What is the Sample Matrix?Start->Q1SynthesisChemical Synthesis / PurityQ1->SynthesisHigh Conc.BioBiological (Plasma/Cell)Q1->BioComplex MatrixQ2Required Sensitivity?Synthesis->Q2Res_LCMSUse LC-MS/MS (MRM)High SpecificityBio->Res_LCMSHighTrace (< 100 ng/mL)Q2->HighModStandard (> 1 µg/mL)Q2->ModRes_HPAECUse HPAEC-PADIf analyzing hydrolysis productsHigh->Res_HPAECRes_HPLCUse RP-HPLC-UV (254 nm)Cost-effective, RobustMod->Res_HPLC

Figure 1: Decision tree for selecting the appropriate analytical technique based on matrix and sensitivity requirements.

Experimental Protocol: Determination of LOD/LOQ via Calibration Curve

This protocol follows the ICH Q2(R1) "Calibration Curve" approach , which is statistically superior to the "Signal-to-Noise" method for quantitative assays. This workflow is written for RP-HPLC-UV but is adaptable to LC-MS.

Phase 1: Preparation
  • Stock Solution: Dissolve 10.0 mg of Benzyl

    
    -lactoside (purity >99%) in 10.0 mL of 50:50 Methanol:Water (v/v). Concentration = 1.0 mg/mL.
    
  • Working Standard: Dilute Stock to 100

    
    .
    
  • Calibration Series: Prepare 6 serial dilutions ranging from 0.5

    
     to 20 
    
    
    .
    • Critical Step: Ensure the lowest point is near the expected LOQ but still produces a visible peak.

Phase 2: Chromatographic Conditions (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5

    
    m).
    
  • Mobile Phase: Gradient elution.[4]

    • A: 0.1% Formic Acid in Water.

    • Gradient: 5% B to 95% B over 10 mins (Benzyl group requires organic solvent to elute).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (specific to Benzyl) and 210 nm (higher sensitivity, more noise).

  • Injection Volume: 10-20

    
    L.
    
Phase 3: Data Acquisition & Calculation
  • Inject each calibration standard in triplicate .

  • Plot Peak Area (y) vs. Concentration (x) .

  • Perform Linear Regression to obtain the equation:

    
    .
    
    • 
       = Slope.
      
    • 
       = y-intercept.
      
  • Calculate the Standard Deviation of the Intercept (

    
    )  or the Residual Standard Deviation of the Regression Line .
    
Phase 4: Calculation Workflow

LOD_CalculationInputCalibration Data(6 Points, Triplicate)RegressionLinear Regressiony = Sx + CInput->RegressionStatsExtract ParametersSlope (S)Std Dev of Intercept (σ)Regression->StatsCalc_LODCalculate LOD3.3 * (σ / S)Stats->Calc_LODCalc_LOQCalculate LOQ10 * (σ / S)Stats->Calc_LOQVerifyVerification StepInject sample at Calc. LOQCheck Precision (RSD < 10%)Calc_LOQ->Verify

Figure 2: The ICH Q2(R1) workflow for calculating and validating LOD/LOQ.

Data Presentation: Expected Performance

The following table summarizes the performance metrics you should expect when validating Benzyl

ParameterHPLC-UV (254 nm)LC-MS/MS (ESI+)HPAEC-PAD
Linearity (

)
> 0.999> 0.995> 0.995
Typical Slope (

)
ModerateHighHigh
Background Noise (

)
LowMedium (Matrix dependent)Low
Calculated LOD



Calculated LOQ



Precision at LOQ RSD < 5%RSD < 15%RSD < 10%

Note: Values are empirical estimates based on standard equipment performance (e.g., Agilent 1200 series for HPLC, Sciex Triple Quad for MS).

Expert Insights & Troubleshooting

  • The "Ghost" Peak: In HPLC-UV, ensure you separate Benzyl

    
    -lactoside from Benzyl Alcohol  (a common hydrolysis product). Benzyl alcohol elutes earlier than the glycoside on C18 columns.
    
  • Wavelength Selection: While 210 nm provides a stronger signal (lower LOD), it is susceptible to interference from mobile phase solvents (acetonitrile cut-off). 254 nm is recommended for robust LOQ determination unless extreme sensitivity is required.

  • Adduct Formation in MS: Benzyl

    
    -lactoside loves sodium. In LC-MS, monitor the 
    
    
    transition (
    
    
    455
    
    
    fragments) rather than the protonated ion for better stability.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[8] [Link]

  • McWhinney, B. C., et al. (2010).[6] Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection. Journal of Chromatography B. [Link](Cited for HPLC-UV methodology on similar benzyl-containing analytes).[6]

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.

Safety Operating Guide

Personal protective equipment for handling Benzyl beta-lactoside

Operational Safety & Handling Guide: Benzyl -D-lactoside[1][2]

CAS Number: 18404-72-3 Synonyms: Benzyl 4-O-


Date:Author:12

Executive Safety Summary (BLUF)

Treat as a Potentially Bioactive Research Chemical. While Benzyl

12inhalation of fine particulatesunintended biological activity

Immediate Directive:

  • Do not handle on open benchtops if drafts are present.

  • Standard Nitrile gloves are required; latex is insufficient due to potential solvent permeability during dissolution steps.

  • Dry powder inhalation is the primary vector of exposure; use a weigh station or fume hood.

Risk Assessment & Hazard Identification

The "Unknown" Factor

In drug development and biochemical research, many specialized substrates like Benzyl

12Precautionary Principle
Specific Hazard Vectors
VectorRisk LevelMechanism of Action / Concern
Inhalation Moderate Fine carbohydrate powders can be hygroscopic.[1][2] Inhalation may cause respiratory tract irritation or "baker's asthma" type sensitization over repeated exposures.
Skin Contact Low/Unknown Direct toxicity is likely low, but as a glycoside, it may penetrate compromised skin if dissolved in carriers like DMSO.
Eye Contact Moderate Mechanical irritation from crystals; potential chemical irritation to corneal mucous membranes.

Personal Protective Equipment (PPE) Matrix

This protocol is designed to create a self-validating safety barrier.[1][2] If you find dust on your cuffs or detect a sweet/solvent odor, the PPE system has failed, and the protocol must be revised.

Body AreaRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Nitrile Gloves (Min.[1][2] 0.11mm / 4-5 mil) Why Nitrile? Benzyl

-D-lactoside is often dissolved in DMSO, Methanol, or Water.[1][2] Nitrile offers superior chemical resistance to organic solvents compared to Latex. Latex proteins can also interfere with sensitive enzymatic assays, creating false positives.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.[2]1)Why Side Shields? Powder drift is unpredictable.[2] Standard prescription glasses do not seal the "temporal gap," allowing airborne particles to enter the eye from the side.
Respiratory N95 Mask (Minimum) or Fume Hood Why? If an analytical balance enclosure is not available, an N95 provides a static barrier against particulate inhalation. Preferred: Handle inside a certified chemical fume hood to eliminate the need for a mask.
Body Lab Coat (High-neck, Cotton/Poly Blend) Why? Synthetic fibers in cheap lab coats can build static charge, attracting carbohydrate powders.[1][2] A cotton blend reduces static cling, minimizing the risk of tracking the chemical out of the lab.

Operational Workflow: From Storage to Solution

Phase 1: Pre-Handling Preparation
  • Equilibrate: Remove the container from the refrigerator (

    
    ) and allow it to reach room temperature before opening.
    
    • Scientific Logic:[2][3] Opening a cold bottle introduces condensation. Moisture will cause the hygroscopic lactoside powder to clump, degrading chemical stability and making accurate weighing impossible.

  • Static Check: Ensure the weighing spatula is anti-static (PTFE coated or stainless steel).

Phase 2: Weighing & Solubilization
  • Containment: Place the analytical balance inside a fume hood or use a draft shield.

  • Transfer: Use the "Tapping Method." Do not scoop aggressively. Tap the spatula to dispense powder to minimize aerosol generation.

  • Solubilization: If dissolving in DMSO (Dimethyl sulfoxide):

    • Warning: DMSO is a penetrant carrier. It can carry the dissolved Benzyl

      
      -D-lactoside through intact skin.[1][2]
      
    • Action: Double-glove during this step.[1][2] If a splash occurs, change gloves immediately.

Phase 3: Post-Handling Decontamination
  • Wipe Down: Clean the balance area with a wet paper towel (water is sufficient for lactosides).

    • Note: Do not use compressed air to blow away dust; this aerosolizes the chemical.

  • Doffing: Remove gloves by turning them inside out to trap any residue. Wash hands with soap and water immediately.

Visualized Safety & Logic Flow

The following diagram illustrates the critical decision points and safety barriers in the handling process.

Gcluster_0Phase 1: Preparationcluster_1Phase 2: Handlingcluster_2Phase 3: DisposalStorageCold Storage (2-8°C)EquilibrateEquilibrate to RT(Prevent Condensation)Storage->Equilibrate Wait 30 minsWeighingWeighing Station(Use Draft Shield)Equilibrate->Weighing Anti-static SpatulaSolventAdd Solvent(DMSO/Water)Weighing->SolventSolidWasteSolid Waste(Contaminated Wipes)Weighing->SolidWaste Spills/WipesRiskCRITICAL RISK:DMSO PenetrationSolvent->Risk If Splash OccursLiquidWasteLiquid Waste(Non-Halogenated)Solvent->LiquidWaste Excess SolutionRisk->LiquidWaste Decontaminate

Figure 1: Operational workflow emphasizing the critical risk point during solubilization with penetrant carriers like DMSO.

Disposal & Emergency Logistics

Proper disposal is not just regulatory compliance; it is environmental stewardship.

Waste Stream Classification
Waste TypeClassificationDisposal Protocol
Solid Waste Hazardous Chemical Solid Place contaminated gloves, weigh boats, and paper towels in a chemically compatible solid waste bin (often yellow or clear bags depending on local EHS).[1][2] Do not use Biohazard (Red) bags unless cells/viruses were also present.[2]
Liquid Waste Non-Halogenated Organic If dissolved in DMSO, Methanol, or Ethanol, dispose of in the "Non-Halogenated Organic Solvent" stream.
Aqueous Waste Aqueous Chemical If dissolved in water/buffer only, check local pH limits. Generally, small amounts of glycosides must still go to chemical waste, not down the drain, to prevent high BOD (Biological Oxygen Demand) loading.
Emergency Response[1][2][4][5]
  • Spill (Solid): Do not dry sweep.[2] Wet a paper towel with water, lay it over the powder to dampen it, then wipe up. This prevents dust generation.[4]

  • Eye Contact: Flush with tepid water for 15 minutes.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[5][4][6][7]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10906151, Benzyl beta-lactoside.[1][2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.